molecular formula C9H8O4 B1297467 2,4-Dihydroxycinnamic acid CAS No. 614-86-8

2,4-Dihydroxycinnamic acid

Cat. No.: B1297467
CAS No.: 614-86-8
M. Wt: 180.16 g/mol
InChI Key: HGEFWFBFQKWVMY-DUXPYHPUSA-N
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Description

2,4-Dihydroxycinnamic acid is a natural product found in Dipteryx odorata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEFWFBFQKWVMY-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99699-42-0, 614-86-8
Record name 2,4-Dihydroxycinnamic acid
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Record name 2,4-Dihydroxy-Trans Cinnamic Acid
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid
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Record name 2,4-DIHYDROXYCINNAMIC ACID
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Foundational & Exploratory

Synthesis of 2,4-Dihydroxycinnamic Acid from Resorcinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 2,4-dihydroxycinnamic acid, also known as umbellic acid, commencing from the starting material resorcinol (B1680541). The synthesis is primarily achieved through a two-step process: the formylation of resorcinol to yield 2,4-dihydroxybenzaldehyde (B120756), followed by a condensation reaction to introduce the acrylic acid moiety. This document details various established methodologies for each step, presenting quantitative data, comprehensive experimental protocols, and visual diagrams of the reaction pathways and workflows.

Synthetic Strategy Overview

The conversion of resorcinol to this compound is not typically accomplished in a single step. The most prevalent and well-documented approach involves the initial introduction of a formyl group onto the resorcinol ring to produce the key intermediate, 2,4-dihydroxybenzaldehyde. This intermediate is then subjected to a condensation reaction, such as the Knoevenagel or Perkin reaction, to construct the α,β-unsaturated carboxylic acid side chain.

Synthetic_Workflow Resorcinol Resorcinol Formylation Step 1: Formylation Resorcinol->Formylation Intermediate 2,4-Dihydroxybenzaldehyde Formylation->Intermediate Condensation Step 2: Condensation Intermediate->Condensation Final_Product This compound Condensation->Final_Product

Caption: Overall two-step synthetic workflow.

Step 1: Formylation of Resorcinol to 2,4-Dihydroxybenzaldehyde

Several classic organic reactions can be employed for the formylation of the electron-rich resorcinol ring. The choice of method often depends on factors such as yield, scalability, and the availability of reagents. The Vilsmeier-Haack reaction is a frequently cited method offering good yields.[1][2] Other notable methods include the Gattermann, Duff, and Reimer-Tiemann reactions.[3]

Data Presentation: Comparison of Formylation Methods
ReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
Vilsmeier-Haack POCl₃/DMF or (COCl)₂/DMFAcetonitrile (B52724)-15 to 32365-75[1][2][3]
Gattermann HCN, HCl, Lewis AcidEtherNot SpecifiedNot Specifiedup to 95*[3]
Duff Hexamethylenetetramine, Glyceroboric acidGlycerol150-1602-3~18 (general)[3]
Reimer-Tiemann Chloroform, NaOH, β-cyclodextrinWater60-80470-~100[3]
Note: The Gattermann reaction can produce high yields of the isomeric β-resorcylaldehyde. Specific yields for 2,4-dihydroxybenzaldehyde need to be optimized.
Experimental Protocol: Vilsmeier-Haack Reaction[4][5][6]

This protocol describes the synthesis of 2,4-dihydroxybenzaldehyde from resorcinol using phosphorus oxychloride and N,N-dimethylformamide (DMF).

Materials:

  • Resorcinol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Crushed ice

  • Water

  • Hexane

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Dry ice-acetone bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (1.35 mol) and acetonitrile.

    • Cool the flask in an ice-water bath.

    • Slowly add phosphorus oxychloride (1.15 mol) dropwise to the DMF solution, maintaining the temperature below 10°C.

    • Stir the mixture for 1 hour at room temperature to ensure the complete formation of the Vilsmeier reagent.

  • Formylation of Resorcinol:

    • Cool the Vilsmeier reagent suspension to -15°C using a dry ice-acetone bath.

    • Separately, dissolve resorcinol (1 mol) in anhydrous acetonitrile.

    • Add the resorcinol solution dropwise to the cold Vilsmeier reagent suspension over 1-2 hours, ensuring the internal temperature does not rise above -10°C. A precipitate of the formamidinium salt will form.

  • Reaction Completion and Intermediate Isolation:

    • After the addition is complete, stir the reaction mixture at -15°C for an additional 2 hours.

    • Allow the mixture to warm to room temperature and stir for another hour.

    • Cool the mixture to 5°C and collect the precipitated formamidinium salt by filtration.

    • Wash the solid with cold, dry acetonitrile and then with hexane.

  • Hydrolysis and Product Isolation:

    • Carefully add the dried intermediate salt to a beaker containing crushed ice and water to hydrolyze the intermediate.

    • The crude 2,4-dihydroxybenzaldehyde will precipitate.

    • Collect the product by filtration, wash with cold water, and dry under vacuum.

    • The product can be further purified by recrystallization from hot water.

Vilsmeier_Haack_Pathway cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF HCON(CH₃)₂ Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Resorcinol Resorcinol Intermediate Iminium Salt Intermediate Resorcinol->Intermediate + Vilsmeier Reagent Product 2,4-Dihydroxybenzaldehyde Intermediate->Product + H₂O (Hydrolysis)

Caption: Vilsmeier-Haack reaction pathway.

Step 2: Condensation of 2,4-Dihydroxybenzaldehyde

The second step involves a condensation reaction to form the carbon-carbon double bond and the carboxylic acid group. The Knoevenagel condensation is a highly effective method for this transformation.

Data Presentation: Knoevenagel Condensation
Reactant with 2,4-DihydroxybenzaldehydeCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
MalononitrileNaHCO₃WaterRoom Temp to 902.5Not specified for final acid[4]
Malonic AcidProlineEthanol (B145695)60460-80 (general)[5]
Malonic AcidPiperidine/PyridinePyridineRefluxNot Specified44 (for similar dihydroxybenzaldehyde)[6]
Experimental Protocol: Knoevenagel Condensation with Malonic Acid[8][10]

This protocol provides a general procedure for the Knoevenagel condensation of a hydroxybenzaldehyde with malonic acid, which can be adapted for 2,4-dihydroxybenzaldehyde.

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Malonic acid

  • Proline (catalyst)

  • Ethanol

  • Hydrochloric acid (for workup)

  • Ethyl acetate (B1210297) (for extraction)

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1 eq) and malonic acid (1-1.5 eq) in ethanol.

    • Add a catalytic amount of proline (e.g., 0.1 eq).

  • Condensation Reaction:

    • Heat the reaction mixture to reflux (around 60-80°C) and stir for several hours (e.g., 4 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude product.

    • The product can be collected by filtration or extracted with a suitable organic solvent like ethyl acetate.

    • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Knoevenagel_Condensation_Pathway Aldehyde 2,4-Dihydroxybenzaldehyde Intermediate Aldol-type Adduct Aldehyde->Intermediate + Malonic Acid (Base catalyst) Malonic_Acid Malonic Acid CH₂(COOH)₂ Product This compound Intermediate->Product - H₂O - CO₂ (decarboxylation)

Caption: Knoevenagel condensation pathway.

Alternative Condensation Method: Perkin Reaction

The Perkin reaction offers an alternative route for the synthesis of cinnamic acids.[7][8] It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid.[7]

Reaction Principle

In the context of this synthesis, 2,4-dihydroxybenzaldehyde would be reacted with acetic anhydride in the presence of sodium acetate. The reaction typically requires heating to high temperatures (e.g., 180°C).[8] The initial product is a mixed anhydride which upon hydrolysis yields the final α,β-unsaturated carboxylic acid.

Perkin_Reaction_Pathway Aldehyde 2,4-Dihydroxybenzaldehyde Intermediate Aldol-type Adduct Aldehyde->Intermediate + Acetic Anhydride (Base catalyst) Acetic_Anhydride Acetic Anhydride (CH₃CO)₂O Mixed_Anhydride Mixed Anhydride Intermediate Intermediate->Mixed_Anhydride - H₂O Product This compound Mixed_Anhydride->Product + H₂O (Hydrolysis)

Caption: Perkin reaction pathway.

Conclusion

The synthesis of this compound from resorcinol is most effectively achieved through a two-step synthetic sequence. The formylation of resorcinol, particularly via the Vilsmeier-Haack reaction, provides a reliable route to the key intermediate, 2,4-dihydroxybenzaldehyde. Subsequent Knoevenagel condensation of this aldehyde with malonic acid presents a versatile and efficient method to obtain the final product. The selection of specific reagents and reaction conditions for each step allows for the optimization of yield and purity, catering to the specific needs of the research or development project. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize this compound for further applications in drug discovery and materials science.

References

From Precursor to Core Scaffold: A Technical Guide to the Biosynthesis of Umbelliferone from 2,4-Dihydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the final and critical stage in the biosynthesis of umbelliferone (B1683723): the conversion of 2,4-dihydroxycinnamic acid. Umbelliferone, a key member of the coumarin (B35378) family, serves as a fundamental scaffold for a vast array of natural products and synthetic derivatives with significant therapeutic potential. Understanding the nuances of its formation is paramount for metabolic engineering, synthetic biology, and the development of novel pharmaceuticals. This document details the underlying mechanisms, presents available quantitative data, outlines experimental protocols, and provides a visual representation of the biosynthetic pathway.

The Core Transformation: Isomerization and Spontaneous Cyclization

The biosynthesis of umbelliferone from this compound is not a single enzymatic step but rather a fascinating interplay of stereochemistry and spontaneous chemical rearrangement. The process can be dissected into two principal stages:

  • Trans-cis Isomerization: this compound is naturally synthesized in the more stable trans configuration. However, for the subsequent cyclization to occur, the double bond in the acrylic acid side chain must isomerize to the cis form. This brings the C2'-hydroxyl group and the carboxylic acid group into close proximity. This isomerization is a critical prerequisite for lactonization.[1] Evidence suggests that this conversion can be facilitated by exposure to UV light or potentially catalyzed by a specific enzyme, a trans-cis this compound isomerase.[1]

  • Spontaneous Lactonization: Once in the cis configuration, the 2,4-dihydroxy-cis-cinnamic acid is unstable.[2] It readily undergoes an intramolecular cyclization, a process known as lactonization. The hydroxyl group at the C2' position of the phenyl ring performs a nucleophilic attack on the carboxylic acid group of the side chain, leading to the formation of a stable six-membered lactone ring and the elimination of a water molecule. This spontaneous reaction yields the final product, umbelliferone.[1]

Quantitative Data

While the spontaneous nature of the lactonization of cis-2,4-dihydroxycinnamic acid makes detailed kinetic analysis challenging, studies on related hydroxycinnamic acids provide insights into the factors influencing these reactions. The following table summarizes illustrative quantitative data. It is important to note that specific kinetic parameters for the isomerization and lactonization of this compound are not extensively documented and represent an area for further investigation.

ParameterSubstrate/ConditionValue/ObservationReference
Isomerization
Thermal Equilibriumcis-Cinnamic acid (unsubstituted)Lies at or very close to 100% trans isomer.
Photoisomerizationtrans-Cinnamic acid (unsubstituted)UV irradiation leads to the formation of the cis isomer. The photostationary state depends on the wavelength.
Lactonization
Reaction Ratecis-2,4-dihydroxycinnamic acidDescribed as spontaneous and rapid upon formation of the cis isomer.[2]
Influencing FactorspH, temperature, solvent polarityThese factors are known to influence the rate of lactonization in related hydroxycinnamic acids.
Enzymatic Catalysiso-Coumaric acid with Paraoxonase 1 (PON1) at pH 7.5Half-life for approach to equilibrium was 23 minutes (compared to 164 minutes without the enzyme).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the conversion of this compound to umbelliferone.

Assay for trans-cis this compound Isomerase Activity

This protocol is adapted from studies on a putative light-stimulated isomerase.[1]

Objective: To detect and quantify the enzymatic conversion of trans-2,4-dihydroxycinnamic acid to a form that can subsequently lactonize to umbelliferone.

Materials:

  • trans-2,4-dihydroxycinnamic acid (substrate)

  • Plant protein extract (e.g., from pea seedlings)

  • Phosphate (B84403) buffer (pH 7.0)

  • Cofactors (e.g., Mn²⁺, Co²⁺, Fe²⁺, ATP)

  • Inhibitors (e.g., Cu²⁺, Ag⁺, Hg²⁺, Pb²⁺)

  • HPLC system with a UV detector

  • Umbelliferone standard

Procedure:

  • Substrate Preparation: Prepare a stock solution of trans-2,4-dihydroxycinnamic acid in a suitable solvent (e.g., ethanol) and dilute to the desired final concentration in the reaction buffer.

  • Enzyme Extraction: Homogenize plant tissue in a suitable extraction buffer and clarify the extract by centrifugation to obtain a crude enzyme solution.

  • Reaction Mixture: In a microcentrifuge tube, combine the plant protein extract, the substrate solution, and any cofactors or inhibitors to be tested. The final volume should be standardized.

  • Incubation: Incubate the reaction mixtures under controlled conditions. To investigate light stimulation, incubate parallel samples in the dark and under a specific wavelength of light.

  • Reaction Termination: Stop the reaction at various time points by adding a quenching agent (e.g., acid or organic solvent) that will precipitate the protein and halt enzymatic activity.

  • Product Analysis:

    • Centrifuge the terminated reaction mixtures to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC.

    • Monitor the formation of umbelliferone by detecting its characteristic absorbance, for example, at 376 nm.[1]

    • Quantify the amount of umbelliferone produced by comparing the peak area to a standard curve generated with known concentrations of an umbelliferone standard.

  • Controls: Run appropriate controls, including reactions without the enzyme extract (to measure non-enzymatic conversion), reactions without the substrate, and boiled enzyme controls.

In Vitro Monitoring of Spontaneous Lactonization

Objective: To observe and quantify the spontaneous conversion of cis-2,4-dihydroxycinnamic acid to umbelliferone.

Materials:

  • A source of cis-2,4-dihydroxycinnamic acid (can be generated in situ by UV irradiation of the trans isomer)

  • A suitable buffer system (e.g., phosphate buffer at various pH values)

  • UV lamp

  • HPLC system with a UV-Vis or fluorescence detector

  • Umbelliferone and trans-2,4-dihydroxycinnamic acid standards

Procedure:

  • Generation of cis-2,4-dihydroxycinnamic acid:

    • Prepare a solution of trans-2,4-dihydroxycinnamic acid in the desired buffer.

    • Irradiate the solution with a UV lamp at a wavelength known to induce trans-cis isomerization (e.g., in the UVA range). The duration of irradiation will determine the proportion of the cis isomer in the mixture.

  • Monitoring Lactonization:

    • Immediately after irradiation, begin monitoring the reaction mixture over time using HPLC.

    • Inject aliquots of the solution onto the HPLC column at regular intervals.

    • Monitor the decrease in the peak corresponding to cis-2,4-dihydroxycinnamic acid and the concurrent increase in the peak corresponding to umbelliferone. The two cis and trans isomers of this compound can be separated and quantified.

  • Data Analysis:

    • Plot the concentration of umbelliferone as a function of time.

    • From this data, the initial rate of lactonization can be determined. If the reaction follows first-order kinetics, the half-life of the cis-2,4-dihydroxycinnamic acid can be calculated.

  • Investigating Influencing Factors: Repeat the experiment under different conditions (e.g., varying pH, temperature, or solvent composition) to assess their impact on the rate of spontaneous lactonization.

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the key steps in the conversion of this compound to umbelliferone and a conceptual workflow for its experimental analysis.

Biosynthesis_of_Umbelliferone cluster_main Biosynthesis of Umbelliferone from this compound trans_DHCA trans-2,4-Dihydroxycinnamic Acid cis_DHCA cis-2,4-Dihydroxycinnamic Acid (unstable) trans_DHCA->cis_DHCA Isomerization (Light or Isomerase) umbelliferone Umbelliferone cis_DHCA->umbelliferone Spontaneous Lactonization

Caption: The biosynthetic conversion of trans-2,4-dihydroxycinnamic acid to umbelliferone.

Experimental_Workflow cluster_workflow Experimental Workflow for Umbelliferone Formation Analysis start Start: trans-2,4-Dihydroxycinnamic Acid isomerization Induce Isomerization (UV Light or Isomerase Assay) start->isomerization monitoring Time-course Monitoring isomerization->monitoring hplc HPLC Analysis (Quantification of Substrate and Product) monitoring->hplc data_analysis Data Analysis (Kinetics, Yield) hplc->data_analysis end End: Quantitative Results data_analysis->end

Caption: A conceptual workflow for the experimental analysis of umbelliferone formation.

Conclusion

The conversion of this compound to umbelliferone, while seemingly straightforward, involves a critical stereochemical isomerization followed by a spontaneous cyclization. This final step solidifies the core coumarin structure that is foundational to a multitude of biologically active compounds. For researchers in drug development and metabolic engineering, a thorough understanding of this pathway, including the factors that govern the rate and efficiency of both isomerization and lactonization, is essential. The protocols and data presented in this guide provide a framework for further investigation into this pivotal biosynthetic reaction, paving the way for the rational design and production of novel coumarin-based therapeutics. Further research is warranted to isolate and characterize the putative trans-cis isomerase and to precisely quantify the kinetics of this terminal biosynthetic sequence.

References

A Technical Guide to the Natural Sources and Isolation of 2,4-Dihydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxycinnamic acid, also known as umbellic acid, is a hydroxycinnamic acid that serves as a key intermediate in the biosynthesis of various secondary metabolites in plants, most notably umbelliferone, a precursor to many coumarins. As a phenolic compound, it possesses antioxidant properties and is of interest to researchers in pharmacognosy, phytochemistry, and drug discovery. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation, and an examination of its role in plant biosynthetic pathways.

Natural Sources of this compound

This compound has been identified in a variety of plant species. The following table summarizes the documented botanical sources.

Plant SpeciesFamilyCommon Name
Albizia lebbeckFabaceaeLebbeck, Flea Tree
Coccinia grandisCucurbitaceaeIvy Gourd
Juglans regiaJuglandaceaeCommon Walnut
Nasturtium officinaleBrassicaceaeWatercress
Dipteryx odorataFabaceaeTonka Bean

Note: The concentration of this compound in these plants can vary depending on factors such as the part of the plant, geographical location, and harvest time.

Biosynthesis of this compound: The Umbelliferone Pathway

This compound is a critical intermediate in the biosynthesis of umbelliferone, a phenylpropanoid that forms the core of many coumarin (B35378) compounds.[1] This pathway begins with the amino acid L-phenylalanine and involves a series of enzymatic reactions.

The key steps leading to the formation of this compound are:

  • Deamination of L-Phenylalanine: The pathway initiates with the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.

  • Hydroxylation of Cinnamic Acid: Cinnamic acid is then hydroxylated at the 4-position by Cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid.[1]

  • Ortho-hydroxylation of p-Coumaric Acid: The crucial step for the formation of this compound is the hydroxylation of p-coumaric acid at the 2-position. This reaction is catalyzed by Cinnamate/coumarate 2-hydroxylase (C2H) .[1]

Following its synthesis, this compound undergoes a trans-cis isomerization of the side chain, followed by a spontaneous lactonization to form umbelliferone.[1]

Umbelliferone_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Dihydroxycinnamic_Acid This compound p_Coumaric_Acid->Dihydroxycinnamic_Acid C2H Umbelliferone Umbelliferone Dihydroxycinnamic_Acid->Umbelliferone Isomerization & Lactonization

Figure 1. Biosynthetic pathway of Umbelliferone from L-Phenylalanine.

Isolation and Purification of this compound

Detailed protocols for the specific isolation of this compound from its natural sources are not extensively documented in the literature. However, a general methodology for the extraction and purification of hydroxycinnamic acids from plant material can be adapted and optimized. The following protocol provides a general framework for researchers.

Experimental Workflow: General Isolation Procedure

Isolation_Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Liquid_Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate) Crude_Extract->Liquid_Partitioning Organic_Phase Enriched Organic Phase Liquid_Partitioning->Organic_Phase Column_Chromatography Column Chromatography (Silica Gel or Sephadex) Organic_Phase->Column_Chromatography Fractions Fraction Collection & TLC Analysis Column_Chromatography->Fractions Final_Purification Preparative HPLC (optional) Fractions->Final_Purification Purified_Compound Purified this compound Final_Purification->Purified_Compound

Figure 2. General workflow for the isolation of this compound.
Detailed Experimental Protocols

1. Extraction

  • Objective: To extract a broad range of phenolic compounds, including this compound, from the plant matrix.

  • Materials:

    • Dried and finely powdered plant material (e.g., leaves, bark).

    • Methanol or Ethanol (80-95%).

    • Orbital shaker or ultrasonic bath.

    • Filtration apparatus (e.g., Buchner funnel, filter paper).

    • Rotary evaporator.

  • Procedure:

    • Macerate the powdered plant material with the chosen solvent (e.g., 1:10 w/v ratio) at room temperature for 24-48 hours with continuous agitation. Alternatively, perform ultrasonication for 30-60 minutes.

    • Filter the mixture to separate the plant debris from the liquid extract.

    • Repeat the extraction process on the plant residue two more times to ensure maximum recovery.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

2. Liquid-Liquid Partitioning

  • Objective: To enrich the crude extract with phenolic compounds by removing highly polar and non-polar impurities.

  • Materials:

  • Procedure:

    • Suspend the crude extract in distilled water.

    • Transfer the aqueous suspension to a separatory funnel and partition it successively with ethyl acetate.

    • Combine the ethyl acetate fractions, which will contain the majority of the phenolic acids.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate it to dryness using a rotary evaporator.

3. Column Chromatography

  • Objective: To separate this compound from other compounds in the enriched extract.

  • Materials:

    • Enriched ethyl acetate fraction.

    • Silica (B1680970) gel (60-120 mesh) or Sephadex LH-20 for column packing.

    • Glass column.

    • Solvent system (e.g., a gradient of hexane (B92381):ethyl acetate or chloroform (B151607):methanol).

    • Thin Layer Chromatography (TLC) plates and developing chamber.

    • UV lamp for visualization.

  • Procedure:

    • Prepare a slurry of the stationary phase (silica gel or Sephadex LH-20) in the initial mobile phase solvent and pack the column.

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a solvent gradient of increasing polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate, followed by a gradient of chloroform and methanol.

    • Collect fractions of the eluate and monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp.

    • Combine the fractions containing the compound of interest, as identified by comparison with a standard if available, or based on its characteristic UV absorbance.

    • Evaporate the solvent from the combined fractions to obtain the partially purified compound.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional)

  • Objective: To achieve high purity of this compound.

  • Materials:

    • Partially purified compound from column chromatography.

    • Preparative HPLC system with a suitable column (e.g., C18).

    • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).

  • Procedure:

    • Dissolve the partially purified compound in the mobile phase.

    • Inject the solution into the preparative HPLC system.

    • Collect the peak corresponding to this compound based on its retention time, which should be determined using an analytical standard.

    • Lyophilize or evaporate the solvent from the collected fraction to obtain the pure compound.

Quantitative Data

Specific quantitative data on the yield and purity of this compound isolated from its natural sources is scarce in the current literature. The yield is highly dependent on the plant source, the extraction method, and the purification strategy employed. Researchers aiming to quantify this compound would need to develop and validate an analytical method, such as HPLC-UV or LC-MS, using a certified reference standard.

ParameterExpected RangeNotes
Extraction Yield (Crude) 1 - 15% (of dry plant weight)Highly variable depending on the plant material and solvent used.
Yield of Purified Compound Data not availableRequires specific isolation and quantification studies.
Purity >95% (with Prep-HPLC)Achievable with multi-step purification.

Conclusion

This compound is a naturally occurring phenolic compound with significant roles in plant biochemistry. While its presence has been confirmed in several plant species, detailed protocols for its isolation and comprehensive quantitative data are still lacking. The general methodologies for the extraction and purification of hydroxycinnamic acids provided in this guide offer a solid foundation for researchers to develop specific and optimized protocols for the isolation of this valuable compound. Further research into the quantification of this compound in its natural sources and the exploration of its biological activities will be crucial for its potential applications in the pharmaceutical and nutraceutical industries.

References

Spectroscopic characterization of 2,4-Dihydroxycinnamic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-Dihydroxycinnamic acid, a key intermediate in various synthetic pathways and a compound of interest in pharmaceutical research. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural features. The guide also includes detailed experimental protocols for these analytical techniques.

Molecular Structure

IUPAC Name: (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid Molecular Formula: C₉H₈O₄ Molecular Weight: 180.16 g/mol CAS Number: 614-86-8

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in a consolidated source

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in a consolidated source
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (carboxylic acid and phenols)
~3030MediumAromatic C-H stretch
1680-1660StrongC=O stretch (conjugated carboxylic acid)
~1625MediumC=C stretch (alkene)
1600, 1500Medium-StrongAromatic C=C stretch
~1250, ~1150StrongC-O stretch (phenol)

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
180100[M]⁺ (Molecular Ion)
163[M-OH]⁺
135[M-COOH]⁺
107[C₇H₇O]⁺

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., Electron Ionization, Electrospray Ionization). The monoisotopic mass is 180.0423 Da.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition: The NMR spectra are acquired on a spectrometer, for example, at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to assign the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact. This is a common and simple method for obtaining IR spectra of solids.[1]

  • Sample Preparation (KBr Pellet): Alternatively, a few milligrams of the sample are ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Instrumentation: The sample is placed in the sample holder of an FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded first and subtracted from the sample spectrum.

  • Analysis: The absorption bands are correlated with specific functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: The sample is introduced into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Electron Ionization (EI).[2][3]

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

  • Analysis: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides further structural information.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationships between different spectroscopic techniques.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight Molecular Weight and Formula MS->Molecular_Weight Final_Structure Verified Structure Structure_Elucidation->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Logical_Relationships cluster_info Information Derived cluster_tech Spectroscopic Technique Connectivity Connectivity (C-H Framework) Func_Groups Functional Groups (-OH, C=O, C=C) Connectivity->Func_Groups confirms Mol_Formula Molecular Formula & Molecular Weight Mol_Formula->Connectivity validates NMR NMR NMR->Connectivity provides IR IR IR->Func_Groups identifies MS MS MS->Mol_Formula determines

Caption: Logical relationships between spectroscopic techniques and derived structural information.

References

An In-depth Technical Guide to the Isomers of Dihydroxycinnamic Acid and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxycinnamic acids are a class of phenolic compounds characterized by a phenyl ring substituted with two hydroxyl groups and a propenoic acid side chain. These compounds and their derivatives are widely distributed in the plant kingdom and are known for their significant biological activities, which make them promising candidates for pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the key isomers of dihydroxycinnamic acid, focusing on their chemical, physical, and biological properties. Detailed experimental protocols for their analysis and synthesis, along with insights into their mechanisms of action through various signaling pathways, are also presented to aid researchers in their scientific endeavors.

Isomers of Dihydroxycinnamic Acid: A Comparative Overview

The positioning of the two hydroxyl groups on the phenyl ring gives rise to several isomers, each with distinct properties and biological activities. The most well-studied isomers include:

  • Caffeic Acid (3,4-Dihydroxycinnamic Acid): The most common isomer, abundantly found in coffee, fruits, and vegetables.[1]

  • Umbellic Acid (2,4-Dihydroxycinnamic Acid): An isomer of caffeic acid and a precursor in the biosynthesis of umbelliferone.[2]

  • 2,3-Dihydroxycinnamic Acid: Another isomer of caffeic acid.

  • 2,5-Dihydroxycinnamic Acid: A derivative of hydroxycinnamic acid.[3]

  • 3,5-Dihydroxycinnamic Acid: An isomer of caffeic acid found as a metabolite in human urine.[4]

Physicochemical Properties

The physicochemical properties of these isomers are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for designing effective delivery systems. A summary of their key quantitative properties is presented in the table below.

PropertyCaffeic Acid (3,4-DHCA)Umbellic Acid (2,4-DHCA)2,3-Dihydroxycinnamic Acid2,5-Dihydroxycinnamic Acid3,5-Dihydroxycinnamic Acid
Molecular Formula C₉H₈O₄C₉H₈O₄C₉H₈O₄C₉H₈O₄C₉H₈O₄
Molar Mass ( g/mol ) 180.16180.159180.159180.159180.16
Melting Point (°C) 234-237 (decomposition)[5]Not specifiedNot specifiedNot specified245 - 246[6]
logP (Octanol/Water) 1.2[7]1.2[7]Not specified1.2[8]1.2[6]
pKa (strongest acidic) ~4.43Not specifiedNot specifiedNot specified3.44[9]
Appearance Yellow prisms or plates[1]Not specifiedNot specifiedNot specifiedSolid[6]

Biological Activities and Signaling Pathways

The isomers of dihydroxycinnamic acid exhibit a wide range of biological activities, with antioxidant and anti-inflammatory properties being the most prominent. These effects are largely attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cellular stress responses.

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

Caffeic acid is a potent antioxidant and anti-inflammatory agent.[1] Its biological effects are mediated through the modulation of several key signaling pathways:

  • PI3K/Akt Pathway: Caffeic acid can inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer cells, leading to decreased cell proliferation and survival.[10]

  • MAPK Pathway: It has been shown to suppress the activation of mitogen-activated protein kinases (MAPKs) such as JNK, p38, and ERK, which are involved in inflammatory responses and cell proliferation.[11]

  • NF-κB Signaling: Caffeic acid can inhibit the activation of the transcription factor NF-κB, a master regulator of inflammation, by preventing the degradation of its inhibitory subunit, IκB.[10]

caffeic_acid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UVB UVB Receptor Receptor UVB->Receptor Fyn Fyn Receptor->Fyn IκB IκB Receptor->IκB degradation PI3K PI3K Receptor->PI3K MAPKs JNK, p38, ERK Fyn->MAPKs AP-1 AP-1 MAPKs->AP-1 NF-κB NF-κB IκB->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Akt Akt PI3K->Akt COX-2_Gene COX-2 Gene AP-1->COX-2_Gene NF-κB_n->COX-2_Gene Caffeic Acid Caffeic Acid Caffeic Acid->Fyn Caffeic Acid->MAPKs Caffeic Acid->IκB prevents degradation Caffeic Acid->PI3K

Caffeic Acid Signaling Pathway
3,5-Dihydroxycinnamic Acid

Derivatives of 3,5-dihydroxycinnamic acid have demonstrated significant anti-inflammatory effects.[12] Their mechanism of action involves the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, at both the mRNA and protein levels.[12]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage Stimulus Stimulus Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPKs) Stimulus->Signaling_Cascade Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Cytokine_Production TNF-α, IL-1β, IL-6 Production Gene_Expression->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation 3,5-DHCA_Derivative 3,5-Dihydroxycinnamic Acid Derivative 3,5-DHCA_Derivative->Signaling_Cascade Inhibits

Anti-inflammatory action of 3,5-DHCA derivatives.

Experimental Protocols

Synthesis of 2,5-Dihydroxycinnamic Acid via Elbs Persulfate Oxidation

This protocol describes the synthesis of 2,5-dihydroxycinnamic acid from o-coumaric acid.[3]

Materials:

  • o-Coumaric acid

  • Potassium persulfate (K₂S₂O₈)

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Distilled water

Procedure:

  • Dissolve o-coumaric acid in a dilute aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add a saturated aqueous solution of potassium persulfate to the cooled solution with constant stirring.

  • Allow the reaction mixture to stand at room temperature for 12-24 hours.

  • Acidify the mixture with dilute sulfuric acid.

  • Extract the product with diethyl ether.

  • Wash the ether extract with water and dry over anhydrous sodium sulfate.

  • Evaporate the ether to obtain the crude 2,5-dihydroxycinnamic acid.

  • Recrystallize the crude product from hot water to obtain pure crystals.

synthesis_workflow A Dissolve o-coumaric acid in NaOH solution B Cool in ice bath A->B C Add K₂S₂O₈ solution B->C D Stir and let stand (12-24h) C->D E Acidify with H₂SO₄ D->E F Extract with diethyl ether E->F G Wash and dry ether extract F->G H Evaporate ether G->H I Recrystallize from hot water H->I J Pure 2,5-Dihydroxycinnamic Acid I->J dpph_assay_workflow A Prepare sample and DPPH solutions in methanol B Mix sample dilutions with DPPH solution A->B C Incubate in dark (30 min, RT) B->C D Measure absorbance at 517 nm C->D E Calculate % Inhibition and IC₅₀ value D->E

References

An In-depth Technical Guide to 2,4-Dihydroxycinnamic Acid: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxycinnamic acid, also known as umbellic acid, is a hydroxycinnamic acid that serves as a key intermediate in the biosynthesis of various natural products, most notably the coumarin (B35378) umbelliferone. As a member of the phenolic acid family, it possesses significant antioxidant and anti-inflammatory properties, making it a molecule of interest for research in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visual representation of its role in key biological pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is crucial for its handling, characterization, and application in a laboratory setting.

Table 1: General and Chemical Properties of this compound
PropertyValueSource(s)
IUPAC Name (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid[1][2]
Synonyms Umbellic acid, (E)-2,4-Dihydroxycinnamic acid, 3-(2,4-Dihydroxyphenyl)acrylic acid[1][2]
CAS Number 614-86-8 (for the trans isomer)[2]
Molecular Formula C₉H₈O₄[2]
Molecular Weight 180.16 g/mol [2]
Appearance Solid[3]
Purity Typically ≥97%[3]
Table 2: Physical Properties of this compound
PropertyValueSource(s)
Melting Point 202 °C (decomposes)[3][4]
Boiling Point 434.5 °C at 760 mmHg (Predicted)
Solubility Data for the closely related isomer, 3,4-Dihydroxycinnamic acid (Caffeic acid), is provided as a reference: Freely soluble in hot water and cold alcohol; sparingly soluble in cold water. Soluble in DMSO.[5][6]
pKa Data for the closely related isomer, 3,4-Dihydroxycinnamic acid (Caffeic acid), is 4.62.[6]
Table 3: Spectroscopic Data for this compound
TechniqueKey Data/ObservationsSource(s)
UV-Vis Spectroscopy For the related 2,4-dihydroxybenzoic acid, absorption maxima are observed at 208 nm, 258 nm, and 296 nm in an acidic mobile phase. Similar absorption characteristics are expected for this compound due to the shared chromophore.[7]
¹H NMR Spectroscopy Characteristic signals for aromatic protons, vinyl protons of the acrylic acid side chain, and hydroxyl and carboxylic acid protons are expected.[8]
¹³C NMR Spectroscopy Resonances corresponding to the carboxyl carbon, carbons of the double bond, and the aromatic ring carbons are anticipated.[9]
FT-IR Spectroscopy Expected characteristic peaks include a broad O-H stretch from the carboxylic acid and phenolic hydroxyl groups, a C=O stretch from the carboxylic acid, C=C stretching from the alkene and aromatic ring, and C-O stretching. For cinnamic acid, a broad O-H stretch is seen around 2500-3300 cm⁻¹, a sharp C=O stretch at ~1680–1700 cm⁻¹, and a C=C stretch at ~1620 cm⁻¹.[3]
Mass Spectrometry The fragmentation pattern would likely involve decarboxylation (loss of CO₂) and fragmentation of the side chain.[10][11]

Experimental Protocols

Synthesis of this compound via Perkin Reaction

The Perkin reaction provides a classic method for the synthesis of cinnamic acids from aromatic aldehydes.[12][13] This protocol describes the synthesis of this compound from 2,4-dihydroxybenzaldehyde (B120756) and acetic anhydride (B1165640).

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Acetic anhydride

  • Anhydrous potassium acetate (B1210297)

  • 10% Sodium carbonate solution

  • Concentrated hydrochloric acid

  • Ethanol (B145695)

  • Water

  • Activated charcoal

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine 2,4-dihydroxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous potassium acetate (1.5 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture in an oil bath at 180°C for 5 hours with continuous stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Add water to the reaction mixture and boil for 15 minutes to hydrolyze the excess acetic anhydride.

  • After cooling, add a 10% sodium carbonate solution until the mixture is alkaline to dissolve the product as its sodium salt.

  • If any unreacted aldehyde is present as an oily layer, remove it by extraction with a small amount of diethyl ether in a separatory funnel.

  • Treat the aqueous solution with activated charcoal to decolorize it, and then filter.

  • Cool the filtrate in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the precipitation of this compound is complete.

  • Collect the crude product by vacuum filtration and wash with cold water.

Purification by Recrystallization

Purification of the crude this compound can be achieved by recrystallization from a suitable solvent, such as a mixture of ethanol and water.[14][15]

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • To the hot filtrate, add hot water dropwise until a slight turbidity persists.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a desiccator.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An HPLC method can be developed for the purity assessment and quantification of this compound.[16][17]

Chromatographic Conditions (starting point for method development):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a wavelength corresponding to an absorption maximum of this compound (e.g., around 296 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

Procedure:

  • Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution by accurately weighing and dissolving the synthesized product in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standards and the sample solution.

  • Identify the peak for this compound based on its retention time compared to the standard.

  • Quantify the amount and assess the purity by analyzing the peak area.

Signaling Pathways and Biological Relevance

Biosynthesis of Umbelliferone

This compound is a crucial intermediate in the biosynthesis of umbelliferone, a natural coumarin. This pathway starts from the amino acid L-phenylalanine.

Umbelliferone_Biosynthesis L_Phenylalanine L-Phenylalanine PAL PAL L_Phenylalanine->PAL Cinnamic_acid Cinnamic acid C4H C4H Cinnamic_acid->C4H p_Coumaric_acid p-Coumaric acid C2H C2'H p_Coumaric_acid->C2H DHCA 2,4-Dihydroxycinnamic acid Lactonization Lactonization DHCA->Lactonization Umbelliferone Umbelliferone PAL->Cinnamic_acid C4H->p_Coumaric_acid C2H->DHCA Lactonization->Umbelliferone

Caption: Biosynthesis pathway of Umbelliferone from L-Phenylalanine.

Antioxidant Mechanism

Hydroxycinnamic acids, including this compound, exhibit antioxidant activity primarily through their ability to scavenge free radicals. The phenolic hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing oxidative damage to cellular components.[18][19] The resulting radical of the hydroxycinnamic acid is stabilized by resonance.

Antioxidant_Mechanism cluster_0 Radical Scavenging DHCA This compound (Ar-OH) DHCA_Radical DHCA Radical (Ar-O•) DHCA->DHCA_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance Stabilization Stabilized Radical DHCA_Radical->Stabilization Resonance Stabilization

Caption: General antioxidant mechanism of this compound.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of hydroxycinnamic acids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][20] By inhibiting these pathways, they can reduce the production of pro-inflammatory mediators.

Anti_inflammatory_Pathway cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Cellular Response Stimulus Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway Stimulus->MAPK NFkB_activation NF-κB Activation Stimulus->NFkB_activation Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression NFkB_activation->Gene_Expression DHCA 2,4-Dihydroxycinnamic acid DHCA->MAPK Inhibition DHCA->NFkB_activation Inhibition Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Gene_Expression->Mediators

Caption: Inhibition of inflammatory pathways by this compound.

Conclusion

This compound is a versatile molecule with significant potential in various fields of chemical and biological research. Its role as a biosynthetic precursor and its inherent antioxidant and anti-inflammatory properties make it a valuable subject for further investigation. The information and protocols provided in this technical guide are intended to serve as a comprehensive resource for researchers and professionals working with this compound, facilitating its synthesis, characterization, and application in the development of new therapeutic agents and other advanced materials.

References

An In-depth Technical Guide to 2,4-Dihydroxycinnamic Acid (Umbellic Acid) and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxycinnamic acid, also known as Umbellic acid, is a hydroxycinnamic acid that serves as a key intermediate in the biosynthesis of various natural products, most notably umbelliferone, a precursor to a wide array of coumarin (B35378) compounds.[1] As a member of the phenylpropanoid class, it is derived from the shikimate pathway.[1] This technical guide provides a comprehensive overview of this compound, including its synonyms, physicochemical properties, biological activities, and detailed experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Nomenclature and Synonyms

A clear understanding of the various names and identifiers for this compound is crucial for comprehensive literature searches and unambiguous scientific communication.

Identifier Type Identifier
Systematic IUPAC Name (2E)-3-(2,4-Dihydroxyphenyl)prop-2-enoic acid[1]
Common Name Umbellic acid[2]
Other Names 3-(2,4-Dihydroxyphenyl)acrylic acid[2]
(E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid[2]
(2E)-3-(2,4-Dihydroxyphenyl)acrylic acid[1]
trans-2,4-dihydroxycinnamic acid[2]
CAS Registry Number 614-86-8 (non-specific), 99699-42-0 (E-isomer)[1]
PubChem CID 446611[2]

Physicochemical Properties

Property Value
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
Appearance Solid
Melting Point 202 °C (decomposes)

Biological Activities and Quantitative Data

This compound and its derivatives have been reported to exhibit a range of biological activities, primarily centered around their antioxidant, anti-inflammatory, and enzyme inhibitory properties. While specific quantitative data for the parent compound is limited in the literature, data for its derivatives provide valuable insights into its potential.

Antioxidant Activity

Hydroxycinnamic acids are recognized as potent antioxidants.[3] The antioxidant capacity is often attributed to the phenolic hydroxyl groups that can donate a hydrogen atom to scavenge free radicals.

Anti-inflammatory Activity

The anti-inflammatory effects of hydroxycinnamic acids are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

Enzyme Inhibition:

Enzyme Inhibitor IC50 / % Inhibition Reference
Myeloperoxidase (MPO)(E)-(2,4-dihydroxy)-α-aminocinnamic acid63.0 ± 1.5% inhibition at 100 μM[4]
Tyrosinase (monophenolase)(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one0.013 ± 0.64 μM[5]
Tyrosinase (diphenolase)(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one0.93 ± 0.22 μM[5]
Tyrosinase2,4-dihydroxycinnamides0.0112 - 0.16 μM[2]
Signaling Pathway Modulation

Hydroxycinnamic acids have been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] These pathways regulate the expression of pro-inflammatory cytokines and enzymes. While specific quantitative data on the inhibition of these pathways by this compound is not available, its structural similarity to other active hydroxycinnamic acids suggests it may have similar modulatory effects.

Key Signaling Pathways

Umbelliferone Biosynthesis Pathway

This compound is a crucial intermediate in the biosynthesis of umbelliferone. This pathway is a branch of the general phenylpropanoid pathway.

Umbelliferone_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Umbellic_Acid This compound (Umbellic Acid) p_Coumaric_Acid->Umbellic_Acid C2H Umbelliferone Umbelliferone Umbellic_Acid->Umbelliferone Isomerization & Lactonization

Caption: Biosynthesis of Umbelliferone from L-Phenylalanine.

NF-κB Signaling Pathway Inhibition (Hypothesized)

Based on the known anti-inflammatory effects of related hydroxycinnamic acids, this compound is hypothesized to inhibit the NF-κB signaling pathway.

NFkB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB_NFkB IκBα NF-κB IkB->IkB_NFkB NFkB_p65->IkB_NFkB NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation IkB_NFkB->NFkB_p65 Degradation of IκBα Umbellic_Acid This compound Umbellic_Acid->IKK Inhibits DNA DNA NFkB_p65_nuc->DNA Binds to Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes Induces

Caption: Hypothesized inhibition of the NF-κB pathway.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of cinnamic acids is the Perkin reaction. For this compound, a modified procedure starting from 2,4-dihydroxybenzaldehyde (B120756) is typically employed.

Workflow for Synthesis:

Synthesis_Workflow start Start reactants Combine 2,4-dihydroxybenzaldehyde, acetic anhydride (B1165640), and sodium acetate (B1210297) start->reactants heat Heat mixture under reflux reactants->heat cool Cool reaction mixture heat->cool acidify Acidify with dilute HCl cool->acidify precipitate Collect precipitate (crude product) acidify->precipitate recrystallize Recrystallize from ethanol/water precipitate->recrystallize dry Dry the purified product recrystallize->dry characterize Characterize by NMR, IR, and MS dry->characterize end End characterize->end

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dihydroxybenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (2 equivalents).

  • Reaction: Heat the mixture at 180°C for 5 hours with constant stirring.

  • Workup: Cool the reaction mixture to room temperature and add water. Boil the mixture for 15 minutes to hydrolyze excess acetic anhydride.

  • Purification: Cool the solution and acidify with dilute hydrochloric acid to precipitate the crude this compound. Filter the precipitate and wash with cold water.

  • Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of a compound.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare serial dilutions of the test compound from the stock solution.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.

    • For the blank, use 100 µL of methanol instead of the test sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro Anti-inflammatory Activity - NF-κB Reporter Assay

This protocol describes a cell-based assay to measure the inhibition of NF-κB transcriptional activity.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment:

    • After 24 hours of transfection, seed the cells into a 96-well plate.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) or Lipopolysaccharide (LPS) (1 µg/mL), for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated control (cells treated with the activator but not the test compound).

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Conclusion

This compound (Umbellic acid) is a valuable compound for research in medicinal chemistry and drug discovery due to its role as a biosynthetic precursor and its potential antioxidant and anti-inflammatory properties. This technical guide provides a foundational resource for researchers, offering a compilation of its synonyms, properties, and detailed experimental protocols. Further investigation is warranted to fully elucidate the quantitative biological activities of the parent compound and to explore the therapeutic potential of its derivatives.

References

An In-depth Technical Guide to the Solubility of 2,4-Dihydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of 2,4-Dihydroxycinnamic acid, also known as Umbellic acid. Recognizing the current scarcity of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for understanding its solubility characteristics. It includes a comparative analysis with its well-studied isomer, caffeic acid (3,4-Dihydroxycinnamic acid), detailed experimental protocols for solubility determination, and a discussion of its physicochemical properties. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with or investigating this compound.

Introduction

This compound (Umbellic acid) is a hydroxycinnamic acid and an isomer of the more commonly studied caffeic acid. As a phenolic compound, it is of interest for its potential biological activities and as a precursor in the biosynthesis of other compounds, such as umbelliferone (B1683723).[1] Understanding the solubility of this compound in various solvents is a critical prerequisite for its extraction, purification, formulation, and application in both research and industrial settings.

This guide aims to collate the available information on the solubility of this compound. However, a comprehensive search of scientific databases and literature reveals a significant lack of quantitative solubility data for this specific isomer. Therefore, this document will:

  • Present the known physicochemical properties of this compound.

  • Provide a detailed overview of established experimental protocols for determining solubility.

  • Offer a comparative look at the solubility of its isomer, caffeic acid, to provide a contextual understanding.

  • Illustrate a relevant biochemical pathway involving this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Name (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid[1]
Common Name Umbellic acid, this compound[1]
CAS Number 614-86-8 (non-specific), 99699-42-0 (E-isomer)[1]
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
Melting Point 202 °C (decomposition)
Appearance Solid
XLogP3-AA (logP) 1.2[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 4[2]

Solubility of this compound: Data and Comparison

Quantitative Solubility Data for this compound
Comparative Solubility Data of Caffeic Acid (3,4-Dihydroxycinnamic Acid)

Due to the lack of data for this compound, the solubility of its isomer, caffeic acid, is presented here for comparative purposes. It is crucial to note that while these compounds are isomers, their solubility profiles may differ significantly due to differences in their molecular structure and intermolecular interactions.

The following table summarizes the reported solubility of caffeic acid in several common solvents.

SolventSolubility (approximate)Source
Water (cold)Sparingly soluble[3]
Water (hot)Freely soluble[3]
Phosphate-Buffered Saline (PBS, pH 7.2)~0.5 mg/mL[4]
Ethanol~25 mg/mL[4]
Dimethyl Sulfoxide (DMSO)~5 mg/mL[4]
Dimethylformamide (DMF)~5 mg/mL[4]

Disclaimer: This data is for caffeic acid (3,4-Dihydroxycinnamic acid) and should not be used as a direct substitute for the solubility of this compound. Experimental determination of the solubility of this compound is strongly recommended.

Experimental Protocols for Solubility Determination

For researchers aiming to determine the solubility of this compound, the following established methodologies are recommended.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

  • Preparation of a Saturated Solution:

    • An excess amount of this compound is added to a known volume or mass of the selected solvent in a sealed container (e.g., a flask or vial).

    • The container is placed in a constant-temperature shaker or water bath and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

  • Phase Separation:

    • Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.45 µm) to remove any suspended particles.

  • Quantification of the Dissolved Solute:

    • The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique. Common methods include:

      • Gravimetric Analysis: A known volume or mass of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

      • UV-Vis Spectrophotometry: The absorbance of the saturated solution (appropriately diluted) is measured at the wavelength of maximum absorbance (λmax) for this compound. The concentration is then calculated using a pre-established calibration curve.

      • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for quantifying the concentration of the solute in the saturated solution.

The following diagram illustrates the general workflow for the isothermal shake-flask method.

experimental_workflow cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to a known volume of solvent prep2 Seal the container prep1->prep2 equil Agitate at a constant temperature (e.g., 24-72 hours) prep2->equil sep1 Centrifuge the mixture equil->sep1 sep2 Filter the supernatant sep1->sep2 analysis Quantify the dissolved solute in the filtrate (e.g., Gravimetry, UV-Vis, HPLC) sep2->analysis

Isothermal Shake-Flask Method Workflow

Relevant Biochemical Pathway

This compound is an intermediate in the biosynthesis of umbelliferone, a natural product with various biological activities.[1] Understanding this pathway can provide context for the compound's role in biological systems.

The following diagram illustrates the key steps in the umbelliferone biosynthesis pathway.

umbelliferone_biosynthesis L_phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid L_phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H dihydroxycinnamic_acid This compound p_coumaric_acid->dihydroxycinnamic_acid C2H umbelliferone Umbelliferone dihydroxycinnamic_acid->umbelliferone Intramolecular Lactonization

Umbelliferone Biosynthesis Pathway

Conclusion

While this compound is a compound of scientific interest, there is a notable gap in the literature regarding its quantitative solubility in common solvents. This guide has provided the known physicochemical properties and outlined standard experimental protocols that can be employed to systematically determine its solubility. The comparative data for its isomer, caffeic acid, offers a preliminary reference point, though with the strong caution that these values are not directly transferable. The elucidation of the solubility profile of this compound through further experimental work is essential for advancing its study and potential applications in drug development and other fields.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation. All laboratory work should be conducted in accordance with established safety protocols.

References

Quantum Chemical Calculations of 2,4-Dihydroxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2,4-Dihydroxycinnamic acid (also known as Umbellic acid). This compound is a hydroxycinnamic acid and an isomer of caffeic acid, serving as a precursor in the umbelliferone (B1683723) biosynthesis pathway.[1] Understanding its molecular properties through computational methods offers valuable insights for drug design and development.

Introduction to this compound

This compound (C9H8O4) is a phenolic compound with significant biological relevance.[1] Its chemical structure, featuring a phenyl ring with two hydroxyl groups and an acrylic acid side chain, allows for a range of interactions with biological targets. Quantum chemical calculations provide a powerful tool to investigate its molecular geometry, electronic structure, and reactivity, which are fundamental to its biological activity.

Experimental Protocols: Computational Methodology

The computational methods outlined here are representative of the standard practices for quantum chemical calculations of phenolic compounds and are based on methodologies reported for similar molecules, such as cinnamic acid derivatives and dihydroxybenzoic acid.[2][3][4]

Software: All calculations are typically performed using a comprehensive computational chemistry software package such as Gaussian.[5]

Methodology:

  • Geometry Optimization: The initial molecular structure of this compound is optimized to find the most stable conformation (the global minimum on the potential energy surface). Density Functional Theory (DFT) is a widely used method for this purpose. A common functional and basis set combination for such molecules is B3LYP/6-311+G(d,p).[2][5] The vibrational frequency analysis is then performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies).

  • Electronic Properties: Based on the optimized geometry, various electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

    • Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

  • Spectroscopic Properties:

    • UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra and predict the maximum absorption wavelengths (λmax).

    • Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to the nuclear coordinates. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors.

    • Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

Data Presentation: Calculated Properties

The following tables summarize the hypothetical quantitative data for this compound, based on typical results from DFT calculations on similar molecules.

Table 1: Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.395C2-C1-C6119.8
C2-C31.390C1-C2-C3120.5
C3-C41.392C2-C3-C4119.7
C4-C51.391C3-C4-C5120.3
C5-C61.393C4-C5-C6119.9
C1-C61.396C5-C6-C1119.8
C1-C71.480C6-C1-C7120.1
C7=C81.345C1-C7-C8122.5
C8-C91.475C7-C8-C9121.8
C9=O101.215C8-C9-O11117.5
C9-O111.360C8-C9=O10125.0
C2-O121.365O10-C9-O11117.5
C4-O131.368C1-C2-O12118.0
O11-H140.970C3-C4-O13117.8
O12-H150.968C9-O11-H14108.5
O13-H160.969C2-O12-H15109.0
C4-O13-H16109.2

Table 2: Calculated Electronic Properties

PropertyValue
HOMO Energy-6.25 eV
LUMO Energy-1.89 eV
HOMO-LUMO Gap4.36 eV
Ionization Potential6.25 eV
Electron Affinity1.89 eV
Electronegativity (χ)4.07
Chemical Hardness (η)2.18
Chemical Softness (S)0.23
Dipole Moment3.5 D

Table 3: Simulated Spectroscopic Data

SpectrumKey Peaks
UV-Vis (λmax)285 nm, 320 nm
IR (cm⁻¹)3450 (O-H stretch, hydroxyls), 3050 (C-H stretch, aromatic), 1680 (C=O stretch, carboxylic acid), 1610 (C=C stretch, vinyl), 1580, 1520 (C=C stretch, aromatic)
¹H NMR (ppm)11.5 (1H, -COOH), 7.8 (1H, vinyl), 7.2-6.5 (3H, aromatic), 6.3 (1H, vinyl), 5.5 (2H, -OH)
¹³C NMR (ppm)170 (-COOH), 160-155 (C-OH), 145 (vinyl CH), 130-110 (aromatic C), 115 (vinyl CH)

Visualizations

The following diagrams illustrate key aspects of the quantum chemical calculations of this compound.

Molecular structure and atom numbering of this compound.

workflow Quantum Chemical Calculation Workflow cluster_input Input cluster_calculation Calculation cluster_output Output start Initial Molecular Structure opt Geometry Optimization (DFT) start->opt freq Frequency Analysis opt->freq geom Optimized Geometry opt->geom elec Electronic Properties (TD-DFT) freq->elec spec Spectroscopic Properties freq->spec fmo HOMO/LUMO elec->fmo mep MEP elec->mep spectra UV-Vis, IR, NMR Spectra spec->spectra

A typical workflow for quantum chemical calculations.

fmo_diagram Frontier Molecular Orbital Relationship cluster_properties Chemical Properties lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) lumo->homo Energy Gap (ΔE) electron_acceptor Electron Acceptor lumo->electron_acceptor electron_donor Electron Donor homo->electron_donor reactivity Reactivity (Lower gap = higher reactivity)

Relationship between FMOs and chemical reactivity.

Conclusion

Quantum chemical calculations offer a detailed and insightful perspective on the molecular properties of this compound. The data generated from these computational studies, including optimized geometry, electronic structure, and spectroscopic profiles, provide a fundamental basis for understanding its biological activity and for the rational design of new therapeutic agents. The methodologies and representative data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

The Structural Elucidation of 2,4-Dihydroxycinnamic Acid: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties and Biosynthetic Pathway of a Key Phenylpropanoid

For Immediate Release

Shanghai, China – December 22, 2025 – 2,4-Dihydroxycinnamic acid, also known as umbellic acid, is a hydroxycinnamic acid that serves as a crucial intermediate in the biosynthesis of umbelliferone, a natural product with a range of biological activities.[1] This technical guide provides a comprehensive overview of this compound, focusing on its structural aspects, biosynthetic pathway, and the general experimental protocols relevant to its crystallographic analysis. This document is intended for researchers, scientists, and drug development professionals who are interested in the solid-state properties and synthesis of this and related compounds.

Introduction

This compound is an isomer of the well-studied caffeic acid and a direct precursor to umbelliferone, a compound of interest in medicinal chemistry.[1] Understanding the three-dimensional structure of this small molecule is fundamental for comprehending its chemical reactivity, biological activity, and solid-state properties, which are critical parameters in drug design and formulation.

Despite a thorough review of the current scientific literature, a definitive single-crystal X-ray diffraction study detailing the complete crystal structure of this compound could not be located in publicly accessible databases. Therefore, this guide will provide a general, yet detailed, experimental protocol for the determination of such a crystal structure, based on established crystallographic techniques. Furthermore, the established biosynthetic pathway of this compound will be presented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₉H₈O₄
Molar Mass 180.16 g/mol
IUPAC Name (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid
Synonyms Umbellic acid, 2,4-DHCA
Appearance Solid
Melting Point 202 °C (decomposes)

Biosynthesis of this compound

This compound is a key intermediate in the phenylpropanoid pathway, leading to the synthesis of umbelliferone. The pathway originates from the amino acid L-phenylalanine.

The biosynthetic process can be visualized as a multi-step enzymatic conversion:

Biosynthesis cluster_pathway Umbelliferone Biosynthesis Pathway L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H DHCA This compound p_Coumaric_Acid->DHCA C2H Umbelliferone Umbelliferone DHCA->Umbelliferone Isomerization & Lactonization Crystallization_Workflow cluster_workflow Crystallization Workflow Start Dissolve this compound in Suitable Solvent(s) Solvent_Screening Solvent Screening (e.g., ethanol, methanol, acetone, water, and mixtures) Start->Solvent_Screening Method_Selection Select Crystallization Method Solvent_Screening->Method_Selection Slow_Evaporation Slow Evaporation Method_Selection->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Method_Selection->Vapor_Diffusion Cooling Slow Cooling Method_Selection->Cooling Crystal_Harvesting Harvest Suitable Single Crystals Slow_Evaporation->Crystal_Harvesting Vapor_Diffusion->Crystal_Harvesting Cooling->Crystal_Harvesting

References

Methodological & Application

Application Notes: DPPH Radical Scavenging Activity of 2,4-Dihydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxycinnamic acid, a phenolic compound, is of significant interest in pharmacological research due to its potential antioxidant properties. The evaluation of antioxidant capacity is a critical step in the development of new therapeutic agents for diseases associated with oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely employed, rapid, and reliable method to determine the free radical scavenging ability of a compound. This document provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay and discusses its potential efficacy based on structure-activity relationships of related hydroxycinnamic acids.

The principle of the DPPH assay is based on the reduction of the stable DPPH radical, which is a deep purple-colored solution, by an antioxidant. In the presence of a hydrogen-donating antioxidant, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change to pale yellow. This change in color is measured spectrophotometrically, and the extent of color change is proportional to the antioxidant's scavenging capacity.

Structure-Activity Relationship of Hydroxycinnamic Acids

The antioxidant activity of hydroxycinnamic acids is primarily dictated by the number and position of hydroxyl (-OH) groups on the phenyl ring. The presence of hydroxyl groups, particularly in the ortho or para positions, enhances the radical scavenging capacity. For instance, caffeic acid (3,4-dihydroxycinnamic acid), with two adjacent hydroxyl groups, is a potent antioxidant.[1] The ortho-dihydroxy (catechol) structure is particularly effective at stabilizing the phenoxyl radical formed after hydrogen donation through resonance and intramolecular hydrogen bonding.[2] Increasing the number of hydroxyl groups generally leads to higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the materials and procedures required to determine the DPPH radical scavenging activity of this compound.

Materials and Reagents:

  • This compound

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (spectrophotometric grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Adjustable micropipettes

  • Vortex mixer

Solution Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and stored in a dark, amber-colored bottle to prevent degradation from light.

  • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution.

  • Serial Dilutions of Test Compound: From the stock solution, prepare a series of dilutions in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control Solution: Prepare a stock solution and serial dilutions of a standard antioxidant like ascorbic acid or Trolox in the same manner as the test compound.

Assay Procedure:

  • In a 96-well microplate, add 100 µL of the prepared DPPH working solution to each well.

  • Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.

  • Gently shake the plate and incubate it in the dark at room temperature for 30 minutes.

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the DPPH solution with methanol (blank).

  • Asample is the absorbance of the DPPH solution with the test compound or positive control.

The IC50 value , which is the concentration of the sample required to scavenge 50% of the DPPH radicals, should be determined by plotting the percentage of scavenging activity against the concentrations of the test compound. A lower IC50 value indicates a higher antioxidant activity.

Quantitative Data Summary

CompoundNumber of -OH GroupsPosition of -OH GroupsDPPH IC50 (µg/mL)Reference CompoundDPPH IC50 (µg/mL)
p-Coumaric Acid14>200Ascorbic Acid~9.9
Caffeic Acid23, 4~5.9Trolox~6.3
Ferulic Acid14-hydroxy, 3-methoxy~9.9
Syringic Acid24-hydroxy, 3,5-dimethoxy~9.8

Note: IC50 values can vary depending on the specific experimental conditions.

Visualizations

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL DPPH Solution to 96-well plate Test_Compound Prepare Stock & Serial Dilutions of this compound Add_Sample Add 100 µL of Test Compound, Control, or Blank Control Prepare Stock & Serial Dilutions of Positive Control (e.g., Ascorbic Acid) Add_DPPH->Add_Sample Incubate Incubate in Dark (30 min, RT) Add_Sample->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: Workflow of the DPPH radical scavenging assay.

Structure_Activity_Relationship cluster_hydroxy Hydroxylation Pattern cluster_activity Antioxidant Activity More_OH More -OH Groups (e.g., Trihydroxy > Dihydroxy) High_Activity Higher Scavenging Activity (Lower IC50) More_OH->High_Activity Increases Ortho_Para Ortho/Para -OH Position (e.g., Catechol) Ortho_Para->High_Activity Enhances

Caption: Structure-activity relationship of hydroxycinnamic acids.

References

Application Note and Protocol: Measuring the Radical Scavenging Capacity of 2,4-Dihydroxycinnamic Acid using the ABTS Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxycinnamic acids are a class of phenolic compounds recognized for their potent antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1] 2,4-Dihydroxycinnamic acid, a member of this family, is of significant interest for its potential health benefits related to mitigating oxidative stress.

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely used spectrophotometric method for determining the total antioxidant capacity of substances.[2] The assay is based on the generation of the stable ABTS radical cation (ABTS•+), which has a distinct blue-green color. When an antioxidant is added, it reduces the ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration and activity. This reduction in absorbance, typically measured at 734 nm, is used to quantify the radical scavenging capacity of the test compound.[3]

This document provides a detailed protocol for measuring the radical scavenging capacity of this compound using the ABTS decolorization assay.

Principle of the ABTS Assay

The assay involves the reaction between ABTS and a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈), to produce the ABTS radical cation (ABTS•+), a stable chromophore.[1] The antioxidant compound reduces the pre-formed ABTS•+ to its colorless neutral form. The extent of this decolorization, measured as a decrease in absorbance at 734 nm, is indicative of the sample's radical scavenging activity.

Data Presentation

Table 1: ABTS Radical Scavenging Capacity of Caffeic Acid and Trolox

CompoundAssayIC₅₀ Value (µg/mL)
Caffeic Acid (3,4-Dihydroxycinnamic acid)ABTS1.59 ± 0.06[3]
Trolox (Standard)ABTS2.34 ± 0.07[4]

IC₅₀ (Inhibitory Concentration 50%) is the concentration of the compound required to scavenge 50% of the ABTS radicals.

Experimental Protocols

This section details the methodology for performing the ABTS radical scavenging assay, adapted for a 96-well microplate format.

  • This compound (Test Compound)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (Standard)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS, pH 7.4) or Ethanol

  • Methanol or other suitable solvent for dissolving the test compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Deionized water

  • Prepare a 7 mM ABTS stock solution: Dissolve the appropriate amount of ABTS diammonium salt in deionized water. For example, weigh 38.4 mg of ABTS and dissolve it in 10 mL of deionized water.

  • Prepare a 2.45 mM potassium persulfate stock solution: Dissolve the appropriate amount of potassium persulfate in deionized water. For example, weigh 6.62 mg of potassium persulfate and dissolve it in 10 mL of deionized water.

  • Generate the ABTS•+ radical: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate stock solution in equal volumes (e.g., 5 mL of each).

  • Incubate: Allow the mixture to stand in the dark at room temperature for 12-16 hours. This incubation period is crucial for the complete formation of the stable radical cation, which will result in a dark blue-green solution.

  • Before the assay, the ABTS•+ stock solution must be diluted with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Verify the absorbance using a spectrophotometer. The diluted working solution should be prepared fresh for each assay.

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this stock, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Standard: Prepare a stock solution of Trolox. Prepare a similar dilution series for the positive control.

  • Pipette 10 µL of the various concentrations of the test sample (this compound) or standard (Trolox) into the wells of a 96-well microplate.[2]

  • Prepare a blank well containing 10 µL of the solvent used for the sample dilutions.

  • Add 190 µL of the ABTS•+ working solution to each well.[2]

  • Mix the contents of the wells thoroughly.

  • Incubate the microplate at room temperature in the dark for a specified period, typically ranging from 6 to 30 minutes.

  • After incubation, measure the absorbance of each well at 734 nm using a microplate reader.[3]

  • The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:[3]

    Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the blank (solvent + ABTS•+ solution).

    • A_sample is the absorbance of the test sample or standard + ABTS•+ solution.

  • IC₅₀ Determination: Plot the percentage of inhibition (Scavenging Activity %) against the concentration of the sample. The IC₅₀ value, which is the concentration required to scavenge 50% of the ABTS radicals, can be determined from this dose-response curve using regression analysis.[2][3]

Visualizations

ABTS_Workflow cluster_prep Reagent Preparation cluster_radical Radical Generation cluster_assay Assay Protocol cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS Solution mix_reagents Mix ABTS & K₂S₂O₈ Solutions (1:1) prep_abts->mix_reagents prep_kps Prepare 2.45 mM Potassium Persulfate prep_kps->mix_reagents prep_sample Prepare Sample & Standard (this compound, Trolox) plate Add 10µL Sample/Standard to 96-well plate prep_sample->plate incubate_dark Incubate in Dark (12-16 hours, RT) mix_reagents->incubate_dark abts_stock ABTS•+ Stock Solution (Blue-Green) incubate_dark->abts_stock dilute_abts Dilute Stock to Abs = 0.70 @ 734 nm abts_stock->dilute_abts add_abts Add 190µL Working ABTS•+ Solution dilute_abts->add_abts plate->add_abts incubate_reaction Incubate (e.g., 30 min) add_abts->incubate_reaction read_abs Read Absorbance at 734 nm incubate_reaction->read_abs calculate_inhibition Calculate % Inhibition read_abs->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC₅₀ Value plot_curve->determine_ic50

Caption: Workflow for the ABTS radical scavenging assay.

Scavenging_Mechanism antioxidant This compound (Phenolic Antioxidant, AH) center_node Electron or Hydrogen Transfer antioxidant->center_node abts_radical ABTS•+ (Stable Radical, Blue-Green) abts_radical->center_node antioxidant_radical Antioxidant Radical (Resonance-Stabilized, A•) abts_neutral ABTS (Neutral Form, Colorless) center_node->antioxidant_radical center_node->abts_neutral

Caption: Mechanism of ABTS•+ radical scavenging by a phenolic antioxidant.

References

Application Note: Ferric Reducing Antioxidant Power (FRAP) Assay for 2,4-Dihydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dihydroxycinnamic acid, a derivative of cinnamic acid found in various plant species, is recognized for its potential health benefits, which are often attributed to its antioxidant properties. Quantifying the antioxidant capacity of such phenolic compounds is crucial for research in pharmacology, food science, and drug development. The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used, simple, and reliable method to determine the total antioxidant capacity of a substance.[1][2] This application note provides a detailed protocol for using the FRAP assay to evaluate the antioxidant power of this compound.

Principle of the Method

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The assay is based on the reduction of a colorless ferric complex—2,4,6-tripyridyl-s-triazine (TPTZ)-Fe³⁺—to an intense blue-colored ferrous complex (TPTZ-Fe²⁺) in an acidic environment (pH 3.6).[3][4] This reduction is driven by electron donation from the antioxidant. The change in color results in an increase in absorbance at a wavelength of approximately 593 nm.[5][6] The magnitude of this absorbance change is directly proportional to the total reducing power of the electron-donating antioxidants present in the sample.[7][8] The antioxidant capacity is then quantified by comparing the sample's absorbance to that of a standard with known antioxidant power, typically Trolox or ferrous sulfate (B86663) (FeSO₄).[9][10]

Key Experimental Protocols

1. Materials and Equipment

  • Chemicals and Reagents:

    • This compound (Sample)

    • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (Standard)

    • Ferric chloride hexahydrate (FeCl₃·6H₂O)

    • 2,4,6-Tripyridyl-s-triazine (TPTZ)

    • Hydrochloric acid (HCl)

    • Sodium acetate (B1210297) trihydrate (CH₃COONa·3H₂O)

    • Glacial acetic acid (CH₃COOH)

    • Methanol or other suitable solvent for dissolving the sample

    • Deionized water

  • Equipment:

    • Spectrophotometer or 96-well microplate reader capable of measuring absorbance at 593 nm

    • 96-well clear, flat-bottom microplates

    • Calibrated micropipettes and tips

    • Vortex mixer

    • Water bath or incubator set to 37°C

    • Analytical balance

    • pH meter

2. Reagent Preparation

  • Acetate Buffer (0.3 M, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 liter of deionized water. Adjust the pH to 3.6 using a pH meter.[11]

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl. Gentle warming (e.g., in a 50°C water bath) may be required to fully dissolve the TPTZ.[12] This solution should be prepared fresh.

  • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water. This solution should be prepared fresh.[12]

  • FRAP Reagent (Working Solution): Prepare the FRAP reagent fresh on the day of the assay by mixing the Acetate Buffer, TPTZ Solution, and Ferric Chloride Solution in a ratio of 10:1:1 (v/v/v).[13][14] The resulting solution should be a pale yellow-orange color. If it is tinged with blue, it indicates contamination and should be discarded.[12] Warm the FRAP reagent to 37°C before use.[3]

  • Trolox Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox in a suitable solvent like methanol. From this stock, prepare a series of working standards by serial dilution with the same solvent.

  • This compound Sample Solution: Prepare a stock solution of this compound in a suitable solvent. Test several dilutions to ensure the absorbance readings fall within the range of the standard curve.

3. Assay Procedure (96-Well Plate Method)

  • Standard Curve Preparation: Add 20 µL of each Trolox standard dilution (e.g., 1000, 500, 250, 125, 62.5, 0 µM) into separate wells of the 96-well plate.

  • Sample Preparation: Add 20 µL of the diluted this compound samples into other wells.

  • Blank: Add 20 µL of the solvent used for the sample and standards into a well to serve as the blank.

  • Reaction Initiation: Add 180 µL of the pre-warmed (37°C) FRAP reagent to all wells containing standards, samples, and the blank.

  • Incubation: Mix the contents of the wells thoroughly on a plate shaker for 30 seconds. Incubate the plate for a defined period, typically between 4 to 30 minutes, at 37°C.[3][11] The reaction time should be consistent across all measurements. Note that some phenolic compounds may react slowly, so optimizing the incubation time is recommended.[13]

  • Absorbance Measurement: Measure the absorbance of the solutions at 593 nm using a microplate reader.

4. Data Analysis

  • Standard Curve: Subtract the absorbance of the blank from the absorbance readings of all standards. Plot the corrected absorbance values against the corresponding Trolox concentrations (µM) to generate a standard curve. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Calculate Antioxidant Power: Subtract the absorbance of the blank from the sample absorbance readings. Use the linear regression equation from the standard curve to calculate the antioxidant capacity of the this compound sample. The result is expressed as µmol Trolox Equivalents per gram or mole of the compound (µmol TE/g or µmol TE/mol).

    FRAP Value (µM TE) = (Absorbance_sample - c) / m

    Where:

    • Absorbance_sample is the corrected absorbance of the sample.

    • m is the slope of the standard curve.

    • c is the y-intercept of the standard curve.

Data Presentation

Table 1: Example Trolox Standard Curve Data

Trolox Concentration (µM)Average Absorbance at 593 nm
00.052
62.50.215
1250.388
2500.751
5001.489
10002.895

Table 2: Antioxidant Capacity of this compound and Other Phenolic Compounds

CompoundConcentration (µM)Average Absorbance at 593 nmFRAP Value (µmol TE/mol compound)
This compound 2000.6502200
Caffeic Acid (3,4-dihydroxy)2000.8202850
Gallic Acid (3,4,5-trihydroxy)2001.5505400
p-Coumaric Acid (4-hydroxy)2000.230650
Trolox (Standard)2000.5952000

Note: The data presented are hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions. The antioxidant activity of phenolic acids is highly dependent on their structure; compounds with more hydroxyl groups, especially in ortho or para positions, tend to show higher FRAP values.[4][15]

Visualizations

FRAP_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Prepare Acetate Buffer, TPTZ, and FeCl₃ Solutions P2 Prepare FRAP Working Reagent (10:1:1) P1->P2 P3 Prepare Trolox Standards & Sample Dilutions P2->P3 A1 Pipette Standards & Samples into 96-well plate P3->A1 A2 Add FRAP Reagent to all wells A1->A2 A3 Incubate at 37°C A2->A3 A4 Read Absorbance at 593 nm A3->A4 D1 Construct Standard Curve (Absorbance vs. Concentration) A4->D1 D2 Calculate FRAP Value of Sample using regression equation D1->D2 D3 Express results as Trolox Equivalents (TE) D2->D3

Caption: Workflow for the FRAP Assay.

FRAP_Principle Reaction occurs at acidic pH (3.6) Antioxidant Antioxidant (e.g., this compound) Antioxidant_Ox Oxidized Antioxidant Antioxidant->Antioxidant_Ox Donates Electron Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe2_TPTZ Fe²⁺-TPTZ Complex (Intense Blue Color) Fe3_TPTZ->Fe2_TPTZ Accepts Electron (Reduction)

Caption: Chemical Principle of the FRAP Assay.

References

Application Note: Oxygen Radical Absorbance Capacity (ORAC) Assay for 2,4-Dihydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2] Hydroxycinnamic acids are a class of phytochemicals recognized for their significant antioxidant properties.[3] 2,4-Dihydroxycinnamic acid, a member of this family, is a subject of interest for its potential to mitigate oxidative damage. The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely accepted, fluorescence-based method for quantifying the antioxidant capacity of various substances.[2][4] This assay operates on the principle of a hydrogen atom transfer (HAT) mechanism, measuring the capacity of an antioxidant to neutralize peroxyl radicals, which are a major source of oxidative damage in the body.[2]

Assay Principle The ORAC assay quantifies the ability of an antioxidant to protect a fluorescent probe from oxidative degradation.[5][6] The reaction is initiated by the thermal decomposition of 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), which generates peroxyl radicals. In the absence of an antioxidant, these peroxyl radicals quench the fluorescence of the probe, fluorescein (B123965).[4] When an antioxidant such as this compound is present, it preferentially neutralizes the peroxyl radicals, thereby preserving the fluorescence signal.[5] The fluorescence decay is monitored kinetically over time. The antioxidant capacity is quantified by calculating the net Area Under the Curve (AUC) of the fluorescence decay, which is then compared against a standard curve generated with Trolox®, a water-soluble analog of vitamin E.[5][7] The final results are expressed as Trolox Equivalents (TE).

Experimental Protocols

Required Materials and Equipment
  • Reagents:

    • This compound (Test Sample)

    • Trolox® (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - Antioxidant Standard[8]

    • Fluorescein Sodium Salt (Fluorescent Probe)[1]

    • AAPH (2,2′-Azobis(2-amidinopropane) dihydrochloride) - Free Radical Initiator[1][8]

    • Phosphate (B84403) Buffer (75 mM, pH 7.4)

    • Deionized Water

    • Solvent for dissolving the sample (e.g., 50% Acetone or appropriate buffer)[1]

  • Equipment:

    • Fluorescence microplate reader with temperature control (37°C) and filters for excitation at ~485 nm and emission at ~520 nm.[4][9]

    • Black, clear-bottom 96-well microtiter plates.[1][8]

    • Precision single-channel and multi-channel micropipettes.[1]

    • Incubator set to 37°C.[1]

Reagent Preparation

All solutions should be freshly prepared on the day of the assay.

ReagentPreparation InstructionsStorage
Phosphate Buffer Prepare a 75 mM phosphate buffer solution and adjust the pH to 7.4. This buffer will be used as the assay diluent for all reagents and samples.[4]Store at 4°C.
Fluorescein Stock Prepare a 4 µM stock solution of fluorescein in 75 mM phosphate buffer.[4]Store at 4°C, protected from light.
Fluorescein Working Immediately before use, dilute the stock solution 1:500 with 75 mM phosphate buffer to obtain the working solution.[4]Prepare fresh daily; do not store.
AAPH Solution Dissolve AAPH powder in 75 mM phosphate buffer to a final concentration of 75 mM.[4] For example, dissolve ~203 mg of AAPH in 10 mL of buffer. Vortex to ensure it is fully dissolved.Prepare fresh immediately before use; this solution is not stable.[4][8]
Trolox Stock Prepare a stock solution of Trolox (e.g., 1 mM or 500 µM) in 75 mM phosphate buffer.Aliquot and store at -20°C to avoid multiple freeze-thaw cycles.[1]
2,4-DHCA Sample Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer or a minimal amount of an organic solvent then diluted in buffer). Prepare serial dilutions in 75 mM phosphate buffer to obtain a range of test concentrations.Store according to manufacturer's recommendations.
Trolox Standard Curve Preparation

Prepare a series of Trolox standards by diluting the stock solution in 75 mM phosphate buffer. The final concentrations in the well should typically range from 0 to 100 µM.

Standard IDTrolox Stock (µL)Phosphate Buffer (µL)Final Trolox Concentration (µM)
S11000100.0
S2505050.0
S3257525.0
S412.587.512.5
S56.2593.756.25
Blank01000.0
(Note: This table assumes a 100 µM stock solution is further diluted for the final assay concentrations. Adjust volumes based on your stock concentration.)
Assay Procedure

Each sample, standard, and blank should be assayed in at least triplicate.[1][8]

  • Plate Setup: Add 25 µL of each standard, sample dilution (this compound), or blank (phosphate buffer) to the designated wells of a 96-well black, clear-bottom plate.

  • Add Fluorescein: Add 150 µL of the freshly prepared fluorescein working solution to every well.[1][8] Mix gently by tapping the plate.

  • Incubation: Incubate the plate for a minimum of 30 minutes at 37°C in the plate reader to allow for thermal equilibration.[1][8][10]

  • Initiate Reaction: Using a multi-channel pipette or the plate reader's injector, add 25 µL of the freshly prepared AAPH solution to all wells to initiate the reaction.[1][4] The final reaction volume will be 200 µL.

  • Kinetic Reading: Immediately begin recording the fluorescence intensity every minute for at least 60-120 minutes.[7][10] The plate reader should be maintained at 37°C.

    • Excitation Wavelength: 485 nm[4][10]

    • Emission Wavelength: 520 nm or 528 nm[4][9][10]

Data Analysis and Presentation

  • Calculate Area Under the Curve (AUC): The AUC for each well is calculated from the kinetic fluorescence decay curve using the following formula: AUC = 1 + (f1/f0) + (f2/f0) + ... + (fn/f0) where f0 is the initial fluorescence reading and f1...fn are the readings at subsequent time points.

  • Calculate Net AUC: Subtract the AUC of the blank from the AUC of each sample and standard.[7] Net AUC = AUC_sample - AUC_blank

  • Generate Standard Curve: Plot the Net AUC for the Trolox standards against their respective concentrations (µM). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value.[4]

  • Calculate ORAC Value: Use the linear regression equation to determine the ORAC value of the this compound samples, expressed as µM Trolox Equivalents (TE). ORAC Value (µM TE) = (Net AUC_sample - c) / m where 'c' is the y-intercept and 'm' is the slope of the standard curve.

Hypothetical Data Summary

The following table illustrates how quantitative data for this compound (2,4-DHCA) would be presented alongside a known antioxidant, Caffeic Acid (3,4-dihydroxycinnamic acid), which has potent antioxidant activity.[11]

CompoundConcentration (µM)Average Net AUC (± SD)Calculated ORAC Value (µM TE)
Trolox 12.510.5 (± 0.8)12.5
Trolox 25.021.2 (± 1.5)25.0
Trolox 50.043.5 (± 2.1)50.0
2,4-DHCA 20.015.8 (± 1.1)18.7
Caffeic Acid 20.035.4 (± 1.9)41.8
(Note: Data is for illustrative purposes only.)

Visualizations

Experimental Workflow

ORAC_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep prep assay assay analysis analysis result result A Prepare Buffers, Standards & Samples B Prepare Fluorescein Working Solution A->B D Pipette Samples/Standards into 96-well Plate C Prepare AAPH Solution (Fresh) B->C E Add Fluorescein to all wells D->E F Incubate at 37°C for 30 min E->F G Inject AAPH to Initiate Reaction F->G H Begin Kinetic Fluorescence Reading G->H I Calculate Area Under Curve (AUC) H->I J Calculate Net AUC (Sample - Blank) I->J K Plot Trolox Standard Curve (Net AUC vs. Conc.) J->K L Calculate ORAC Value as Trolox Equivalents K->L

Caption: Workflow diagram illustrating the key stages of the ORAC assay.

ORAC Reaction Principle

ORAC_Principle AAPH AAPH (Radical Initiator) Radicals Peroxyl Radicals (ROO•) AAPH->Radicals Thermal Decomposition Quenched Oxidized Fluorescein (Low Fluorescence) Radicals->Quenched Oxidation (Quenching) Neutralized Neutralized Radicals + Oxidized Antioxidant Radicals->Neutralized Neutralization (Protection) Fluorescein Fluorescein (High Fluorescence) Antioxidant 2,4-DHCA (Antioxidant)

Caption: Competing reaction pathways in the ORAC assay.

References

Application Notes and Protocols for Tyrosinase Inhibition Assay using 2,4-Dihydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin (B1238610), the primary pigment responsible for coloration in mammals.[1] It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3][4] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a key target for therapeutic and cosmetic applications.[2] 2,4-Dihydroxycinnamic acid has been identified as a potent inhibitor of tyrosinase, demonstrating significant potential for the development of skin-lightening agents and treatments for hyperpigmentation.[3][5]

These application notes provide a comprehensive protocol for determining the inhibitory effect of this compound on tyrosinase activity using L-DOPA as a substrate. The assay is based on the principle that tyrosinase-mediated oxidation of L-DOPA results in the formation of dopachrome (B613829), a colored product that can be quantified spectrophotometrically at 475 nm.[6][7] The presence of an inhibitor, such as this compound, reduces the rate of dopachrome formation, allowing for the determination of its inhibitory potency.[6]

Quantitative Data Summary

The inhibitory potential of this compound and a common reference inhibitor, kojic acid, against mushroom tyrosinase is summarized below.

CompoundIC50 (Monophenolase)IC50 (Diphenolase)Reference
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (a derivative)0.013 ± 0.64 μM0.93 ± 0.22 μM[3]
Kojic Acid22.84 ± 0.09 μM24.57 ± 0.23 μM[3]
2,4-dihydroxycinnamides0.0112-0.16 μMNot Specified[5]

Signaling Pathway

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, which is regulated by several signaling cascades. The binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[8][9] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates the transcription factor CREB.[9][10] Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and differentiation.[8][10] MITF then promotes the transcription of tyrosinase and other melanogenic enzymes, leading to melanin synthesis.[8][11] this compound exerts its effect by directly inhibiting the enzymatic activity of tyrosinase, thereby blocking the production of melanin.[3][5]

Melanin_Synthesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates transcription Tyrosinase_mRNA Tyrosinase mRNA MITF->Tyrosinase_mRNA promotes transcription Tyrosinase Tyrosinase Tyrosinase_mRNA->Tyrosinase translates to L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin non-enzymatic steps Inhibitor This compound Inhibitor->Tyrosinase inhibits

Caption: Melanin synthesis pathway and the inhibitory action of this compound.

Experimental Protocols

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • 96-well microplates

  • Microplate reader

Reagent Preparation
  • Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Mix the two solutions until the pH reaches 6.8.[6]

  • Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer to a final concentration of 1000 units/mL. Prepare this solution fresh before each experiment and keep it on ice.[6]

  • L-DOPA Solution (10 mM): Dissolve L-DOPA powder in sodium phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh as it is prone to auto-oxidation.[6][12]

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Kojic Acid Stock Solution (2 mM): Dissolve kojic acid in deionized water or DMSO to a final concentration of 2 mM.[12]

  • Test and Control Working Solutions: Prepare serial dilutions of the this compound and kojic acid stock solutions in sodium phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in all wells is kept constant and low (e.g., <1%) to avoid solvent effects.[12]

Assay Protocol (96-well plate format)

The following diagram outlines the experimental workflow for the tyrosinase inhibition assay.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) Plate_Setup Set up 96-well plate (Blank, Control, Test Samples) Reagent_Prep->Plate_Setup Add_Inhibitor Add Buffer, Inhibitor/ Vehicle to wells Plate_Setup->Add_Inhibitor Add_Enzyme Add Tyrosinase Solution Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 25°C for 10 minutes Add_Enzyme->Pre_Incubate Add_Substrate Add L-DOPA Solution to initiate reaction Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm (kinetic or endpoint) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate Percentage Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Step-by-step workflow for the tyrosinase inhibitor screening assay.

  • Plate Setup:

    • Blank Wells: 80 µL of sodium phosphate buffer.[6]

    • Negative Control Wells (No Inhibitor): 60 µL of sodium phosphate buffer.[6]

    • Positive Control Wells: 40 µL of sodium phosphate buffer and 20 µL of the respective kojic acid dilution.[6]

    • Test Wells: 40 µL of sodium phosphate buffer and 20 µL of the respective this compound dilution.[6]

  • Enzyme Addition: Add 20 µL of the tyrosinase solution to the Negative Control, Positive Control, and Test wells.[6]

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[6]

  • Initiate Reaction: Add 20 µL of the L-DOPA solution to all wells to start the reaction. The total volume in each well should be 100 µL.[6]

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10-20 minutes for a kinetic assay.[2][6]

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of dopachrome formation (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).[6]

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of tyrosinase inhibition for each concentration of this compound and kojic acid:[6]

    % Inhibition = [(V_control - V_sample) / V_control] x 100

    Where:

    • V_control = Rate of reaction in the absence of the inhibitor.

    • V_sample = Rate of reaction in the presence of the inhibitor.

  • Determine the IC50 Value: Plot the percentage of inhibition against the concentration of this compound. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, can be determined by non-linear regression analysis.[12]

Conclusion

This document provides a detailed protocol for the evaluation of this compound as a tyrosinase inhibitor. The described L-DOPA oxidation assay is a robust and reproducible method for determining the inhibitory potency of test compounds. Given its potent activity, this compound represents a promising candidate for further investigation and development as a novel agent for applications in dermatology and cosmetics to address hyperpigmentation. Further studies, including kinetic analysis to elucidate the precise mechanism of inhibition and cellular assays to confirm efficacy in a biological context, are recommended.

References

Investigating the Enzyme Kinetics of 2,4-Dihydroxycinnamic Acid as a Tyrosinase Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigation into the enzyme kinetics of 2,4-Dihydroxycinnamic acid and its derivatives as potent inhibitors of tyrosinase. This document includes detailed experimental protocols for key assays, a summary of kinetic data, and visualizations of the underlying biochemical pathways and experimental workflows.

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis and enzymatic browning in various organisms.[1] It catalyzes the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity).[2] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a key target for the development of inhibitors in the cosmetic and pharmaceutical industries. Cinnamic acid and its derivatives have emerged as a promising class of tyrosinase inhibitors.[3] This document focuses on this compound and its analogues, which have demonstrated significant inhibitory potency.

Data Presentation

The inhibitory effects of this compound derivatives on mushroom tyrosinase activity are summarized below. These compounds exhibit potent inhibition, often surpassing that of the commonly used reference inhibitor, kojic acid.

CompoundSubstrateIC50 (µM)Type of InhibitionReference
2,4-Dihydroxycinnamides-0.0112 - 0.16-[4][5]
Thiophenyl derivative of this compoundL-Tyrosine0.013Competitive[4][6]
2-((3-acetylphenyl)amino)-2-oxoethyl-(E)-3-(2,4-dihydroxyphenyl)acrylateL-DOPA0.0020 ± 0.0002Competitive[7]
Kojic Acid (Reference)L-DOPA32.2-[8]

Experimental Protocols

Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol outlines the spectrophotometric determination of tyrosinase inhibition by this compound using L-DOPA as the substrate. The assay measures the formation of dopachrome, a colored product of L-DOPA oxidation.

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound (Test Compound)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (Positive Control)

  • Dimethyl Sulfoxide (DMSO)

  • Potassium Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions:

  • Potassium Phosphate Buffer (50 mM, pH 6.8): Prepare a stock solution and adjust the pH as required.

  • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold potassium phosphate buffer immediately before use.

  • L-DOPA Solution (1 mM): Dissolve L-DOPA in potassium phosphate buffer. Prepare this solution fresh to avoid auto-oxidation.[9]

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

  • Kojic Acid Stock Solution (e.g., 1 mM): Dissolve kojic acid in DMSO.

  • Working Solutions: Prepare serial dilutions of the test compound and kojic acid in potassium phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).

Assay Procedure:

  • In a 96-well microplate, add the following to each well:

    • 40 µL of potassium phosphate buffer

    • 10 µL of the test compound working solution (or DMSO for control)

    • 10 µL of mushroom tyrosinase solution

  • Pre-incubate the plate at 25°C for 10 minutes.[9]

  • Initiate the reaction by adding 100 µL of L-DOPA solution to each well.[9]

  • Immediately measure the absorbance at 490 nm using a microplate reader at time 0 and after 20 minutes of incubation at 25°C.[9]

Data Analysis:

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (A_control - B_control) - (A_sample - B_sample) ] / (A_control - B_control) x 100 Where:

    • A_control is the absorbance of the control at 20 min.

    • B_control is the absorbance of the control at 0 min.

    • A_sample is the absorbance of the sample at 20 min.

    • B_sample is the absorbance of the sample at 0 min.[9]

  • Plot the percentage of inhibition against the concentration of this compound.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, by using non-linear regression analysis.

Protocol 2: Determination of Inhibition Type and Inhibition Constant (Ki)

This protocol describes the determination of the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki) using Lineweaver-Burk plots.

Procedure:

  • Perform the tyrosinase inhibition assay as described in Protocol 1, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).

  • A typical experimental setup would involve at least three different concentrations of the inhibitor and a range of five to six substrate concentrations for each inhibitor concentration.

  • Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.

  • Plot the data on a Lineweaver-Burk plot (1/V vs. 1/[S]).

  • Analyze the resulting plots:

    • Competitive inhibition: Lines intersect on the y-axis.

    • Non-competitive inhibition: Lines intersect on the x-axis.

    • Uncompetitive inhibition: Lines are parallel.

    • Mixed inhibition: Lines intersect in the second quadrant.

  • The inhibition constant (Ki) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer add_reagents Add Buffer, Inhibitor/Control, and Enzyme to 96-well Plate prep_buffer->add_reagents prep_enzyme Prepare Tyrosinase Solution prep_enzyme->add_reagents prep_substrate Prepare L-DOPA Solution prep_inhibitor Prepare this compound Solutions prep_inhibitor->add_reagents prep_control Prepare Kojic Acid Solution prep_control->add_reagents pre_incubate Pre-incubate at 25°C for 10 min add_reagents->pre_incubate add_substrate Initiate Reaction with L-DOPA pre_incubate->add_substrate measure_abs Measure Absorbance at 490 nm (0 and 20 min) add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for the tyrosinase inhibition assay.

tyrosinase_pathway cluster_melanin Melanin Synthesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Monophenolase Activity Dopaquinone Dopaquinone LDOPA->Dopaquinone Diphenolase Activity Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase Inhibitor This compound (Competitive Inhibitor) Inhibitor->Tyrosinase

Caption: Inhibition of the melanin synthesis pathway by this compound.

References

Application Notes and Protocols for the Antibacterial Activity of 2,4-Dihydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial properties of 2,4-Dihydroxycinnamic acid, also known as caffeic acid, against various pathogenic bacteria. This document includes quantitative data on its efficacy, detailed protocols for key microbiological assays, and visual representations of experimental workflows and proposed mechanisms of action.

Data Presentation

The antibacterial efficacy of this compound and its derivatives has been evaluated against a range of pathogenic bacteria. The following tables summarize the key quantitative data, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, as well as its effectiveness in reducing biofilm formation.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Cinnamic Acid and its Derivatives against Pathogenic Bacteria

CompoundBacteriumMIC (µg/mL)MBC (µg/mL)Reference
Cinnamic Acid Derivative (DM2)Staphylococcus aureus16-64Not Reported[1]
Cinnamic Acid Derivative (DM2)Staphylococcus epidermidis>256Not Reported[1]
Cinnamic Acid Derivative (DM8)Enterococcus faecium32Not Reported[1]
Hydrocinnamic AcidEscherichia coli2048>2048[2]
Cinnamic AcidStaphylococcus epidermidis256-4096Not Reported[3]
Cinnamic AcidMultidrug-resistant bacteria125Not Reported[3]
p-Coumaric AcidShigella dysenteriae20Not Reported[4]
AmpicillinListeria monocytogenes1-15Not Reported[5]
CephalothinListeria monocytogenes8-150Not Reported[5]
CefoxitinListeria monocytogenes20-170Not Reported[5]
ErythromycinListeria monocytogenes0.05-0.20Not Reported[5]
ChloramphenicolListeria monocytogenes4-50Not Reported[5]
GentamicinListeria monocytogenes3-100Not Reported[5]
TetracyclineListeria monocytogenes2-15Not Reported[5]
VancomycinListeria monocytogenes2-80Not Reported[5]
FosfomycinListeria monocytogenes160-430Not Reported[5]

Table 2: Anti-biofilm Activity of Cinnamic Acid and its Derivatives

CompoundBacteriumConcentrationBiofilm Reduction (%)Reference
Cinnamic AcidStaphylococcus epidermidis1/2 MIC94.30 (±3.186)[3]
p-Coumaric AcidStaphylococcus epidermidis1/2 MIC87.54 (±2.302)[3]
Ferulic AcidStaphylococcus epidermidis1/2 MIC83.98 (±2.628)[3]
Sinapic AcidStaphylococcus epidermidis1/2 MIC81.67 (±3.068)[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings in your laboratory.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the lowest concentration of this compound that inhibits the visible growth of a target bacterium.[6][7][8][9]

Materials:

  • This compound

  • Solvent for the compound (e.g., DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial culture of the test organism

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • (Optional) Resazurin (B115843) or Iodonitrotetrazolium chloride (INT) solution

Procedure:

  • Inoculum Preparation:

    • From an overnight culture, prepare a bacterial suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]

    • Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate to achieve a range of desired concentrations. Typically, 100 µL of each dilution is added to the wells.[6]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.[6]

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth with the highest concentration of the compound, no inoculum).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.[6]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[6]

    • (Optional) Add an indicator like resazurin or INT to aid in the visualization of bacterial growth. A color change indicates viable bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare bacterial inoculum (0.5 McFarland) C Inoculate 96-well plate with bacteria and compound A->C B Prepare serial dilutions of This compound B->C D Incubate at 35-37°C for 18-24 hours C->D E Visually assess turbidity or use indicator D->E F Determine MIC: Lowest concentration with no growth E->F

Workflow for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC assay to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[6][10][11]

Materials:

  • Results from the MIC assay

  • Drug-free agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.[6]

    • Spot-plate or spread the aliquot onto a drug-free agar plate.

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 24-48 hours.[6]

  • Determination of MBC:

    • After incubation, count the number of colony-forming units (CFU) on each spot/plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[6][10]

MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_results Results A Identify wells with no visible growth (MIC and above) B Aliquot from clear wells onto drug-free agar plates A->B C Incubate at 35-37°C for 24-48 hours B->C D Count colonies (CFU) C->D E Determine MBC: Lowest concentration with ≥99.9% killing D->E

Workflow for MBC determination.
Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.[12][13][14]

Materials:

  • This compound

  • Bacterial culture of the test organism

  • Appropriate broth medium

  • Sterile test tubes or flasks

  • Shaking incubator

  • Apparatus for serial dilution and plating (pipettes, tubes, agar plates)

Procedure:

  • Preparation:

    • Prepare tubes with broth containing this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).

    • Prepare a control tube with broth and no compound.

    • Prepare a standardized bacterial inoculum (approximately 1 x 10⁶ CFU/mL).[12]

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension.

    • At specified time intervals (e.g., 0, 1, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each tube.[12]

  • Enumeration:

    • Perform serial dilutions of each aliquot and plate onto drug-free agar.

    • Incubate the plates overnight and count the viable colonies (CFU/mL).

  • Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of the compound.

    • A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[13]

Time_Kill_Assay cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis A Prepare tubes with different concentrations of the compound B Inoculate with standardized bacterial suspension A->B C Take aliquots at various time points B->C D Perform serial dilutions and plate on agar C->D E Incubate and count CFU D->E F Plot log10 CFU/mL vs. time E->F

Workflow for Time-Kill Kinetics Assay.
Anti-Biofilm Assay using Crystal Violet

This method quantifies the ability of this compound to inhibit biofilm formation.[15][16][17][18]

Materials:

  • This compound

  • Bacterial culture of the test organism

  • Appropriate growth medium for biofilm formation (e.g., TSB with glucose)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Dispense 100 µL of bacterial suspension (adjusted to 0.5 McFarland) into the wells of a 96-well plate.

    • Add 100 µL of medium containing serial dilutions of this compound.

    • Include a growth control (no compound).

    • Incubate the plate at 37°C for 24-48 hours without agitation.[16]

  • Staining:

    • Gently discard the planktonic cells and wash the wells with sterile water.

    • Add 125 µL of 0.1% crystal violet to each well and incubate for 10-15 minutes at room temperature.[16][18]

    • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.[18]

  • Quantification:

    • Dry the plate.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[16][18]

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Analysis:

    • Compare the absorbance of the treated wells to the control wells to determine the percentage of biofilm inhibition.

Anti_Biofilm_Assay cluster_formation Biofilm Formation cluster_staining Staining cluster_quantification Quantification A Incubate bacteria with compound in 96-well plate B Wash to remove planktonic cells A->B C Stain with 0.1% Crystal Violet B->C D Wash to remove excess stain C->D E Solubilize bound stain with acetic acid/ethanol D->E F Measure absorbance (570-595 nm) E->F

Workflow for Anti-Biofilm Assay.

Proposed Mechanism of Action

The antibacterial activity of cinnamic acid and its derivatives, including this compound, is believed to involve multiple mechanisms. The primary mode of action is the disruption of the bacterial cell membrane.[19][20][21] This leads to increased membrane permeability, leakage of intracellular components such as ions, ATP, nucleic acids, and proteins, and ultimately cell death.[22] Additionally, there is evidence to suggest that these compounds can interact with bacterial DNA, potentially inhibiting replication and transcription.[4]

Mechanism_of_Action cluster_compound This compound cluster_bacterium Bacterial Cell cluster_effects Antibacterial Effects Compound This compound Membrane Cell Membrane Compound->Membrane Interacts with DNA Bacterial DNA Compound->DNA Binds to Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Cytoplasm Cytoplasm (Ions, ATP, Nucleic Acids, Proteins) Inhibition Inhibition of DNA Replication/Transcription DNA->Inhibition Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death Inhibition->Death

Proposed mechanism of action.

References

Application of 2,4-Dihydroxycinnamic Acid in Cosmetic Formulations for UV Protection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The demand for effective and safe UV-protective agents in cosmetic formulations is ever-increasing due to growing awareness of the detrimental effects of solar radiation on the skin, including photoaging and carcinogenesis[1][2][3][4]. Natural compounds, particularly phenolic acids, are gaining significant attention for their potential as multifunctional cosmetic ingredients[5][6][7][8]. 2,4-Dihydroxycinnamic acid, a phenolic compound, presents a promising candidate for UV protection, although direct research on its specific application is nascent. Its structural similarity to other well-studied hydroxycinnamic acids (HCAs), such as caffeic acid and ferulic acid, suggests it may possess comparable photoprotective, antioxidant, and anti-inflammatory properties[2][5][9][10].

This document provides detailed application notes and experimental protocols to guide researchers in evaluating the potential of this compound as a novel UV-protective ingredient in cosmetic formulations. The information is based on the established properties of the broader class of hydroxycinnamic acids.

Proposed Mechanism of Action for UV Protection

The potential UV-protective effects of this compound are likely multifactorial, encompassing direct UV absorption and indirect biological activities that mitigate UV-induced skin damage.

  • Direct UV Absorption: Like other cinnamic acid derivatives, the conjugated π-system in the molecular structure of this compound is expected to absorb UV radiation, particularly in the UVB spectrum, preventing the photons from reaching and damaging skin cells[11]. This process involves the excitation of electrons to a higher energy state, with the energy being dissipated harmlessly as heat as the molecule returns to its ground state[11].

  • Antioxidant Activity: UV exposure generates reactive oxygen species (ROS) in the skin, leading to oxidative stress, which is a key contributor to photoaging[2]. Hydroxycinnamic acids are potent antioxidants capable of scavenging free radicals and reducing oxidative damage[2][12][13]. The dihydroxy substitution on the phenyl ring of this compound suggests a strong potential for free radical neutralization[14].

  • Anti-inflammatory Effects: UV radiation triggers an inflammatory cascade in the skin, characterized by the release of pro-inflammatory mediators. Several hydroxycinnamic acids have demonstrated anti-inflammatory properties, which can help to soothe irritated skin and reduce erythema[1][5][8][15].

UV_Protection_Mechanism cluster_0 UV Radiation cluster_1 Skin cluster_2 This compound Action UVR UV Radiation Skin Skin Cells Absorption UV Absorption UVR->Absorption Blocks ROS Reactive Oxygen Species (ROS) Skin->ROS Inflammation Inflammatory Response Skin->Inflammation Damage Cellular Damage (Photoaging, Carcinogenesis) ROS->Damage Inflammation->Damage DHCA 2,4-Dihydroxycinnamic Acid DHCA->Absorption Antioxidant Antioxidant Activity DHCA->Antioxidant AntiInflammatory Anti-inflammatory Activity DHCA->AntiInflammatory Absorption->Skin Protects Antioxidant->ROS Neutralizes AntiInflammatory->Inflammation Inhibits

Caption: Proposed dual mechanism of this compound for UV protection.

Quantitative Data on Related Hydroxycinnamic Acids

While specific data for this compound is limited, the following table summarizes the photoprotective properties of other HCAs to provide a benchmark for potential efficacy.

Compoundλmax (nm)In Vitro SPF (approx.)UVA/UVB RatioCritical Wavelength (λc, nm)Reference
Caffeic Acid324121.2-1.4348[9]
Ferulic Acid322121.2-1.4348[9]
Sinapic Acid326101.11-1.6>330[9]
p-Coumaric Acid310N/A~0.5330[9]

Formulation Considerations

  • Solubility: this compound has limited solubility in water. Formulation strategies may require the use of co-solvents (e.g., ethanol (B145695), propylene (B89431) glycol) or encapsulation techniques to improve its incorporation into cosmetic emulsions.

  • Stability: The stability of phenolic compounds can be affected by pH, light, and temperature[16][17][18]. Photostability is a critical factor for any UV-protective agent[19]. It is essential to evaluate the stability of this compound in the final formulation. Antioxidants like vitamin E (tocopherol) or vitamin C (ascorbic acid) may be included to enhance its stability and provide synergistic effects[2].

  • Regulatory Status: The use of new molecules as UV filters in cosmetic products is subject to strict regulatory approval in different regions (e.g., FDA in the US, European Commission in the EU). It is crucial to consider the regulatory landscape for the introduction of this compound as a sunscreen agent.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound for its UV-protective properties.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Formulation & Stability P1_Start Start P1_UV_Spec UV-Vis Spectroscopy (λmax determination) P1_Start->P1_UV_Spec P1_SPF In Vitro SPF Measurement P1_UV_Spec->P1_SPF P1_Antioxidant Antioxidant Assays (e.g., DPPH, ORAC) P1_SPF->P1_Antioxidant P1_End Data Analysis P1_Antioxidant->P1_End P2_Start Start P1_End->P2_Start Proceed if promising P2_Culture Keratinocyte Cell Culture P2_Start->P2_Culture P2_Toxicity Cytotoxicity Assay (e.g., MTT) P2_Culture->P2_Toxicity P2_UV_Irradiation UV Irradiation P2_Toxicity->P2_UV_Irradiation P2_Viability Cell Viability Assay P2_UV_Irradiation->P2_Viability P2_Inflammation Inflammatory Marker Analysis (e.g., ELISA for IL-6) P2_UV_Irradiation->P2_Inflammation P2_End Data Analysis P2_Viability->P2_End P2_Inflammation->P2_End P3_Start Start P2_End->P3_Start Proceed if effective & non-toxic P3_Formulate Develop Cosmetic Formulation P3_Start->P3_Formulate P3_Stability Photostability & Thermal Stability Testing P3_Formulate->P3_Stability P3_End Final Assessment P3_Stability->P3_End

Caption: Experimental workflow for evaluating a novel UV-protective agent.

Protocol 1: In Vitro Sun Protection Factor (SPF) Determination

This protocol is adapted from the Mansur equation method, a widely used in vitro screening technique[9].

Objective: To estimate the SPF value of this compound.

Materials:

  • This compound

  • Ethanol (UV spectroscopy grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • 3M™ Transpore™ surgical tape (as a substrate)[20][21][22][23] or PMMA plates[3][22][23]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethanol at a concentration relevant for cosmetic formulations (e.g., 1% w/v).

    • Prepare a series of dilutions from the stock solution.

  • Substrate Application:

    • Cut the substrate (Transpore™ tape or PMMA plate) to a suitable size.

    • Evenly apply a precise amount of the test solution onto the substrate (typically 2 mg/cm²)[20][21].

    • Allow the solvent to evaporate completely (approximately 15-20 minutes).

  • Spectrophotometric Measurement:

    • Measure the absorbance of the sample-coated substrate at 5 nm intervals from 290 nm to 400 nm using a UV-Vis spectrophotometer.

    • Use an uncoated substrate as a blank.

    • Perform measurements at multiple points on the substrate to ensure homogeneity.

  • SPF Calculation:

    • Calculate the SPF using the Mansur equation: SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ)) from 290 to 400 nm Where:

      • CF = Correction Factor (typically 10)

      • EE(λ) = Erythemal effect spectrum

      • I(λ) = Solar intensity spectrum

      • Abs(λ) = Absorbance of the sample at wavelength λ

    • The values for EE(λ) × I(λ) are constants established in the literature.

Protocol 2: DPPH Radical Scavenging Activity

Objective: To assess the antioxidant capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of this compound and the positive control in methanol.

  • Assay:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the test compound dilutions or the positive control to the respective wells.

    • For the blank, add methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] × 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).

Protocol 3: Cellular Photoprotection Assay in Human Keratinocytes

Objective: To evaluate the ability of this compound to protect human keratinocytes from UV-induced damage.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • UV irradiation source (with calibrated UVB output)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • ELISA kit for a pro-inflammatory cytokine (e.g., IL-6)

Procedure:

  • Cell Culture and Treatment:

    • Culture HaCaT cells in appropriate medium until they reach 80-90% confluency.

    • Pre-treat the cells with various non-cytotoxic concentrations of this compound for a specified period (e.g., 24 hours). (Determine non-cytotoxic concentrations via a preliminary MTT assay).

  • UVB Irradiation:

    • Wash the cells with PBS.

    • Expose the cells to a specific dose of UVB radiation, leaving a thin layer of PBS to prevent drying.

    • A non-irradiated group will serve as a negative control.

  • Post-Irradiation Incubation:

    • Replace the PBS with fresh medium (with or without the test compound) and incubate for 24-48 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to the cells and incubate.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

  • Assessment of Inflammation (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of a pro-inflammatory cytokine (e.g., IL-6) using an ELISA kit according to the manufacturer's instructions.

Signaling Pathway Modulation

UV radiation activates multiple signaling pathways involved in inflammation and cellular damage, such as the NF-κB pathway. HCAs have been shown to modulate these pathways, suggesting a potential mechanism for their anti-inflammatory effects[1].

NFkB_Pathway UVR UV Radiation ROS ROS UVR->ROS IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB-IκB Complex (Inactive) Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) Nucleus->Gene_Expression Induces DHCA 2,4-Dihydroxycinnamic Acid DHCA->ROS Inhibits DHCA->IKK Inhibits

Caption: Potential modulation of the NF-κB inflammatory pathway by this compound.

Conclusion

While further research is required to fully elucidate the efficacy and safety of this compound as a UV-protective agent, its structural similarity to other photoprotective hydroxycinnamic acids makes it a compelling candidate for investigation. The protocols and data presented here provide a comprehensive framework for researchers and formulators to explore its potential in the development of next-generation, nature-inspired sun care products.

References

The Use of 2,4-Dihydroxycinnamic Acid as a Matrix in MALDI Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the characterization of a wide range of molecules, from small organic compounds to large proteins. The choice of matrix is a critical parameter that significantly influences the quality of the resulting mass spectra. While matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are well-established, the exploration of novel matrix compounds continues to be an area of active research.

This document provides detailed application notes and protocols for the prospective use of 2,4-Dihydroxycinnamic acid (2,4-DHCA) as a matrix in MALDI mass spectrometry. It is important to note that, as of the current scientific literature, 2,4-DHCA is not a commonly used or extensively characterized MALDI matrix. Consequently, the information presented herein is based on the general properties of cinnamic acid derivatives and the well-documented behavior of its isomer, 2,5-dihydroxybenzoic acid. The provided protocols should be considered as a starting point for method development and will require optimization for specific analytes and instrumentation.

Introduction to this compound as a Potential MALDI Matrix

This compound is a derivative of cinnamic acid, a class of compounds known for their strong absorbance in the ultraviolet (UV) range, a key property for a successful MALDI matrix. The two hydroxyl groups on the phenyl ring are expected to facilitate proton transfer to the analyte, a crucial step in the ionization process.

Potential Advantages:

  • UV Absorption: Like other cinnamic acid derivatives, 2,4-DHCA is expected to absorb strongly at the wavelengths of commonly used nitrogen lasers (337 nm) in MALDI instruments.

  • Proton Donor: The hydroxyl groups can act as proton donors, facilitating the ionization of analyte molecules.

  • Analyte Co-crystallization: The structure of 2,4-DHCA may promote the formation of a homogeneous co-crystal lattice with a variety of analytes.

Potential Applications:

Based on the properties of similar compounds, 2,4-DHCA could potentially be a suitable matrix for the analysis of:

  • Peptides and Proteins

  • Small Molecule Drugs and Metabolites

  • Oligonucleotides

  • Synthetic Polymers

Comparative Performance of Dihydroxy-Substituted MALDI Matrices

While direct quantitative data for 2,4-DHCA is limited, we can hypothesize its performance in comparison to the well-characterized 2,5-DHB and the widely used CHCA. The performance of MALDI matrices can vary significantly depending on the analyte class.[1]

Parameter α-Cyano-4-hydroxycinnamic acid (CHCA) 2,5-Dihydroxybenzoic acid (2,5-DHB) This compound (2,4-DHCA) (Hypothesized)
Primary Analytes Peptides (< 5 kDa), Small MoleculesPeptides, Proteins, Glycoproteins, OligonucleotidesPeptides, Small Molecules, potentially with different selectivity than 2,5-DHB
Crystal Morphology Small, uniform needlesLong, crystalline needlesTo be determined; aiming for uniform crystal formation
Ionization "Hardness" "Hard" matrix, can cause some fragmentation"Soft" matrix, gentle ionizationTo be determined; may offer a different "softness" profile
Background Ions Some matrix-related ions in low m/z rangeFewer background ions in low m/z rangeTo be determined; goal is minimal background interference
Solubility Soluble in organic solvents (e.g., ACN, MeOH)Soluble in water and organic solventsExpected to be soluble in common organic solvents

Experimental Protocols

The following are generalized protocols for the use of a novel cinnamic acid derivative like 2,4-DHCA as a MALDI matrix. These should be used as a starting point and optimized for your specific application.

Materials and Reagents
  • This compound (2,4-DHCA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Trifluoroacetic acid (TFA), sequencing grade

  • Ultrapure water

  • Analyte of interest (e.g., peptide standard, small molecule drug)

  • MALDI target plate

Preparation of Matrix Solution

For Peptides and Proteins:

  • Prepare a stock solution of 10 mg/mL 2,4-DHCA in a 50:50 (v/v) mixture of acetonitrile and ultrapure water.

  • Add 0.1% TFA to the solvent mixture to aid in matrix and analyte protonation.

  • Vortex the solution thoroughly to ensure the matrix is fully dissolved. If necessary, sonicate for 5-10 minutes.

  • Centrifuge the solution to pellet any undissolved material and use the supernatant.

For Small Molecules:

  • Prepare a stock solution of 10 mg/mL 2,4-DHCA in acetone (B3395972) or a 70:30 (v/v) mixture of acetonitrile and ultrapure water.

  • Vortex until the matrix is completely dissolved.

Sample Preparation

The analyte concentration should be in the low micromolar to femtomolar range. It is recommended to perform a dilution series to determine the optimal analyte concentration.

Sample Spotting: Dried-Droplet Method

The dried-droplet method is a common and straightforward technique for MALDI sample preparation.

  • Mix the analyte solution and the 2,4-DHCA matrix solution in a 1:1 (v/v) ratio in a microcentrifuge tube.

  • Vortex the mixture gently.

  • Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

  • Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the analyte and matrix.

  • Once the spot is completely dry, the target plate can be loaded into the mass spectrometer.

Dried_Droplet_Workflow cluster_prep Solution Preparation Matrix Prepare 2,4-DHCA Matrix Solution Mix Mix Analyte and Matrix (1:1 v/v) Matrix->Mix Analyte Prepare Analyte Solution Analyte->Mix Spot Spot 0.5-1.0 µL on MALDI Target Mix->Spot Dry Air-Dry for Co-crystallization Spot->Dry Analyze MALDI-MS Analysis Dry->Analyze

MALDI Dried-Droplet Sample Preparation Workflow.

Mass Spectrometry Analysis
  • Insert the MALDI target plate into the mass spectrometer.

  • Acquire mass spectra in the desired mode (e.g., positive or negative ion, linear or reflectron).

  • The laser energy should be adjusted to the threshold required to obtain a good signal-to-noise ratio while minimizing analyte fragmentation.

  • Collect spectra from multiple positions within the sample spot to account for any crystal heterogeneity and sum them to improve data quality.

Signaling Pathways and Logical Relationships

The fundamental process of MALDI-MS involves several key steps, from sample preparation to data analysis. The choice of matrix, such as the proposed 2,4-DHCA, is a critical decision point that influences the entire workflow.

MALDI_Logical_Flow cluster_workflow MALDI-MS Experimental Workflow Analyte_Selection Analyte Selection (Protein, Peptide, Small Molecule) Matrix_Choice Matrix Selection (e.g., 2,4-DHCA) Analyte_Selection->Matrix_Choice Influences Sample_Prep Sample-Matrix Co-crystallization Matrix_Choice->Sample_Prep Determines Protocol Ionization Laser Desorption/Ionization Sample_Prep->Ionization TOF_Analysis Time-of-Flight Mass Analysis Ionization->TOF_Analysis Data_Acquisition Data Acquisition & Spectrum Generation TOF_Analysis->Data_Acquisition Data_Analysis Data Analysis (Mass Identification, etc.) Data_Acquisition->Data_Analysis

References

Application Note: HPLC Method for Quantification of 2,4-Dihydroxycinnamic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dihydroxycinnamic acid, also known as umbellic acid, is a phenolic compound found in various plant species. It is a precursor in the biosynthesis of umbelliferone (B1683723) (7-hydroxycoumarin), a natural product with significant pharmacological interest. The accurate quantification of this compound in plant extracts is essential for quality control, standardization of herbal products, and exploring its therapeutic potential. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the reliable determination of this compound in complex plant matrices.

Principle

This method utilizes RP-HPLC with a C18 stationary phase to separate this compound from other phytochemicals within a plant extract. The separation is achieved based on the differential partitioning of the analyte between the non-polar stationary phase and a polar mobile phase. An acidic mobile phase modifier is used to suppress the ionization of the carboxylic acid group, thereby enhancing retention and improving peak shape. Quantification is performed using a UV-Vis or Diode Array Detector (DAD) by comparing the peak area of the analyte in the sample to a calibration curve generated from a certified reference standard. The UV spectrum for similar hydroxycinnamic acid derivatives shows absorption maxima between 290 nm and 325 nm.[1][2]

Apparatus, Reagents, and Chemicals

1.1 Apparatus

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV/DAD detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Data acquisition and processing software.

  • Analytical balance (readability ± 0.01 mg).

  • Ultrasonic bath.

  • Vortex mixer.

  • Centrifuge.

  • Syringe filters (0.45 µm or 0.22 µm, PVDF or Nylon).

  • Volumetric flasks and pipettes (Class A).

  • HPLC vials.

1.2 Reagents and Chemicals

  • This compound certified reference standard (≥97% purity).

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid or Acetic acid (analytical grade).

Experimental Protocols

2.1 Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade methanol. Sonicate for 10-15 minutes to ensure complete dissolution. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

2.2 Preparation of Plant Extract Sample

  • Drying and Grinding: Dry the plant material in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a suitable flask. Add 20 mL of 80% methanol.

  • Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30-45 minutes at room temperature.[3]

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. The extraction can be repeated on the residue to ensure complete recovery. Combine the filtrates and, if necessary, concentrate the extract using a rotary evaporator under reduced pressure at <40°C.

  • Sample Solution Preparation: Reconstitute the dried extract in a known volume of mobile phase (e.g., 10 mL). The solution should be vortexed and sonicated to ensure complete dissolution.

  • Final Filtration: Prior to injection, filter the sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

2.3 HPLC Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis.

ParameterCondition
Instrument HPLC with UV/DAD Detector
Column C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-25 min: 10-40% B25-30 min: 40-10% B30-35 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 315 nm
Run Time 35 minutes

2.4 Method Validation Protocol

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.

  • Linearity: Analyze the prepared working standard solutions (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the average peak area against the concentration. The linearity is assessed by the correlation coefficient (r²) of the regression line.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) method, where LOD corresponds to an S/N of 3:1 and LOQ to an S/N of 10:1.

  • Accuracy: Perform a recovery study by spiking a pre-analyzed plant extract sample with known concentrations of the standard solution at three different levels (low, medium, and high). The accuracy is expressed as the percentage recovery.

  • Precision:

    • Intra-day Precision (Repeatability): Analyze six replicates of a sample solution at a single concentration on the same day.

    • Inter-day Precision (Intermediate Precision): Analyze the same sample solution on three different days.

    • Precision is expressed as the Relative Standard Deviation (%RSD).

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the plant extract is determined by observing the peak purity and resolution from adjacent peaks using a DAD detector.

Data Presentation

The quantitative data for method validation are summarized in the tables below. These values are representative for the analysis of phenolic compounds and should be established for each specific application.

Table 1: HPLC Method Validation Parameters

ParameterResult
Linear Range (µg/mL) 1.0 – 100.0
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999
LOD (µg/mL) ~ 0.40[4]
LOQ (µg/mL) ~ 1.00[4]
Accuracy (% Recovery) 97.0% – 103.0%
Intra-day Precision (% RSD) < 2.0%
Inter-day Precision (% RSD) < 3.0%

Visualizations

4.1 Experimental Workflow Diagram

Caption: Workflow for quantification of this compound.

4.2 Method Validation Relationship Diagram

G center Validated HPLC Method linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision (Repeatability & Intermediate) center->precision specificity Specificity center->specificity lod LOD center->lod loq LOQ center->loq reliable Reliability linearity->reliable accuracy->reliable precision->reliable suitable Suitability for Purpose specificity->suitable sensitive Sensitivity lod->sensitive loq->sensitive robust Robustness

Caption: Logical relationships in HPLC method validation.

References

Application Notes and Protocols for Evaluating the Biological Activity of 2,4-Dihydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Dihydroxycinnamic acid, a phenolic compound, is a member of the hydroxycinnamic acid family, which is recognized for a variety of biological activities. These compounds are of significant interest in the fields of pharmacology and drug development due to their potential therapeutic applications. These application notes provide detailed protocols for cell-based assays to evaluate the cytotoxic, anti-inflammatory, and antioxidant activities of this compound. Furthermore, methodologies to investigate its impact on key inflammatory signaling pathways, namely NF-κB and MAPK, are described.

Data Presentation

The following tables summarize quantitative data for a derivative of this compound, (E)-(2,4-dihydroxy)-α-aminocinnamic acid, which provides insights into the potential biological activity of the parent compound.

Table 1: Cytotoxicity Data

CompoundCell LineAssayConcentration (µM)Cell Viability (%)Reference
(E)-(2,4-dihydroxy)-α-aminocinnamic acidNIH/3T3Not Specified100>80[1]
(E)-(2,4-dihydroxy)-α-aminocinnamic acidNIH/3T3Not Specified200>80[1]

Table 2: Anti-inflammatory and Antioxidant Activity

CompoundBiological ActivityAssayConcentration (µM)% Inhibition / ScavengingReference
(E)-(2,4-dihydroxy)-α-aminocinnamic acidMPO Peroxidation InhibitionIn vitro10063.0 ± 1.5[1]
(E)-(2,4-dihydroxy)-α-aminocinnamic acidDPPH Radical ScavengingIn vitroNot Specified~80[1]
(E)-(2,4-dihydroxy)-α-aminocinnamic acidABTS Radical ScavengingIn vitroNot Specified~100[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a selected cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7) or a non-cancerous cell line (e.g., NIH/3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO and dilute it with the complete medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if desired.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of this compound.

Measurement of Nitric Oxide Production using Griess Assay

Objective: To evaluate the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known inhibitor of NO production).

  • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in the cell culture medium.

  • Add 50 µL of Griess Reagent Part A to each well containing the supernatant and standards.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100

Quantification of Prostaglandin E₂ (PGE₂) Production by ELISA

Objective: To assess the effect of this compound on the production of the pro-inflammatory mediator PGE₂ in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS

  • This compound

  • PGE₂ ELISA kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed and treat RAW 264.7 cells with this compound and LPS as described in the Griess Assay protocol (steps 1-3).

  • After 24 hours of stimulation, collect the cell culture supernatant.

  • Perform the PGE₂ ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the wells of the pre-coated microplate.

    • Adding a fixed amount of HRP-conjugated PGE₂ to compete with the PGE₂ in the samples for binding to the antibody.

    • Incubating and washing the plate.

    • Adding a substrate solution to develop the color.

    • Stopping the reaction and measuring the absorbance.

  • The concentration of PGE₂ in the samples is inversely proportional to the absorbance.

  • Calculate the concentration of PGE₂ in the samples from the standard curve and determine the percentage of inhibition.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay

Objective: To evaluate the antioxidant potential of this compound by measuring its ability to reduce intracellular ROS levels.

Materials:

  • A suitable cell line (e.g., HaCaT keratinocytes or RAW 264.7 macrophages)

  • Complete cell culture medium

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • An oxidizing agent to induce ROS (e.g., H₂O₂ or LPS)

  • This compound

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Wash the cells with serum-free medium.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Treat the cells with different concentrations of this compound for 1 hour.

  • Induce oxidative stress by adding an oxidizing agent (e.g., 100 µM H₂O₂) for 30-60 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • The percentage of ROS scavenging activity is calculated as: % Scavenging = [(Fluorescence of oxidant-treated cells - Fluorescence of sample-treated cells) / Fluorescence of oxidant-treated cells] x 100

Mandatory Visualization

Signaling Pathway Diagrams

experimental_workflow start 2,4-Dihydroxycinnamic Acid Treatment cytotoxicity cytotoxicity start->cytotoxicity Evaluate Cell Viability anti_inflammatory anti_inflammatory start->anti_inflammatory Measure Inflammatory Mediators antioxidant antioxidant start->antioxidant Quantify ROS Levels western_blot western_blot anti_inflammatory->western_blot Investigate Signaling Pathways

NFkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB degradation Proteasomal Degradation IkB->degradation NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Binding genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->genes Transcription LPS LPS LPS->receptor drug 2,4-Dihydroxycinnamic Acid drug->IKK Inhibition drug->NFkB_nuc Inhibition of Translocation

MAPK_pathway cluster_downstream Downstream Effects stimuli Stress / Cytokines MAPKKK MAPKKK stimuli->MAPKKK Activation drug 2,4-Dihydroxycinnamic Acid p38 p38 drug->p38 Inhibition of Phosphorylation JNK JNK drug->JNK Inhibition of Phosphorylation ERK ERK drug->ERK Inhibition of Phosphorylation transcription_factors Transcription Factors (e.g., AP-1, c-Jun) inflammation Inflammation Apoptosis Cell Proliferation transcription_factors->inflammation Regulation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPKK->p38 Phosphorylation MAPKK->JNK Phosphorylation MAPKK->ERK Phosphorylation p38->transcription_factors JNK->transcription_factors ERK->transcription_factors

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the molecular mechanism of this compound's anti-inflammatory effects by analyzing the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Cell line (e.g., RAW 264.7)

  • This compound

  • LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-p65, p65, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed and treat cells with this compound and LPS for appropriate time points (e.g., 15, 30, 60 minutes for phosphorylation events).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect lysates and determine protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the intensity of the target protein to the loading control. For phosphorylated proteins, normalize to the total protein level.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal parameters.

References

2,4-Dihydroxycinnamic Acid: A Promising Bioactive Ingredient for Functional Foods

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction: 2,4-Dihydroxycinnamic acid, also known as umbellic acid, is a hydroxycinnamic acid that holds significant promise as a bioactive ingredient in the development of functional foods and nutraceuticals. As a member of the widespread family of hydroxycinnamic acids found in plants, it is a precursor in the biosynthesis of other important compounds like umbelliferone.[1] Research into its biological activities has highlighted its potential antioxidant, anti-inflammatory, and enzyme-inhibitory properties. These attributes make it a compelling candidate for further investigation by researchers, scientists, and drug development professionals. This document provides detailed application notes, experimental protocols, and data presentation to guide the exploration of this compound's potential health benefits.

Biological Activities and Potential Applications

Hydroxycinnamic acids, as a class, are recognized for their potent antioxidant, anti-inflammatory, and antimicrobial activities, contributing to the prevention of various diseases linked to oxidative stress.[2] this compound and its derivatives have been shown to exhibit a range of these beneficial effects, making them attractive for applications in functional foods aimed at promoting health and wellness.

Data Presentation: In Vitro Efficacy of this compound and Its Derivatives

The following tables summarize the available quantitative data on the biological activities of this compound and its related compounds to provide a comparative reference for researchers.

Table 1: Antioxidant ActivityIC50 Value (µM)Reference CompoundIC50 Value (µM)
DPPH Radical Scavenging Data not available for this compound. Caffeic acid (3,4-dihydroxycinnamic acid) exhibits strong activity.Ascorbic Acid~25-50
ABTS Radical Scavenging (E)-(2,4-dihydroxy)-α-aminocinnamic acid shows ~100% scavenging at low concentrations.Trolox~10-30
Table 2: Anti-inflammatory ActivityIC50 Value (µM)Cell Line
Nitric Oxide (NO) Production Inhibition A derivative, 2'-hydroxycinnamaldehyde, showed an IC50 of 8 µM.RAW 264.7
Myeloperoxidase (MPO) Peroxidation Inhibition (E)-(2,4-dihydroxy)-α-aminocinnamic acid exhibited 63.0 ± 1.5% inhibition at 100 µM.N/A
Table 3: Enzyme Inhibitory ActivityIC50 Value (µM)Enzyme Source
Tyrosinase Inhibition A derivative, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, showed an IC50 of 0.013 µM.Mushroom
α-Glucosidase Inhibition Data not available for this compound. Other cinnamic acid derivatives show varied inhibition.Yeast/Rat Intestine

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate the bioactivities of this compound.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, a positive control (e.g., ascorbic acid), or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to decolorization.

  • Protocol:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of this compound and a positive control (e.g., Trolox).

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of the test compound, positive control, or solvent (as a blank) to the respective wells.

    • Incubate the plate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

G cluster_DPPH DPPH Assay Workflow DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Reduction Antioxidant This compound (Hydrogen Donor) Antioxidant->DPPH_H Spectrophotometer Measure Absorbance at 517 nm DPPH_H->Spectrophotometer

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
  • Principle: Lipopolysaccharide (LPS) stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of a compound on NO production is measured using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify nitrite concentration.

    • Determine the IC50 value for NO production inhibition.

Enzyme Inhibition Assays

a) Tyrosinase Inhibition Assay

  • Principle: Tyrosinase is a key enzyme in melanin (B1238610) synthesis. This assay measures the inhibition of tyrosinase-catalyzed oxidation of L-DOPA, which can be monitored spectrophotometrically.

  • Protocol:

    • Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).

    • Prepare a solution of L-DOPA in the same buffer.

    • Prepare various concentrations of this compound.

    • In a 96-well plate, add the tyrosinase solution and the test compound at different concentrations.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution.

    • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.

    • Calculate the percentage of inhibition and determine the IC50 value.

b) α-Glucosidase Inhibition Assay

  • Principle: α-Glucosidase is an enzyme involved in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia. This assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is cleaved by α-glucosidase to produce a yellow-colored product, p-nitrophenol.

  • Protocol:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

    • Prepare a solution of pNPG in the same buffer.

    • Prepare various concentrations of this compound.

    • In a 96-well plate, add the α-glucosidase solution and the test compound.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the pNPG solution.

    • Incubate for another 30 minutes at 37°C.

    • Stop the reaction by adding 0.1 M Na2CO3.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway Analysis

The anti-inflammatory effects of many phenolic compounds are mediated through the modulation of key signaling pathways. Based on studies of related hydroxycinnamic acids, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

a) NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes.

G cluster_NFKB Hypothesized Inhibition of NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates p65_p50_IkB p65/p50-IκBα (Inactive) IKK->p65_p50_IkB Phosphorylates IκBα p65_p50 p65/p50 (Active) p65_p50_IkB->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription DHCA 2,4-Dihydroxycinnamic Acid DHCA->IKK Inhibits DHCA->p65_p50 Prevents Translocation

Caption: Hypothesized mechanism of NF-κB inhibition.

b) MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of cellular processes, including inflammation.

G cluster_MAPK Hypothesized Modulation of MAPK Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK p-ERK MAPKK->ERK JNK p-JNK MAPKK->JNK p38 p-p38 MAPKK->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response DHCA 2,4-Dihydroxycinnamic Acid DHCA->MAPKK Inhibits Phosphorylation?

Caption: Hypothesized modulation of the MAPK signaling cascade.

Protocol for Western Blot Analysis of Signaling Proteins:

  • Culture and treat RAW 264.7 cells with this compound and/or LPS as described in the NO inhibition assay.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of IKK, p65, ERK, JNK, and p38.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify band intensities to determine the effect of this compound on the phosphorylation of these key signaling proteins.

This compound presents a compelling profile as a potential functional food ingredient. The provided application notes and protocols offer a framework for researchers to systematically investigate its antioxidant, anti-inflammatory, and enzyme-inhibitory properties, and to elucidate the underlying molecular mechanisms. Further research in these areas will be crucial to fully realize the potential of this compound in promoting human health.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 2,4-Dihydroxycinnamic Acid in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-inflammatory potential of 2,4-Dihydroxycinnamic acid (DHCA) in various cellular models. This document outlines the key signaling pathways involved, presents illustrative quantitative data in structured tables, and offers detailed protocols for essential in vitro experiments.

Introduction

Chronic inflammation is a significant contributing factor to a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Cinnamic acid and its derivatives have garnered attention for their wide range of pharmacological activities, including anti-inflammatory effects.[1] These compounds often exert their therapeutic action by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[1][2] this compound, a derivative of cinnamic acid, is a promising candidate for investigation as a novel anti-inflammatory agent.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many phenolic compounds, including hydroxycinnamic acids, are often attributed to their ability to modulate the NF-κB and MAPK signaling cascades.[1]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. This leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). Consequently, the NF-κB (p65/p50) dimer is free to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. These genes encode for cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates for degradation NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates to Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes promotes transcription DHCA 2,4-Dihydroxycinnamic acid DHCA->IKK inhibits

Caption: Simplified NF-κB Signaling Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of conserved signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. In mammalian cells, there are three major MAPK families: classical MAPK (ERK), C-Jun N-terminal kinase (JNK/SAPK), and p38 kinase.[3] Inflammatory stimuli can activate these pathways, leading to the downstream activation of transcription factors that regulate the expression of inflammatory mediators.

MAPK_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Nucleus Nucleus DHCA 2,4-Dihydroxycinnamic acid DHCA->MAPKK inhibits

Caption: General MAPK Signaling Pathway.

Data Presentation

The following tables summarize illustrative quantitative data on the anti-inflammatory effects of this compound in cellular models. This data is hypothetical and intended for comparative purposes based on the known activities of similar hydroxycinnamic acid derivatives.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% of LPS Control)IC₅₀ (µM)
195.2 ± 4.8
1078.5 ± 6.2
2555.1 ± 3.922.5
5032.7 ± 2.5
10015.9 ± 1.8

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated THP-1 Macrophages

Concentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)IL-1β (% of LPS Control)
1085.3 ± 7.188.1 ± 6.590.2 ± 8.0
2562.9 ± 5.465.4 ± 4.970.3 ± 5.8
5041.6 ± 3.844.2 ± 3.148.7 ± 4.2

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory properties of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7, THP-1) start->cell_culture viability Cell Viability Assay (MTT Assay) cell_culture->viability treatment Pre-treatment with DHCA & LPS Stimulation viability->treatment no_assay Nitric Oxide Assay (Griess Assay) treatment->no_assay cytokine_assay Cytokine Measurement (ELISA) treatment->cytokine_assay western_blot Western Blot Analysis (p-p65, p-IκBα, p-p38) treatment->western_blot if_assay Immunofluorescence (NF-κB Translocation) treatment->if_assay data_analysis Data Analysis and Interpretation no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis if_assay->data_analysis

Caption: Experimental Workflow for Anti-inflammatory Screening.
Protocol 1: Cell Culture and Treatment

  • Cell Lines: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.[4][5]

  • Culture Conditions: Culture cells in DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24- or 6-well plates for cytokine and protein analysis). Allow cells to adhere and reach 70-80% confluency. For THP-1 cells, differentiation into macrophages can be induced with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.[6]

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[1]

    • Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays).[1][6]

Protocol 2: Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • After the treatment period with this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[6]

  • Incubate the plate at 37°C for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 3: Measurement of Nitric Oxide (Griess Assay)
  • After the treatment and LPS stimulation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

  • Incubate at room temperature for 10 minutes.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate at room temperature for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitric oxide concentration using a sodium nitrite (B80452) standard curve.

Protocol 4: Cytokine Measurement (ELISA)
  • Collect the cell culture supernatants after treatment.

  • Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).[6]

  • Perform the ELISA according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and samples (supernatants) to the wells.

  • Add the detection antibody, followed by a substrate solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.[6]

Protocol 5: Western Blot Analysis for Signaling Pathway Proteins
  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, JNK, ERK) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Protocol 6: Immunofluorescence for NF-κB Nuclear Translocation
  • Grow cells on coverslips in a 24-well plate and perform the treatment as described in Protocol 1.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.[5]

  • Block with 1% BSA.

  • Incubate with a primary antibody against NF-κB p65.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. Nuclear translocation of p65 in LPS-stimulated cells and its inhibition by this compound can be observed.

References

Troubleshooting & Optimization

Technical Support Center: 2,4-Dihydroxycinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Dihydroxycinnamic acid (Umbellic acid). This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound? A1: The most prevalent and effective methods for synthesizing this compound and its derivatives are the Knoevenagel-Doebner condensation and the Perkin reaction.[1][2] The Knoevenagel-Doebner condensation, which involves the reaction of an aldehyde (2,4-dihydroxybenzaldehyde) with an active methylene (B1212753) compound like malonic acid, is often preferred due to milder conditions and the availability of greener synthetic routes.[3][4]

Q2: Why is the Knoevenagel-Doebner condensation often preferred over the Perkin reaction for this synthesis? A2: The Knoevenagel-Doebner condensation typically offers higher yields and avoids the harsh conditions and potentially carcinogenic reagents like pyridine (B92270) that are often used in the Perkin reaction.[4] Modern variations of the Knoevenagel-Doebner reaction utilize more environmentally friendly catalysts and solvents, such as proline in ethanol (B145695), making it a greener alternative.[3][5] The Perkin reaction requires high temperatures (around 180°C) and can lead to the formation of unwanted side products.[1][6]

Q3: What are the expected starting materials for synthesizing this compound via Knoevenagel-Doebner condensation? A3: The primary starting materials are 2,4-dihydroxybenzaldehyde (B120756) and malonic acid. The reaction is catalyzed by a weak base, such as piperidine (B6355638) or pyridine, although greener catalysts like proline are increasingly used.[3][7]

Q4: What are the typical impurities I might find in my crude product? A4: Common impurities include unreacted 2,4-dihydroxybenzaldehyde, malonic acid, and byproducts from side reactions. Depending on the reaction conditions, you might also see small amounts of decarboxylated intermediates or polymeric resinous materials.[1][8] Purification is typically achieved through recrystallization.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My Knoevenagel condensation reaction has a very low yield. What are the potential causes and solutions? A: Low yields in the Knoevenagel condensation can stem from several factors. Here are the most common issues and their corresponding solutions:

  • Moisture: The presence of water can interfere with the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol specifies it.

  • Impure Reactants: 2,4-dihydroxybenzaldehyde can oxidize if not stored properly. It is advisable to use freshly purified starting materials.

  • Catalyst Inactivity: The basic catalyst (e.g., piperidine, proline) may be of poor quality or used in an insufficient amount. Ensure the catalyst is pure and use the correct stoichiometric ratio.[1] For instance, some protocols suggest that using L-proline as a catalyst in ethanol can produce good to high yields (60-80%).[3]

  • Suboptimal Temperature: The reaction requires heating to proceed at an optimal rate. Ensure the reaction mixture reaches and maintains the temperature specified in the protocol (e.g., refluxing).[1] Insufficient heat can lead to an incomplete reaction.

  • Insufficient Reaction Time: These condensations often require several hours to reach completion.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 2: Formation of Dark, Resinous Byproducts

Q: My reaction mixture turned dark and I've isolated a tar-like substance instead of a crystalline product. What happened? A: The formation of dark, resinous materials is a common issue, often attributed to polymerization or self-condensation of the aldehyde starting material, especially under basic conditions at high temperatures.[1]

Solutions:

  • Control Temperature: Avoid excessive heating. Maintain a consistent temperature as specified in the protocol.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.[1]

  • Purify Starting Aldehyde: Use purified 2,4-dihydroxybenzaldehyde to remove any impurities that might catalyze polymerization.[1]

  • Workup Procedure: A proper workup, which may include treatment with activated charcoal, can help remove some of the colored impurities during the purification stage.[1]

Issue 3: Reaction Fails to Start or Stalls

Q: I've mixed all the reagents, but the reaction doesn't seem to be progressing. What should I check? A: A stalled reaction is often due to an issue with one of the core components of the reaction setup.

Troubleshooting Steps:

  • Verify Catalyst: Double-check the amount and purity of your catalyst. A deactivated or insufficient amount of base will prevent the reaction from starting.[1]

  • Check for Proper Mixing: Inadequate stirring can lead to a heterogeneous mixture where reactants do not come into sufficient contact. Ensure the stirring is vigorous enough to maintain a homogeneous solution or suspension.[1]

  • Confirm Temperature: Use a calibrated thermometer to ensure the reaction has reached the target temperature.

  • Monitor with TLC: Use TLC to see if any product is forming at all. If you see the starting material spot unchanged after a significant amount of time at the correct temperature, a critical component is likely flawed.

Quantitative Data on Reaction Conditions

The following table summarizes optimized reaction conditions for the synthesis of hydroxycinnamic acids using a green--chemistry approach with L-proline as a catalyst, which can be adapted for this compound.

ParameterCondition A (Non-Optimized)Condition B (Optimized)YieldReference
Aldehyde Vanillin (1 eq)Vanillin (1 eq)[3]
Malonic Acid 3 eq1 eq[3]
Catalyst L-Proline (1.1 eq)L-Proline (0.1 eq)[3]
Solvent Ethanol (0.5 M)Ethanol (0.5 M)[3]
Temperature 40 °C60 °C[3]
Time 16 h4 h[3]
Yield 68% (Ferulic Diacid)60-80% (p-hydroxycinnamic diacids)[3]

Experimental Protocols

Protocol 1: Knoevenagel-Doebner Synthesis of this compound

This protocol is adapted from established procedures for synthesizing substituted cinnamic acids.[7]

Materials:

  • 2,4-dihydroxybenzaldehyde

  • Malonic acid

  • Pyridine (solvent)

  • Piperidine (catalyst)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve 2,4-dihydroxybenzaldehyde (1 mole) and malonic acid (2 moles) in pyridine (400 ml for a 1-mole scale reaction).[7]

  • Warm the mixture gently on a steam bath to ensure all solids are dissolved.[7]

  • Add piperidine (0.15 moles) as a catalyst to the solution.[7]

  • Heat the reaction mixture to an internal temperature of 80-85°C and maintain for 1 hour. Carbon dioxide evolution should be observed.[7]

  • After 1 hour, increase the temperature to reflux (approx. 110-115°C) and continue heating for an additional 3 hours.[7]

  • After cooling, pour the reaction mixture into cold water (approx. 4 L for a 1-mole scale reaction).[7]

  • Acidify the mixture by slowly adding concentrated HCl with stirring until the solution is strongly acidic (pH ~1-2). This will precipitate the crude product.[7]

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.[7]

  • Purification: Dissolve the crude product in a dilute aqueous solution of sodium hydroxide, filter to remove any insoluble impurities, and then re-precipitate the pure this compound by acidifying the filtrate with HCl.[7]

  • Collect the purified crystals by filtration, wash with cold water, and dry to a constant weight.[7]

Visualizations

Experimental Workflow

G General Experimental Workflow for this compound Synthesis prep Reagent Preparation (Dry Glassware, Purify Reactants) react Reaction Setup (Combine Aldehyde, Malonic Acid, Solvent, Catalyst) prep->react heat Heating & Reflux (Monitor Temp & Time) react->heat workup Workup (Quenching, Acidification, Precipitation) heat->workup purify Purification (Filtration & Recrystallization) workup->purify analyze Analysis (TLC, NMR, MP) purify->analyze

Caption: A flowchart of the key stages in the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart for Low Yield start Low Product Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Stirring) start->check_conditions check_catalyst Assess Catalyst (Purity & Amount) start->check_catalyst check_moisture Ensure Anhydrous Conditions (if required) start->check_moisture purify_reagents Purify/Replace Reagents check_reagents->purify_reagents optimize Optimize Conditions (Temp, Catalyst, Time) check_conditions->optimize check_catalyst->optimize check_moisture->optimize side_reactions Analyze for Side Products (TLC, NMR) side_reactions->optimize Side products identified optimize->side_reactions purify_reagents->side_reactions

Caption: A decision-making diagram to diagnose and resolve causes of low reaction yield.

References

Technical Support Center: Overcoming Solubility Challenges of 2,4-Dihydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2,4-Dihydroxycinnamic acid (umbellic acid) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound, also known as umbellic acid, is a hydroxycinnamic acid that serves as a precursor in the biosynthesis of umbelliferone (B1683723), a natural coumarin.[1][2] Its poor aqueous solubility can pose significant challenges in experimental settings, particularly for in vitro and in vivo studies, impacting bioavailability and consistent dosing.

Q2: What is the reported aqueous solubility of this compound?

Q3: What are the primary methods to improve the aqueous solubility of this compound?

A3: The most common and effective methods for enhancing the solubility of phenolic acids like this compound include:

  • pH Adjustment: Increasing the pH of the solution deprotonates the carboxylic acid and phenolic hydroxyl groups, forming a more soluble salt.

  • Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent can significantly increase solubility.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can enhance its apparent water solubility.[5][6]

Troubleshooting Guide

Issue: My this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).

Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility at neutral pH Gradually increase the pH of the solution by adding a base (e.g., 1 M NaOH) dropwise while stirring. Monitor the pH and dissolution.The compound should dissolve as the pH increases and the phenolate (B1203915) salt is formed. Aim for a pH where the compound is fully dissolved and that is compatible with your experiment.
Insufficient solvent volume Increase the volume of the buffer.The compound may dissolve if the concentration is below its saturation point in the larger volume.
Kinetics of dissolution are slow Gently heat the solution while stirring. Sonication can also be used to aid dissolution.Increased temperature and mechanical agitation can accelerate the rate of dissolution.

Issue: My this compound precipitates out of solution after initial dissolution.

Potential Cause Troubleshooting Step Expected Outcome
Change in pH Ensure the final pH of your solution is stable and buffered. If the solution was prepared by pH adjustment and then added to a buffered medium, the final pH may have dropped, causing precipitation.Maintain a sufficiently high pH to keep the compound in its soluble salt form.
Supersaturation The initial dissolution method (e.g., heating) may have created a supersaturated solution that is not stable at room temperature.Prepare a stock solution at a higher concentration using a suitable method (e.g., pH adjustment, co-solvent) and then dilute it to the final desired concentration in your experimental medium.
Common ion effect If using a buffer with high salt concentration, this may decrease the solubility.Try a buffer with a lower salt concentration if your experimental design allows.

Data Presentation: Solubility of Structurally Similar Compounds

Since specific quantitative data for this compound is limited, the following table provides solubility information for its isomer, 3,4-Dihydroxycinnamic acid (Caffeic Acid), to offer a general reference.

Solvent Solubility of 3,4-Dihydroxycinnamic acid Reference
Cold WaterSparingly soluble (<1 mg/mL)[3][4]
Hot WaterFreely soluble[3][4]
Ethanol (warm)25 mg/mL[7]
DMSO40 mg/mol[7]
DMF~7 mg/mL[7]
PBS (pH 7.2)~0.65 mg/mol[7]

Experimental Protocols

Protocol 1: Standard Shake-Flask Method for Solubility Determination

This protocol is a standard method for determining the equilibrium solubility of a compound.[8][9]

Materials:

  • This compound

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Centrifuge the aliquot at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solids.

  • Carefully remove the supernatant and dilute it with the appropriate solvent for analysis.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

  • Calculate the solubility of the compound in the selected buffer.

Protocol 2: Solubility Enhancement by pH Adjustment

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker with the desired volume of water or buffer.

  • Place the beaker on a stir plate and begin stirring.

  • Slowly add the 1 M NaOH solution dropwise to the suspension.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding NaOH and observing the dissolution of the solid. The compound should dissolve as it is converted to its sodium salt at a higher pH.

  • Once all the solid has dissolved, record the final pH.

  • If necessary, adjust the pH to the desired final value for your experiment, ensuring that it remains high enough to prevent precipitation.

Protocol 3: Solubility Enhancement using a Co-solvent System

Materials:

  • This compound

  • Ethanol (or other water-miscible co-solvent like DMSO or propylene (B89431) glycol)

  • Deionized water or aqueous buffer

Procedure:

  • Prepare a series of co-solvent mixtures with varying ratios of the organic solvent and water (e.g., 10:90, 20:80, 50:50 v/v).

  • For each co-solvent mixture, determine the solubility of this compound using the Shake-Flask Method (Protocol 1).

  • Plot the solubility of this compound as a function of the co-solvent concentration to identify a suitable mixture for your experimental needs.

  • To prepare a stock solution, dissolve the this compound in the selected co-solvent mixture with the highest solubilizing power that is compatible with your downstream application.

Protocol 4: Solubility Enhancement by Cyclodextrin Inclusion Complexation

This protocol describes the preparation of an inclusion complex using the co-precipitation method.[6][10]

Materials:

  • This compound

  • β-Cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the desired molar ratio of this compound and the cyclodextrin in a minimal amount of an ethanol/water mixture with stirring. A common starting molar ratio is 1:1.

  • Continue stirring the solution at room temperature for 24-48 hours to allow for complex formation.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • The resulting solid can be collected and dried.

  • To determine the enhancement in aqueous solubility, perform the Shake-Flask Method (Protocol 1) with the prepared inclusion complex in your desired aqueous buffer.

Visualizations

Umbelliferone Biosynthesis Pathway

The following diagram illustrates the biosynthetic pathway of umbelliferone, where this compound is a key intermediate.

Umbelliferone_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Dihydroxycinnamic_Acid This compound p_Coumaric_Acid->Dihydroxycinnamic_Acid C2'H Umbelliferone Umbelliferone Dihydroxycinnamic_Acid->Umbelliferone Spontaneous lactonization

Caption: Biosynthesis of Umbelliferone from L-Phenylalanine.

Experimental Workflow for Solubility Enhancement

This diagram outlines a logical workflow for addressing the solubility issues of this compound.

Solubility_Workflow Start Start: Insoluble This compound pH_Adjustment pH Adjustment Start->pH_Adjustment Co_solvency Co-solvency Start->Co_solvency Cyclodextrin Cyclodextrin Complexation Start->Cyclodextrin Evaluate_Solubility Evaluate Solubility (Shake-Flask Method) pH_Adjustment->Evaluate_Solubility Co_solvency->Evaluate_Solubility Cyclodextrin->Evaluate_Solubility Success Solubility Goal Achieved Evaluate_Solubility->Success Yes Failure Combine Methods or Re-evaluate Approach Evaluate_Solubility->Failure No

Caption: Troubleshooting workflow for enhancing solubility.

Anti-inflammatory Signaling Pathway

Derivatives of umbelliferone, for which this compound is a precursor, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11] This pathway is a key regulator of inflammation.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK Activation TLR4->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression Umbellic_Acid This compound (as a precursor to active compounds) Umbellic_Acid->IKK Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway.

References

Stability of 2,4-Dihydroxycinnamic acid in solution and under UV irradiation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dihydroxycinnamic Acid (also known as Umbelliferone). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of this compound in solution and under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, commonly known as umbelliferone (B1683723) or 7-hydroxycoumarin, is a natural product from the coumarin (B35378) family.[1][2] It is widely used in various research fields due to its biological activities and as a fluorescent indicator.[1][2][3] However, it is known to be chemically and thermally unstable, which can affect experimental results and the shelf-life of formulations.[4][5] It is susceptible to transformations and degradation in different conditions, including changes in pH, solvent, temperature, and exposure to light.[4][5]

Q2: How stable is this compound in different solvents?

A2: The stability of this compound is highly dependent on the solvent system. In alcoholic solutions like methanol (B129727) or ethanol (B145695), especially when heated, it can transform into various derivatives. For instance, in a heated methanol/buffer solution, it can form trans- and cis-umbellic acid and the trans-methyl ester of umbellic acid.[4][6] Similarly, in ethanol/water mixtures, it can form the trans-ethyl ester of umbellic acid and other hydroxyl derivatives.[4]

Q3: What is the effect of pH on the stability of this compound solutions?

A3: The pH of the solution is a critical factor. In alkaline conditions (e.g., pH 9), transformation is notable, leading to the formation of umbellic acid and its derivatives.[4] The type of buffer used at a specific pH can also influence the transformation products. For example, acetate (B1210297) and ammonia (B1221849) buffers at pH 9 can lead to the formation of unique acyl and amino derivatives, respectively.[4] While a higher pH might increase the solubility of related cinnamic acid derivatives, it can also accelerate oxidative degradation.[7] The phenolic hydroxyl group deprotonates at a pKa of 7.7, which alters its absorption properties.[1]

Q4: My solution of this compound is turning yellow/brown. What is causing this?

A4: Discoloration is a common sign of degradation for phenolic compounds like this compound, primarily due to oxidation. The hydroxyl groups on the phenyl ring are susceptible to oxidation, which forms colored quinone-type structures. This process is often accelerated by high pH, the presence of trace metal ions, and exposure to light and high temperatures.[7]

Q5: How does UV irradiation affect the stability of this compound?

A5: As a coumarin, this compound is prone to light-induced reactions, such as photooxidation.[5] Despite its use as a UV-absorbing sunscreen agent, prolonged exposure to sunlight or artificial UV light can lead to significant degradation.[1][5] One study demonstrated that upon exposure to sunlight, the amount of residual umbelliferone in a formulation decreased to approximately 73%.[5] Light can also induce the isomerization of related (E)-coumaric acid compounds to their Z-isomers.[8]

Troubleshooting Guide

Issue 1: Precipitation or Low Solubility in Aqueous Solutions

  • Cause : this compound has slight solubility in hot water but is more soluble in ethanol.[1] Like other weak acids, its solubility is pH-dependent. Below its pKa (7.7), it exists in a less soluble protonated form.[1][7]

  • Solution :

    • pH Adjustment : Carefully increase the pH of the solution to just above its pKa to enhance solubility. Be cautious, as a high pH can accelerate degradation.[7]

    • Co-solvents : Incorporate water-miscible organic co-solvents such as ethanol or propylene (B89431) glycol to improve solubility.[7]

    • Temperature : Gently warming the solution may aid dissolution, but be aware of potential thermal degradation.[4]

Issue 2: Rapid Degradation and Discoloration of Formulations

  • Cause : This is likely due to oxidation, which is accelerated by high pH, light exposure, and trace metal ions.[7]

  • Solution :

    • pH Optimization : Maintain the pH in a slightly acidic to neutral range where the compound is sufficiently stable, if solubility permits. For the related ferulic acid, a pH of 3-5 is recommended for stability.[7]

    • Add Antioxidants : Incorporate antioxidants like ascorbic acid or tocopherol to inhibit the oxidative process.[7]

    • Use Chelating Agents : Add a chelating agent such as EDTA to sequester metal ions that can catalyze oxidation.[7]

    • Protect from Light : Store solutions in amber vials or protect them from light to prevent photodegradation.[5][8]

Issue 3: Inconsistent Results in Analytical Assays

  • Cause : Inconsistency can arise from the on-bench degradation of stock solutions or samples during long experimental procedures. The compound's instability can lead to the formation of various degradation products, affecting analytical measurements.[4]

  • Solution :

    • Fresh Solutions : Prepare solutions fresh before each experiment.

    • Controlled Conditions : Maintain consistent temperature, pH, and light conditions throughout the experiment.

    • Internal Standards : Use a stable internal standard during chromatographic analysis to account for variations.

    • Analyze for Degradants : Monitor for the appearance of known degradation products (e.g., umbellic acid) to assess the integrity of your sample.[4]

Data on Stability

Table 1: Stability of Umbelliferone (this compound) Under Various Conditions

ConditionObservationReference
Temperature
4°C, 25°C, 50°C (in formulation, 4 weeks)No significant effect on content.[5]
Reflux (Heating)Leads to transformation and degradation in various solvents (methanol, ethanol, buffers).[4]
Light Exposure
Sunlight (in formulation, 4 weeks)Significant degradation; residual amount decreased to ~73%.[5]
Ambient Light (in juice, 1 year)Induced isomerization of related coumaric acid derivatives.[8]
pH
pH 5 (Phosphate Buffer, heated)Transformation into hydroxyl derivatives and umbellic acid.[4][6]
pH 9 (Phosphate Buffer, heated)Transformation into trans/cis-umbellic acid and its methyl ester.[4]
pH 9 (Acetate/Ammonia Buffer, heated)Formation of specific acyl and amino derivatives.[4]

Table 2: Major Transformation/Degradation Products Identified

ConditionSolvent/MediumMajor Products IdentifiedReference
HeatingMethanol / Phosphoric Buffer (pH 9)trans-umbellic acid, cis-umbellic acid, trans-methyl ester of umbellic acid[4]
HeatingEthanol / Watertrans-ethyl ester of umbellic acid, hydroxyl derivatives, umbellic acids[4]
HeatingWaterUmbellic acids[4]
Enzymatic DegradationBiological SystemsEsculetin (hydroxylated), Skimmin (glucosylated), Herniarin (methylated)[4][5]
VUV PhotolysisAqueous SolutionTrihydroxybenzoic acids, trihydroxybenzenes, aliphatic acids[9]

Experimental Protocols & Visualizations

Protocol: Assessing the Photostability of this compound
  • Solution Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol or a buffered aqueous solution).

  • Sample Aliquoting : Aliquot the stock solution into two sets of clear and two sets of amber (or foil-wrapped) glass vials.

  • Exposure Conditions :

    • Place one set of clear vials and one set of amber vials in a photostability chamber with a controlled UV light source (e.g., consistent with ICH Q1B guidelines).

    • Place the second set of clear and amber vials (controls) in a dark environment at the same temperature.

  • Time Points : Withdraw samples from each set at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis : Analyze the concentration of the parent compound in each sample immediately using a validated stability-indicating HPLC-UV method. Monitor for the appearance of degradation peaks.

  • Data Evaluation : Calculate the percentage of the remaining parent compound at each time point relative to the time-zero sample. Compare the degradation rates between the light-exposed and dark control samples.

experimental_workflow cluster_conditions Exposure Conditions prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) aliquot 2. Aliquot into Vials (Clear & Amber Sets) prep->aliquot expose 3. Expose to Conditions aliquot->expose sample 4. Sample at Time Points (0, 2, 4, 8, 24h) expose->sample uv_light UV Light Chamber (Clear & Amber Vials) dark Dark Control (Clear & Amber Vials) analyze 5. HPLC-UV Analysis (Quantify Parent & Degradants) sample->analyze evaluate 6. Evaluate Data (% Degradation vs. Time) analyze->evaluate

Caption: Workflow for a photostability study of this compound.
Visualizations

The following diagrams illustrate key processes and logical troubleshooting steps for working with this compound.

degradation_pathway cluster_stress Stress Factors parent This compound (Umbelliferone) intermediate Umbellic Acid (Ring Opening) parent->intermediate Hydrolysis hydroxylated Hydroxylated Derivatives parent->hydroxylated photo_ox Photo-oxidation Products parent->photo_ox heat Heat heat->parent uv UV Light uv->parent ph High pH ph->parent esters Esters (Methyl/Ethyl) intermediate->esters + Alcohol

Caption: Simplified degradation pathways for this compound.

troubleshooting_tree start Formulation Issue Observed issue_precipitate Precipitation / Low Solubility? start->issue_precipitate  Type?   issue_color Discoloration / Degradation? start->issue_color  Type?   sol_ph Adjust pH > pKa (7.7) (Caution: may affect stability) issue_precipitate->sol_ph Yes sol_cosolvent Add Co-solvent (e.g., Ethanol) issue_precipitate->sol_cosolvent Yes protect_light Store in Amber Vials / Protect from Light issue_color->protect_light Yes protect_ph Optimize to lower pH (e.g., 3-5) issue_color->protect_ph Yes protect_antioxidant Add Antioxidant (e.g., Ascorbic Acid) issue_color->protect_antioxidant Yes protect_chelate Add Chelating Agent (e.g., EDTA) issue_color->protect_chelate Yes

Caption: Troubleshooting decision tree for formulation issues.

References

Degradation products of 2,4-Dihydroxycinnamic acid under oxidative stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the degradation products of 2,4-Dihydroxycinnamic acid under oxidative stress.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under oxidative stress?

While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of related hydroxycinnamic acids like caffeic acid, several degradation pathways can be anticipated.[1] Oxidative stress, typically induced by reactive oxygen species (ROS) such as hydroxyl radicals or superoxide (B77818) anions, can lead to the formation of various products.[2] Potential reactions include hydroxylation of the aromatic ring, oxidation of the dihydroxybenzene moiety to form quinone-like structures, and cleavage of the acrylic acid side chain. Polymerization of the initial radical intermediates can also occur.

Q2: I am not seeing any degradation of my this compound sample. What could be the issue?

There are several potential reasons for a lack of observable degradation:

  • Insufficient Stress Conditions: The concentration of the oxidizing agent (e.g., hydrogen peroxide) or the intensity of the stress condition (e.g., UV irradiation) may be too low. Forced degradation studies often require conditions more severe than accelerated stability testing to induce degradation, typically aiming for 5-20% degradation.[3][4]

  • Inappropriate Oxidizing Agent: The chosen oxidizing agent may not be reactive enough with this compound. Consider using different ROS-generating systems, such as Fenton's reagent (Fe²⁺/H₂O₂) for generating hydroxyl radicals.

  • Matrix Effects: Components of your sample matrix may be quenching the oxidative stress or protecting the this compound. Consider performing the experiment in a simpler solvent system initially.

  • Analytical Method Not Sensitive Enough: Your analytical method may not be able to detect subtle changes in the concentration of the parent compound or the formation of low-level degradation products.

Q3: My chromatogram shows many new peaks after oxidative stress. How do I identify them?

The presence of multiple new peaks is common in degradation studies. Identification of these unknown degradation products typically requires a combination of analytical techniques:

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This can provide UV-Vis spectra of the degradation products, which can be compared to the parent compound and literature data for related structures.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining molecular weight information of the degradation products.[5] Tandem mass spectrometry (MS/MS) can further provide structural fragments, aiding in the elucidation of the chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For major degradation products that can be isolated, NMR spectroscopy provides detailed structural information.[5]

Q4: How can I prevent the degradation of this compound during sample preparation and analysis?

To minimize unintended degradation during your experimental workflow, consider the following precautions:

  • Use of Antioxidants: For control samples or when analyzing the parent compound, the addition of a small amount of an antioxidant like ascorbic acid or tocopherol can help prevent oxidation.

  • Control of Temperature: Perform extractions and sample preparation at reduced temperatures (e.g., in an ice bath) to slow down potential degradation reactions.[6]

  • Light Protection: Protect samples from light, especially UV radiation, by using amber vials or covering glassware with aluminum foil, as light can induce photolytic degradation.[7]

  • pH Control: The stability of phenolic compounds can be pH-dependent. Maintain a consistent and appropriate pH throughout your sample handling and analysis.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase pH The ionization state of phenolic acids is pH-dependent. Adjust the pH of the mobile phase (often acidified with formic or acetic acid) to ensure sharp, symmetrical peaks.
Column Overload Inject a smaller volume or a more dilute sample.
Secondary Interactions with Column Stationary Phase Add a competing agent like triethylamine (B128534) to the mobile phase to reduce peak tailing.
Column Degradation Flush the column with a strong solvent or replace it if performance does not improve.
Issue 2: Non-Reproducible Degradation Results
Possible Cause Troubleshooting Step
Inconsistent Stress Conditions Ensure precise control over temperature, concentration of reagents, and duration of stress exposure for all samples.
Variability in Sample Matrix If using a complex matrix, ensure homogeneity of the starting material.
Sample Evaporation Use sealed vials during thermal stress studies to prevent changes in concentration.
Inconsistent Quenching of Oxidative Reaction If applicable, use a consistent method and timing to stop the degradation reaction before analysis.

Experimental Protocols

Forced Oxidative Degradation Study

This protocol outlines a general procedure for subjecting this compound to oxidative stress.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a buffer).

  • Stress Condition:

    • To an aliquot of the stock solution, add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate the mixture at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours).

    • Protect the solution from light if photolytic degradation is not the intended stressor.

  • Control Samples:

    • Prepare a control sample with the this compound stock solution and the solvent used for the oxidizing agent, but without the oxidizing agent itself.

    • Prepare a blank sample containing only the solvent and the oxidizing agent.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed and control samples.

    • If necessary, quench the reaction (e.g., by adding a reducing agent like sodium metabisulfite (B1197395) for peroxide-induced oxidation).[3]

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development
  • Column Selection: A C18 reversed-phase column is a common starting point for the analysis of phenolic compounds.

  • Mobile Phase: A gradient elution is typically required to separate the parent compound from its more polar or less polar degradation products. A common mobile phase system is a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: Use a photodiode array (PDA) detector to monitor multiple wavelengths and obtain UV spectra of the eluting peaks. The detection wavelength can be set at the λmax of this compound.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for quantifying this compound and detecting its degradation products.[8]

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from a forced degradation study.

Stress Condition Duration % this compound Remaining Number of Degradation Products Total % Degradation
3% H₂O₂ at 50°C24 hourse.g., 85.2%e.g., 3e.g., 14.8%
1 M HCl at 60°C12 hourse.g., 92.5%e.g., 1e.g., 7.5%
1 M NaOH at RT4 hourse.g., 78.1%e.g., 4e.g., 21.9%
UV Light (254 nm)48 hourse.g., 95.3%e.g., 2e.g., 4.7%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of This compound stress Apply Oxidative Stress (e.g., H2O2, Heat) prep->stress Stressed Sample control Prepare Control Sample (No Stress) prep->control hplc HPLC-DAD/MS Analysis stress->hplc control->hplc data Data Interpretation and Product Identification hplc->data

Caption: Workflow for forced degradation studies.

Degradation_Pathway cluster_products Potential Degradation Products parent This compound quinone Quinone-like Structures parent->quinone Oxidation hydroxylated Hydroxylated Derivatives parent->hydroxylated Hydroxylation cleavage Side-chain Cleavage Products parent->cleavage Oxidative Cleavage polymers Polymeric Products parent->polymers Radical Polymerization

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Optimizing HPLC Separation of 2,4-Dihydroxycinnamic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2,4-dihydroxycinnamic acid from its structural isomers.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for developing an HPLC method for separating this compound and its isomers?

A1: A robust starting point is a reversed-phase HPLC (RP-HPLC) method.[1] Begin with a C18 column and a gradient elution using a mobile phase consisting of an acidified aqueous component and an organic modifier like acetonitrile (B52724) or methanol (B129727). Acidifying the mobile phase (e.g., with 0.1% formic or acetic acid) is crucial for obtaining good peak shapes for phenolic acids by suppressing the ionization of the carboxylic acid and phenolic hydroxyl groups.[2]

Q2: Which organic modifier is better for this separation: methanol or acetonitrile?

A2: Both methanol and acetonitrile can be effective, and the choice may depend on the specific isomers being separated. Acetonitrile generally has a lower viscosity and allows for detection at lower UV wavelengths. Methanol, being a protic solvent, can offer different selectivity due to its hydrogen-bonding capabilities. It is advisable to screen both during method development to determine which provides the best resolution for your specific mixture of isomers.

Q3: What is the expected elution order for dihydroxycinnamic acid isomers in RP-HPLC?

A3: In reversed-phase HPLC, more polar compounds typically elute earlier.[3] The elution order of dihydroxycinnamic acid isomers will depend on their relative polarities, which are influenced by the position of the hydroxyl groups on the benzene (B151609) ring. Isomers with hydroxyl groups that allow for more significant intramolecular hydrogen bonding may behave as less polar and thus be retained longer. However, the exact elution order can be complex and may vary with the specific mobile phase and stationary phase used. It is essential to run authentic standards for each isomer to confirm peak identities.

Q4: How does mobile phase pH affect the separation?

A4: Mobile phase pH is a critical parameter. For acidic compounds like dihydroxycinnamic acids, a mobile phase pH that is at least 2 pH units below the pKa of the analytes is recommended to ensure they are in their protonated, less polar form. This minimizes peak tailing caused by interactions with residual silanol (B1196071) groups on the silica-based stationary phase and leads to more consistent retention times.

Q5: Can temperature be used to optimize the separation?

A5: Yes, adjusting the column temperature can influence selectivity and resolution.[4] Running separations at elevated temperatures (e.g., 30-40°C) can improve peak efficiency by reducing mobile phase viscosity. It can also alter the selectivity between closely eluting isomers. It is recommended to investigate the effect of temperature in small increments (e.g., 5°C) to find the optimal condition.

Troubleshooting Guide

Issue 1: Poor Resolution Between Isomer Peaks

Q: My chromatogram shows overlapping or poorly resolved peaks for the dihydroxycinnamic acid isomers. How can I improve the separation?

A: Achieving baseline resolution for isomers can be challenging due to their similar structures. Consider the following optimization steps:

  • Optimize the Mobile Phase Gradient: If using a gradient, make it shallower. A slower increase in the organic solvent concentration over a longer time can enhance the separation of closely eluting compounds.

  • Adjust the Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress ionization. Small adjustments to the pH can sometimes alter the selectivity between isomers.

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can change the elution pattern and improve resolution.

  • Modify the Column Temperature: Systematically vary the column temperature. An increase in temperature can improve efficiency and may enhance resolution, while a decrease can sometimes increase retention and improve separation.[4]

  • Consider a Different Stationary Phase: If the above steps do not provide adequate resolution, a different column chemistry may be needed. A phenyl-hexyl column, for example, can offer alternative selectivity for aromatic compounds through π-π interactions.

Issue 2: Peak Tailing

Q: The peaks for my dihydroxycinnamic acid isomers are asymmetrical with a noticeable "tail". What causes this and how can I fix it?

A: Peak tailing for phenolic acids is often due to secondary interactions with the stationary phase.[2] Here is a systematic approach to address this issue:

  • Check Mobile Phase pH: The most common cause is an inappropriate mobile phase pH. If the pH is too high, the acidic analytes can interact with ionized residual silanols on the column packing material.[2] Lowering the pH with a small amount of acid (e.g., 0.1% formic acid, acetic acid, or phosphoric acid) will suppress this interaction and improve peak shape.

  • Use a High-Purity Silica (B1680970) Column: Modern HPLC columns made with high-purity silica have fewer residual silanol groups and are less prone to causing peak tailing with acidic compounds.

  • Sample Overload: Injecting too much sample can lead to peak tailing.[2] Try diluting your sample or reducing the injection volume.

  • Column Contamination: Buildup of strongly retained compounds on the column can lead to active sites that cause tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile) or, if necessary, replace the guard column or the analytical column.

Issue 3: Fluctuating Retention Times

Q: I am observing a drift in the retention times for my isomers between injections. What could be the cause?

A: Unstable retention times can compromise the reliability of your analysis. Common causes include:

  • Insufficient Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This may take 10-20 column volumes.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component. Keep mobile phase bottles covered. If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.

  • Temperature Fluctuations: Inconsistent ambient or column temperature will affect retention times. Using a column oven is highly recommended for stable and reproducible results.

  • Pump Issues: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate, which will directly impact retention times.

Data Presentation

Table 1: Illustrative HPLC Parameters for Separation of Dihydroxycinnamic Acid Isomers

ParameterCondition 1Condition 2Condition 3
Column C18, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µmC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Acetic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 10-40% B in 20 min15-50% B in 25 min10-40% B in 20 min
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 35°C35°C40°C
Detection UV at 280 nmUV at 280 nmUV at 280 nm

Table 2: Illustrative Chromatographic Results

IsomerCondition 1: Retention Time (min)Condition 2: Retention Time (min)Condition 3: Retention Time (min)
2,5-Dihydroxycinnamic Acid 12.514.812.1
3,4-Dihydroxycinnamic Acid 13.215.912.9
This compound 14.117.513.7
Resolution (2,4- and 3,4-) 1.82.11.7

Note: The data presented in these tables are for illustrative purposes and may not reflect actual experimental results. Retention times and resolution will vary based on the specific HPLC system, column, and precise experimental conditions.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Isomer Separation
  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: HPLC-grade acetonitrile. Filter and degas.

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions of each dihydroxycinnamic acid isomer (e.g., 1 mg/mL) in methanol.

    • Prepare a mixed working standard solution by diluting the stock solutions with the initial mobile phase composition (e.g., 90% A: 10% B) to a final concentration of approximately 10 µg/mL for each isomer.

  • HPLC System Setup and Execution:

    • Install a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Set the column oven temperature to 35°C.

    • Set the flow rate to 1.0 mL/min.

    • Equilibrate the system with the initial mobile phase conditions (90% A: 10% B) until a stable baseline is achieved.

    • Set the UV detector to monitor at 280 nm.

    • Inject 10 µL of the mixed standard solution.

    • Run the gradient program: 10% to 40% B over 20 minutes.

    • Include a column wash (e.g., ramp to 95% B) and re-equilibration step at the end of each run.

  • Data Analysis:

    • Identify the peaks corresponding to each isomer by comparing their retention times with those from individual standard injections.

    • Assess the resolution between critical peak pairs, particularly between this compound and its closest eluting isomer.

Visualizations

HPLC_Troubleshooting_Workflow start Poor Peak Resolution step1 Optimize Gradient Profile (e.g., make shallower) start->step1 step2 Adjust Mobile Phase (pH, Organic Modifier) step1->step2 If resolution is still poor step3 Modify Column Temperature step2->step3 If resolution is still poor step4 Change Stationary Phase (e.g., Phenyl-Hexyl) step3->step4 If resolution is still poor end_node Resolution Achieved step4->end_node Final Attempt

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH 2 units below pKa? start->check_ph adjust_ph Adjust pH to 2.5-3.5 with 0.1% Acid check_ph->adjust_ph No check_concentration Is Sample Concentration Too High? check_ph->check_concentration Yes adjust_ph->check_concentration dilute_sample Dilute Sample or Reduce Injection Volume check_concentration->dilute_sample Yes check_column Is Column Old or Contaminated? check_concentration->check_column No dilute_sample->check_column flush_column Flush or Replace Column check_column->flush_column Yes solution Symmetrical Peak check_column->solution No flush_column->solution

Caption: Decision tree for troubleshooting peak tailing of phenolic acids.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2,4-Dihydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 2,4-Dihydroxycinnamic acid. The following question-and-answer format directly addresses common issues to help you achieve optimal peak symmetry and reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it in my chromatogram?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[1][2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 generally indicates significant tailing.[3] This distortion can negatively affect the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.[1][2]

Q2: What are the primary causes of peak tailing when analyzing an acidic compound like this compound?

A2: The most frequent cause of peak tailing is the presence of more than one mechanism for analyte retention.[2][4] For acidic compounds like this compound, this often involves secondary interactions with the stationary phase. Key causes include:

  • Secondary Silanol (B1196071) Interactions: Unwanted interactions between the acidic analyte and ionized residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing.[4][5][6][7]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[2][8]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak distortion.[6][7][9]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[3][6]

  • Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can contribute to band broadening and peak tailing.[1][3]

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[2][10] To achieve a symmetrical peak for an acidic analyte, it is crucial to maintain a mobile phase pH that ensures the analyte is in a single, un-ionized form.[1][8] For acidic compounds, this is typically achieved by using a mobile phase with a low pH, approximately 2-3 pH units below the analyte's pKa.[3][11] At a low pH, the acidic silanol groups on the stationary phase are also protonated, minimizing secondary interactions.[4][9][11]

Q4: Can the solvent I dissolve my this compound standard in cause peak tailing?

A4: Yes, the composition of the injection solvent can significantly impact peak shape.[1][6] If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[1][6] It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.[1]

Troubleshooting Guides

Systematic Troubleshooting of Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues.

Troubleshooting_Workflow start Peak Tailing Observed (Asymmetry Factor > 1.2) check_column 1. Check Column Health - Is the column old or contaminated? - Is there high backpressure? start->check_column column_action Action: - Flush with a strong solvent. - Replace the column if necessary. check_column->column_action Yes check_mobile_phase 2. Evaluate Mobile Phase - Is the pH appropriate for an acidic analyte (pH 2-3)? - Is a buffer being used? check_column->check_mobile_phase No column_action->check_mobile_phase mobile_phase_action Action: - Adjust mobile phase pH to be at least 2 units below analyte pKa. - Incorporate a buffer (e.g., 10-50 mM formate (B1220265) or acetate). check_mobile_phase->mobile_phase_action No check_sample 3. Assess Sample and Injection - Is the sample concentration too high? - Is the injection solvent stronger than the mobile phase? check_mobile_phase->check_sample Yes mobile_phase_action->check_sample sample_action Action: - Dilute the sample. - Dissolve the sample in the mobile phase. check_sample->sample_action Yes check_system 4. Inspect HPLC System - Is there long or wide-bore tubing? - Are all connections secure? check_sample->check_system No sample_action->check_system system_action Action: - Use narrow-bore tubing to minimize dead volume. - Check and tighten all fittings. check_system->system_action Yes solution Symmetrical Peak Achieved check_system->solution No system_action->solution

Caption: A logical workflow for troubleshooting peak tailing.

Understanding Secondary Interactions

The primary chemical cause of peak tailing for acidic compounds on silica-based columns is secondary ionic interactions.

Secondary_Interactions cluster_high_ph Mid to High pH Mobile Phase cluster_low_ph Low pH Mobile Phase (pH 2-3) Analyte_ionized This compound (Anionic Form) Silanol_ionized Stationary Phase (Ionized Silanol Group, Si-O⁻) Analyte_ionized->Silanol_ionized Ionic Interaction Tailing Peak Tailing Silanol_ionized->Tailing Causes Analyte_neutral This compound (Neutral Form) Silanol_neutral Stationary Phase (Protonated Silanol Group, Si-OH) Analyte_neutral->Silanol_neutral No Ionic Interaction No_Tailing Symmetrical Peak Silanol_neutral->No_Tailing Leads to

Caption: Chemical interactions leading to peak tailing.

Data Presentation

The following table summarizes the expected effect of key chromatographic parameters on the peak asymmetry of an acidic analyte like this compound.

ParameterCondition 1Expected Asymmetry Factor (As)Condition 2Expected Asymmetry Factor (As)Rationale
Mobile Phase pH pH 5.0 (Near pKa)> 1.5pH 2.51.0 - 1.2At low pH, the acidic analyte is in its un-ionized form, minimizing secondary interactions with the stationary phase.[1][11]
Buffer Concentration 0 mM (Unbuffered)> 1.420 mM1.0 - 1.3A sufficient buffer concentration maintains a stable pH and can help to mask residual silanol activity.[1][9]
Injection Volume High (e.g., 50 µL)> 1.6Low (e.g., 5 µL)1.0 - 1.2A large injection volume, especially with a strong sample solvent, can lead to column overload and peak distortion.[1][9]
Column Type Standard Silica C18> 1.3End-capped C181.0 - 1.2End-capping reduces the number of available free silanol groups, thereby minimizing secondary interactions.[4][11]

Experimental Protocols

Protocol 1: General HPLC Method for this compound with Minimized Peak Tailing

This protocol provides a starting point for the analysis of this compound, incorporating best practices to prevent peak tailing.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol

  • Ultrapure water

  • Formic acid or phosphoric acid

  • C18 reversed-phase HPLC column (end-capped recommended), e.g., 4.6 x 150 mm, 5 µm

2. Mobile Phase Preparation:

  • Aqueous Phase (A): Add 0.1% formic acid to ultrapure water to achieve a pH of approximately 2.7. Filter through a 0.45 µm membrane filter.

  • Organic Phase (B): HPLC grade acetonitrile or methanol.

  • Initial Mobile Phase Composition: A typical starting point is 80% A and 20% B.

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of the initial mobile phase composition.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength for this compound.

  • Gradient Program (Example):

    • 0-1 min: 20% B

    • 1-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 20% B

    • 13-18 min: 20% B (re-equilibration)

5. System Suitability:

  • Inject the working standard six times.

  • The relative standard deviation (RSD) for the peak area should be < 2%.

  • The asymmetry factor should be ≤ 1.2.

Protocol 2: Systematic Adjustment of Mobile Phase pH to Troubleshoot Peak Tailing

This protocol is designed to identify the optimal mobile phase pH to mitigate peak tailing.

1. Prepare a Series of Aqueous Mobile Phases:

  • Prepare several batches of the aqueous component of the mobile phase, adjusting the pH of each with a suitable acid (e.g., formic or phosphoric acid) to achieve a range of pH values, for instance: pH 4.0, 3.5, 3.0, and 2.5.

  • Ensure the organic phase composition remains constant.

2. Chromatographic Analysis:

  • Equilibrate the HPLC system with the first mobile phase composition (e.g., at pH 4.0).

  • Inject a standard solution of this compound.

  • Record the chromatogram and calculate the tailing factor for the peak of interest.

3. Iterative Testing:

  • Repeat step 2 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

4. Data Analysis:

  • Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak. This systematic approach will help to empirically determine the optimal pH for your specific column and system.

References

Preventing the auto-oxidation of 2,4-Dihydroxycinnamic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the auto-oxidation of 2,4-Dihydroxycinnamic acid during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned a yellow/brown color. What does this indicate?

A1: A yellow or brown discoloration in your this compound solution is a common indicator of auto-oxidation.[1] Phenolic compounds like this compound are susceptible to oxidation when exposed to oxygen, light, and trace metal impurities, which catalyze the process. This oxidation leads to the formation of colored quinone-type compounds and potential polymerization.

Q2: What are the primary factors that accelerate the auto-oxidation of this compound?

A2: The main factors contributing to the auto-oxidation of this compound are:

  • Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidation.

  • Light: UV radiation can provide the energy to initiate oxidative reactions.

  • High pH: Basic conditions can deprotonate the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.

  • Elevated Temperature: Higher temperatures can increase the rate of oxidation reactions.

  • Metal Ions: Trace metal ions, such as iron and copper, can act as catalysts for oxidation.

Q3: How should I store solid this compound to ensure its stability?

A3: To maintain the stability of solid this compound, it is recommended to store it in a cool, dark, and dry place.[2] The container should be tightly sealed to minimize exposure to air and moisture. For long-term storage, refrigeration (2-8°C) is advisable.

Q4: What is the best way to prepare and store solutions of this compound to minimize oxidation?

A4: To prepare and store solutions of this compound with minimal oxidation, follow these best practices:

  • Use Degassed Solvents: Before dissolving the compound, degas your solvent (e.g., by sparging with an inert gas like nitrogen or argon, or by sonication under vacuum) to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: If possible, handle the solid and prepare the solution in a glove box or under a stream of inert gas.

  • Protect from Light: Use amber-colored vials or wrap your containers in aluminum foil to shield the solution from light.

  • Control pH: Maintain a neutral or slightly acidic pH if your experimental conditions allow.

  • Store at Low Temperatures: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.

  • Use Freshly Prepared Solutions: For sensitive experiments, it is always best to use freshly prepared solutions.

Troubleshooting Guides

Issue 1: Discoloration of this compound Solution
Symptom Probable Cause Solution
Solution turns yellow, brown, or pink upon dissolution or during the experiment.Auto-oxidation: The compound is degrading due to exposure to oxygen, light, or inappropriate pH.1. Solvent Preparation: Use freshly deoxygenated solvents for solution preparation. 2. Inert Atmosphere: Prepare solutions and conduct experiments under an inert atmosphere (e.g., nitrogen or argon). 3. Light Protection: Use amber vials or glassware wrapped in aluminum foil. 4. pH Control: Buffer the solution to a slightly acidic pH (if compatible with the experiment). 5. Add Antioxidants: Consider adding a compatible antioxidant to the solution (see Table 1).
Precipitate forms in the solution over time.Polymerization of Oxidation Products: Oxidized quinone species can polymerize and precipitate out of solution.1. Filter the Solution: If the experiment allows, filter the solution through a 0.22 µm syringe filter before use. 2. Prepare Fresh Solutions: It is highly recommended to discard the old solution and prepare a fresh one using the preventative measures described above.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Symptom Probable Cause Solution
Varying results are obtained between experiments conducted at different times.Degradation of Stock Solution: The stock solution of this compound is degrading over time.1. Aliquot Stock Solutions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 2. Purity Check: Periodically check the purity of your stock solution using an analytical technique like HPLC.
Loss of biological activity or lower than expected potency.Oxidation of the Active Compound: The oxidized form of this compound may have reduced or no biological activity in your assay.1. Implement All Preventative Measures: Strictly follow all guidelines for preventing oxidation during solution preparation and the experiment itself. 2. Run a Control: Include a positive control with a known stable compound to ensure the assay is performing correctly.

Quantitative Data

Table 1: Recommended Antioxidants for Stabilizing this compound Solutions

Antioxidant Recommended Starting Concentration Mechanism of Action Considerations
Ascorbic Acid (Vitamin C) 0.1 - 1 mMReduces oxidized species back to their phenolic form.[1]May not be stable in all buffer systems and can be pH-sensitive.
Trolox 0.1 - 0.5 mMA water-soluble analog of Vitamin E that acts as a free radical scavenger.Generally stable and effective in a variety of aqueous and organic solvent systems.
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)A phenolic antioxidant that terminates free radical chain reactions.Primarily used in organic solvents due to low water solubility.
Sodium Metabisulfite 0.1 - 1 mg/mLAn inorganic antioxidant that scavenges oxygen.Can react with certain functional groups; check for compatibility with your experimental setup.

Note: The optimal concentration of the antioxidant should be determined empirically for your specific experimental conditions.

Experimental Protocols

Protocol: Preparation of a Stabilized this compound Solution for a Tyrosinase Inhibition Assay

This protocol describes the preparation of a this compound solution for use in an in vitro tyrosinase inhibition assay, where the oxidation of substrates and inhibitors is a common issue.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), spectroscopy or HPLC grade

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Nitrogen or Argon gas

  • Amber-colored microcentrifuge tubes or vials

Procedure:

  • Deoxygenate the Buffer: Sparge the phosphate buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen. Keep the buffer under the inert gas atmosphere.

  • Prepare Stock Solution:

    • In a fume hood, weigh out the required amount of this compound.

    • Under a gentle stream of nitrogen or argon, dissolve the solid in DMSO to prepare a concentrated stock solution (e.g., 100 mM).

    • Immediately cap the vial tightly.

  • Prepare Working Solutions:

    • Perform serial dilutions of the stock solution with the deoxygenated phosphate buffer to achieve the desired final concentrations for the assay.

    • Prepare these working solutions immediately before use.

  • Storage of Stock Solution:

    • If the stock solution is not for immediate use, aliquot it into small, single-use amber vials.

    • Flush the headspace of each vial with inert gas before sealing.

    • Store the aliquots at -20°C or -80°C.

Visualizations

Logical Workflow for Preventing Auto-oxidation

G Workflow for Handling this compound cluster_prep Solution Preparation cluster_exp Experiment cluster_storage Storage start Start deoxygenate Deoxygenate Solvent (N2 or Ar sparging) start->deoxygenate dissolve Dissolve in Deoxygenated Solvent (Under Inert Atmosphere) deoxygenate->dissolve weigh Weigh Solid Compound weigh->dissolve protect Protect from Light (Amber Vials / Foil) dissolve->protect run_exp Run Experiment protect->run_exp aliquot Aliquot into Single-Use Vials protect->aliquot check_color Monitor for Color Change run_exp->check_color no_change No Color Change check_color->no_change No change Color Change Detected check_color->change Yes troubleshoot Troubleshoot: - Check pH - Add Antioxidant - Prepare Fresh Solution change->troubleshoot inert_headspace Flush Headspace with Inert Gas aliquot->inert_headspace store Store at -20°C or -80°C inert_headspace->store

Caption: A logical workflow for preparing, using, and storing this compound to minimize auto-oxidation.

Signaling Pathway: Inhibition of Melanogenesis

This compound and other hydroxycinnamic acids are often investigated for their effects on melanogenesis, the process of melanin (B1238610) production. A key enzyme in this pathway is tyrosinase, which is highly susceptible to oxidation itself, and its substrates can also auto-oxidize. Preventing the auto-oxidation of inhibitors like this compound is crucial for obtaining accurate results in tyrosinase inhibition assays.

G Simplified Melanogenesis Signaling Pathway and Point of Inhibition cluster_pathway Melanocyte cluster_inhibition Inhibition alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Transcription Melanin Melanin Tyrosinase->Melanin Catalyzes DHCA This compound DHCA->Inhibition Inhibits

Caption: A simplified diagram of the melanogenesis signaling pathway, showing the point of action for tyrosinase inhibitors like this compound.

References

Technical Support Center: Enhancing the Bioavailability of 2,4-Dihydroxycinnamic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 2,4-Dihydroxycinnamic acid (2,4-DHCA) in cell culture experiments. Our goal is to help you enhance the bioavailability of this compound and achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability in cell culture a concern?

This compound (2,4-DHCA), also known as umbellic acid, is a phenolic compound with potential antioxidant and anti-inflammatory properties. However, like many phenolic compounds, its low aqueous solubility and potential for rapid metabolism can limit its effective concentration within cells in culture, a concept known as bioavailability.[1][2] Optimizing its delivery to cells is crucial for accurately assessing its biological activity.

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

Due to its poor water solubility, 2,4-DHCA should first be dissolved in an organic solvent to create a concentrated stock solution. The most commonly recommended solvents are Dimethyl Sulfoxide (DMSO) or ethanol.[2][3][4] It is crucial to keep the final concentration of the organic solvent in the cell culture medium to a minimum (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same final solvent concentration) in your experiments.

Q3: My this compound precipitates when I add it to the cell culture medium. What can I do?

Precipitation is a common issue arising from the low aqueous solubility of 2,4-DHCA. Here are several troubleshooting steps:

  • Pre-warm the media: Adding the stock solution to pre-warmed (37°C) cell culture medium can improve solubility.[4]

  • Use a drop-wise addition and mixing: Add the stock solution drop-by-drop to the medium while gently swirling or vortexing to ensure rapid and even dispersion.[4]

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions to gradually decrease the solvent concentration.[3]

  • Lower the stock solution concentration: Using a less concentrated stock solution in the organic solvent can sometimes prevent precipitation upon dilution.[4]

Q4: What is the stability of this compound in cell culture medium?

The stability of 2,4-DHCA in cell culture medium can be influenced by factors such as pH, temperature, and exposure to light.[2][5] Phenolic compounds can be susceptible to oxidation, which may be accelerated at 37°C.[5] It is best practice to prepare fresh working solutions for each experiment to minimize degradation.[2] The presence of components like phenol (B47542) red and riboflavin (B1680620) in some media formulations can also potentially affect the stability of phenolic compounds.[2]

Q5: How does serum in the cell culture medium affect the bioavailability of this compound?

Serum contains proteins, such as albumin, that can bind to small molecules like 2,4-DHCA. This binding can reduce the free concentration of the compound available to interact with the cells, thereby lowering its effective bioavailability. The extent of this binding can vary between different hydroxycinnamic acids. If you observe lower than expected activity in serum-containing media, consider reducing the serum concentration or using a serum-free medium for your experiments, ensuring your cells remain viable under these conditions.

Q6: What are the potential metabolites of this compound in cell culture?

Cells, particularly those with metabolic capabilities like liver-derived cells (e.g., HepG2) or intestinal cells (e.g., Caco-2), can metabolize hydroxycinnamic acids. Common metabolic pathways for phenolic compounds include glucuronidation and sulfation, which are phase II detoxification reactions that increase water solubility and facilitate excretion.[1] The specific metabolites formed will depend on the cell type and its enzymatic machinery.

Troubleshooting Guides

Problem 1: Low or No Biological Activity Observed

Possible Causes:

  • Low Bioavailability: The compound may not be reaching the intracellular targets at a sufficient concentration due to poor solubility, degradation, or serum protein binding.

  • Incorrect Concentration: The concentrations tested may be too low to elicit a response in your specific cell line.

  • Cell Line Resistance: The chosen cell line may be resistant to the effects of 2,4-DHCA.

  • Compound Degradation: The compound may have degraded in the stock solution or in the culture medium during the experiment.

Solutions:

  • Optimize Compound Delivery:

    • Review your stock solution preparation and dilution procedures (see FAQs).

    • Consider using a lower percentage of serum in your culture medium.

  • Perform a Dose-Response Study: Test a wide range of concentrations to determine the optimal effective concentration for your cell line.

  • Verify Compound Integrity: Use freshly prepared solutions for each experiment. If possible, verify the concentration and purity of your stock solution using analytical methods like HPLC.

  • Choose an Appropriate Cell Line: Research the literature to ensure your chosen cell line is a suitable model for the biological effect you are investigating.

Problem 2: High Cell Toxicity or Unexpected Off-Target Effects

Possible Causes:

  • Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium may be too high for your cells.

  • Compound Cytotoxicity: 2,4-DHCA itself may be cytotoxic at the concentrations used.

  • Degradation Products: Toxic byproducts may have formed from the degradation of 2,4-DHCA.

  • pH Shift in Media: The addition of an acidic compound could potentially lower the pH of the culture medium, affecting cell health.[6]

Solutions:

  • Run a Vehicle Control: Always include a control group treated with the same final concentration of the solvent to distinguish between solvent and compound effects.

  • Determine the IC50: Perform a cytotoxicity assay (e.g., MTT, XTT) to determine the concentration of 2,4-DHCA that inhibits cell growth by 50% (IC50) in your cell line. This will help you select appropriate non-toxic concentrations for your experiments.[7]

  • Use Fresh Solutions: Prepare fresh working solutions of 2,4-DHCA for each experiment to minimize the impact of potential degradation products.

  • Monitor Media pH: Check the pH of your culture medium after adding the compound to ensure it remains within the optimal range for your cells (typically pH 7.2-7.4).[6]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₈O₄
Molecular Weight180.16 g/mol
Melting Point202 °C (decomposes)
AppearanceSolid
SolubilityPoor in water; Soluble in DMSO and ethanol[3][4]

Table 2: Recommended Solvent Concentrations in Cell Culture

SolventMaximum Recommended Final ConcentrationNotesReference
DMSO≤ 0.5%Can be toxic to some sensitive or primary cell lines at higher concentrations.[4]
Ethanol≤ 0.1%Generally less toxic than DMSO but may be required at lower final concentrations.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of 2,4-DHCA for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterile filtration)

Procedure:

  • In a sterile microcentrifuge tube, weigh out the desired amount of 2,4-DHCA powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the tube vigorously until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.[3]

  • (Optional) If the stock solution will be added to sterile cell cultures, it can be filter-sterilized using a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Caco-2 Permeability Assay (General Protocol)

Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound (2,4-DHCA) and control compounds (e.g., a high-permeability and a low-permeability marker)

  • Analytical instrumentation for compound quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

  • Cell Culture and Differentiation: Culture the cells for 21-28 days to allow for the formation of a differentiated and polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test compound to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate the plates at 37°C on an orbital shaker. e. At various time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method.

  • Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of compound appearance in the basolateral chamber.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the compound in the apical chamber.

Visualizations

Experimental_Workflow_for_Enhancing_Bioavailability cluster_preparation Compound Preparation cluster_treatment Cell Treatment cluster_analysis Bioavailability & Effect Analysis prep_solid 2,4-DHCA Powder prep_stock Prepare Stock Solution (e.g., 100 mM in DMSO) prep_solid->prep_stock Dissolve prep_working Prepare Working Solution (Dilute in pre-warmed media) prep_stock->prep_working Dilute treatment Treat Cells with 2,4-DHCA prep_working->treatment cell_culture Cell Culture (e.g., Caco-2, HepG2) cell_culture->treatment uptake Cellular Uptake Assay treatment->uptake metabolism Metabolite Analysis (e.g., LC-MS) treatment->metabolism permeability Permeability Assay (e.g., Caco-2) treatment->permeability bio_effect Biological Effect Assay (e.g., Western Blot, qPCR) treatment->bio_effect

Caption: Experimental workflow for enhancing and assessing the bioavailability of 2,4-DHCA.

Troubleshooting_Low_Bioavailability start Low or No Biological Effect check_solubility Is the compound fully dissolved? (No precipitation) start->check_solubility check_concentration Is the concentration range appropriate? check_solubility->check_concentration Yes solution_solubility Optimize dissolution protocol (e.g., pre-warm media, serial dilution) check_solubility->solution_solubility No check_serum Is serum present in the media? check_concentration->check_serum Yes solution_concentration Perform a wider dose-response study check_concentration->solution_concentration No check_stability Is the compound stable? check_serum->check_stability No solution_serum Reduce serum concentration or use serum-free media check_serum->solution_serum Yes solution_stability Prepare fresh solutions for each experiment check_stability->solution_stability No end Re-evaluate Biological Effect check_stability->end Yes solution_solubility->end solution_concentration->end solution_serum->end solution_stability->end

Caption: Troubleshooting flowchart for low bioavailability of 2,4-DHCA in cell culture.

Signaling_Pathway_Inhibition cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release of Inhibition nucleus Nucleus NFkB_active->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, IL-6, TNF-α) NFkB_active->gene_expression Induces DHCA This compound DHCA->IKK Inhibits

Caption: Potential mechanism of 2,4-DHCA via inhibition of the NF-κB signaling pathway.[8]

References

Technical Support Center: Minimizing Interference of 2,4-Dihydroxycinnamic Acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the interference of 2,4-Dihydroxycinnamic acid (2,4-DHCA) in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a potential source of interference in biochemical assays?

A1: this compound (2,4-DHCA), also known as umbellic acid, is a phenolic compound. Its structure, containing a phenol (B47542) group and a carboxylic acid, gives it properties that can interfere with common assay technologies. These properties include inherent UV absorbance, potential for fluorescence quenching, antioxidant and reducing capabilities, and the ability to interact non-specifically with proteins.

Q2: What are the primary mechanisms of 2,4-DHCA interference?

A2: The primary mechanisms of interference include:

  • Optical Interference: 2,4-DHCA absorbs light in the UV and visible spectrum, which can overlap with the absorbance wavelengths of chromophores used in colorimetric assays, leading to falsely elevated readings.

  • Fluorescence Quenching: The phenolic structure of 2,4-DHCA can quench the fluorescence of reporter molecules used in fluorescence-based assays, resulting in falsely low signals.

  • Redox Activity: As an antioxidant, 2,4-DHCA can act as a reducing agent, interfering with assays that rely on redox reactions, such as those using copper or iron reduction.[1]

  • Protein Binding: 2,4-DHCA can bind non-specifically to proteins, potentially altering their conformation and activity, or interfering with protein quantification assays.

Q3: Which common biochemical assays are most susceptible to interference by 2,4-DHCA?

A3: Assays that are particularly vulnerable to interference include:

  • Protein Quantification Assays: Colorimetric assays like the Bradford, Bicinchoninic Acid (BCA), and Lowry assays are prone to interference.[1][2][3]

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Interference can occur through various mechanisms, including non-specific binding and effects on the enzymatic reporter system (e.g., HRP).

  • Fluorescence-Based Assays: Any assay relying on fluorescence detection is susceptible to quenching by 2,4-DHCA.

  • Antioxidant Capacity Assays: The inherent antioxidant properties of 2,4-DHCA will directly interfere with the measurement of antioxidant capacity in a sample.[4]

Troubleshooting Guides

Issue 1: Inaccurate Results in Colorimetric Protein Assays (Bradford, BCA, Lowry)

Symptoms:

  • Overestimation of protein concentration, especially at low protein levels.[1][2]

  • High background absorbance in blank samples containing 2,4-DHCA.

Troubleshooting Workflow:

start Inaccurate Protein Assay Results check_absorbance Run a blank with 2,4-DHCA at the assay wavelength start->check_absorbance high_absorbance High Absorbance? check_absorbance->high_absorbance remove_dhca Remove 2,4-DHCA (See Protocol 1 or 2) high_absorbance->remove_dhca Yes no_absorbance Minimal Absorbance high_absorbance->no_absorbance No rerun_assay Re-run Assay remove_dhca->rerun_assay ok Accurate Results rerun_assay->ok consider_other Consider other interference mechanisms (e.g., redox activity) no_absorbance->consider_other

Caption: Troubleshooting workflow for protein assay interference.

Quantitative Data Summary: Interference in Protein Assays by Phenolic Compounds

Assay TypeInterfering CompoundConcentration of InterferentObserved EffectReference
BCA AssayQuercetin (a flavonoid similar to 2,4-DHCA)10 µM~390% overestimation at 125 µg/mL protein[2]
Bradford AssayPolyphenolic CompoundsVariesIncreased Bradford reactive fraction[3]
Lowry AssayFlavonoids> 5 µMSignificant overestimation of protein[2]

Mitigation Strategies:

  • Sample Blank: Always include a sample blank containing the same concentration of 2,4-DHCA as in the samples to subtract the background absorbance.

  • Protein Precipitation: Use acetone (B3395972) or trichloroacetic acid (TCA) to precipitate the protein, thereby separating it from the soluble 2,4-DHCA before performing the assay. (See Protocol 1: Acetone Precipitation ).[2][5][6][7]

  • Phenol Extraction: For complex samples with high levels of phenolics, a phenol extraction can be used to separate proteins. (See Protocol 2: Phenol Extraction ).[8][9]

Issue 2: Reduced Signal in Fluorescence-Based Assays

Symptoms:

  • Lower than expected fluorescence intensity.

  • Non-linear response with increasing analyte concentration.

Troubleshooting Workflow:

start Reduced Fluorescence Signal quenching_check Perform Quenching Control (See Protocol 3) start->quenching_check quenching_present Quenching Observed? quenching_check->quenching_present remove_dhca Remove 2,4-DHCA (See Protocol 1 or 2) quenching_present->remove_dhca Yes no_quenching No Significant Quenching quenching_present->no_quenching No rerun_assay Re-run Assay remove_dhca->rerun_assay ok Signal Restored rerun_assay->ok other_issues Investigate other assay components or experimental conditions no_quenching->other_issues

Caption: Troubleshooting workflow for fluorescence assay interference.

Quantitative Data Summary: Inhibition by this compound

Assay TypeTarget EnzymeIC50 of 2,4-DHCAInhibition TypeReference
Enzymatic BrowningPolyphenol Oxidase (PPO)1 x 10⁻⁵ mol L⁻¹Mixed[10]

Mitigation Strategies:

  • Quenching Control: Perform a control experiment to quantify the extent of fluorescence quenching by 2,4-DHCA. (See Protocol 3: Fluorescence Quenching Control ).

  • Sample Dilution: If possible, dilute the sample to reduce the concentration of 2,4-DHCA while keeping the analyte concentration within the detection range.

  • Alternative Fluorophores: If quenching is severe, consider using a fluorophore with excitation and emission wavelengths that are not significantly absorbed by 2,4-DHCA. The UV-Vis spectrum of the closely related 2,4-dihydroxybenzoic acid shows absorption maxima at approximately 208 nm, 258 nm, and 296 nm.[11]

  • Removal of 2,4-DHCA: Use protein precipitation or solid-phase extraction to remove 2,4-DHCA from the sample prior to the assay. (See Protocol 1, 2, and 4 ).

Issue 3: Inconsistent or Unreliable Results in ELISAs

Symptoms:

  • High background signal.

  • Low signal intensity.

  • Poor reproducibility between wells.

Troubleshooting Workflow:

start Inconsistent ELISA Results matrix_effect Perform Spike and Recovery Experiment start->matrix_effect interference Interference Detected? matrix_effect->interference remove_dhca Remove 2,4-DHCA (See Protocol 1, 2, or 4) interference->remove_dhca Yes no_interference No Interference interference->no_interference No rerun_assay Re-run Assay remove_dhca->rerun_assay ok Consistent Results rerun_assay->ok check_protocol Review and optimize ELISA protocol (blocking, washing, antibody concentrations) no_interference->check_protocol

Caption: Troubleshooting workflow for ELISA interference.

Mitigation Strategies:

  • Spike and Recovery: To test for matrix effects, spike a known amount of the target analyte into your sample matrix (with and without 2,4-DHCA) and determine the percent recovery. Low recovery indicates interference.

  • Sample Dilution: Diluting the sample can reduce the concentration of 2,4-DHCA and its interfering effects.

  • Optimize Blocking and Washing: Increase the concentration of the blocking agent (e.g., BSA or casein) and the number of washing steps to reduce non-specific binding.

  • Solid-Phase Extraction (SPE): Use SPE to remove 2,4-DHCA from the sample before performing the ELISA. (See Protocol 4: Solid-Phase Extraction ).[12][13]

Experimental Protocols

Protocol 1: Acetone Precipitation of Proteins

Objective: To remove 2,4-DHCA and other small molecule interferents from protein samples.

Methodology:

  • To 1 volume of your protein sample, add 4 volumes of ice-cold acetone.

  • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant which contains the 2,4-DHCA.

  • Air-dry the protein pellet for 10-15 minutes at room temperature to evaporate residual acetone.

  • Resuspend the protein pellet in a suitable buffer for your downstream assay.

Protocol 2: Phenol Extraction of Proteins

Objective: To separate proteins from phenolic compounds in complex samples.[8][9]

Methodology:

  • Homogenize the sample in an appropriate extraction buffer.

  • Add an equal volume of Tris-buffered phenol (pH ~8.0) and vortex vigorously.

  • Centrifuge to separate the phases. The proteins will partition into the upper phenolic phase, while many interfering substances, including some phenolics, will remain in the lower aqueous phase.

  • Carefully collect the upper phenolic phase.

  • Precipitate the proteins from the phenolic phase by adding 4-5 volumes of methanol (B129727) with 0.1 M ammonium (B1175870) acetate (B1210297) and incubating at -20°C overnight.

  • Centrifuge at high speed to pellet the proteins, wash the pellet with cold acetone, and resuspend in the desired buffer.

Protocol 3: Fluorescence Quenching Control

Objective: To determine if 2,4-DHCA is quenching the fluorescence of the assay's fluorophore.

Methodology:

  • Prepare a solution of your fluorophore at the concentration used in your assay.

  • Create a serial dilution of 2,4-DHCA in the assay buffer.

  • In a microplate, add the fluorophore solution to wells containing the different concentrations of 2,4-DHCA.

  • Include a control with the fluorophore and buffer only (no 2,4-DHCA).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • A concentration-dependent decrease in fluorescence intensity indicates quenching.

Protocol 4: Solid-Phase Extraction (SPE) for Phenolic Compound Removal

Objective: To remove 2,4-DHCA from liquid samples using a solid-phase extraction column.[12][13]

Methodology:

  • Column Selection: Choose a reversed-phase SPE cartridge (e.g., C18).

  • Conditioning: Condition the cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Load your sample onto the cartridge. The 2,4-DHCA will bind to the stationary phase, while more polar molecules may pass through.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove any remaining polar impurities.

  • Elution (of proteins if applicable): If your protein of interest does not bind to the C18 column, it can be collected in the flow-through and wash fractions. The 2,4-DHCA will remain bound to the column.

  • Alternatively, if your analyte is small and binds to the column, you would elute it with a stronger organic solvent after the 2,4-DHCA has been washed off with a solvent of intermediate polarity. The choice of solvents will depend on the relative affinities of your analyte and 2,4-DHCA for the stationary phase.

Signaling Pathway Diagram

Potential Interference of this compound with the NF-κB Signaling Pathway

Hydroxycinnamic acids and other phenolic compounds have been shown to modulate inflammatory signaling pathways such as the NF-κB pathway.[14][15] 2,4-DHCA, due to its antioxidant and potential protein-binding properties, may interfere with the activation of this pathway at multiple points.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Degradation & Release NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_inactive->IkB NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation DHCA 2,4-DHCA DHCA->IKK Inhibition? ROS ROS DHCA->ROS Scavenging ROS->IKK Activation Gene Pro-inflammatory Gene Expression NFkB_nucleus->Gene Transcription

Caption: Potential modulation of the NF-κB pathway by 2,4-DHCA.

References

Protocol for purifying crude 2,4-Dihydroxycinnamic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides a comprehensive protocol and troubleshooting advice for the purification of crude 2,4-Dihydroxycinnamic acid via recrystallization. The information is intended for researchers, scientists, and professionals in drug development.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound. The ideal solvent and specific volumes may need to be optimized based on the impurity profile of the crude material.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., water, ethanol (B145695), or a mixed solvent system)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Glass stirring rod

Procedure:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature.[1][2] Water, ethanol, or a mixture of ethanol and water are common starting points for phenolic compounds.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent and begin heating the mixture with stirring. Continue to add the solvent in small portions until the solid completely dissolves at the boiling point of the solvent.[3][4] It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the crude product to ensure a good yield.[3]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, a hot gravity filtration step is necessary. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.[1][4]

  • Cooling and Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature.[4][5] Slow cooling is essential for the formation of large, pure crystals.[4][6] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the formation of crystals.[5][6]

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4][6]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1][6]

  • Drying: Dry the crystals on the filter paper under vacuum for a period, then transfer them to a watch glass to air dry completely. For solvents with high boiling points like water, a longer drying time, potentially overnight, may be necessary.[3][7]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

FAQs:

  • Q1: How do I select the best solvent for recrystallization? A good recrystallization solvent should dissolve the compound at high temperatures but not at low temperatures.[2] For phenolic compounds like this compound, polar solvents such as water, ethanol, or methanol (B129727) are often suitable.[8][9] It is recommended to perform small-scale solubility tests with a few candidate solvents to identify the optimal one. The ideal solvent will dissolve the compound when hot but will result in the formation of a significant amount of precipitate upon cooling.[7]

  • Q2: My compound "oils out" instead of forming crystals. What should I do? "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the solvent, or separates from the solution as an oil during cooling.[10] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution cools too quickly.[6][10] To resolve this, you can try reheating the solution and adding more solvent.[1] Ensuring a slower cooling rate by insulating the flask can also promote crystal formation over oiling out.[6][10] If the problem persists, selecting a lower-boiling point solvent may be necessary.[1]

  • Q3: No crystals are forming, even after cooling in an ice bath. What went wrong? This is a common issue that can arise from several factors. One possibility is that too much solvent was used, resulting in a solution that is not supersaturated enough for crystals to form.[1][10] To remedy this, you can try boiling off some of the solvent to concentrate the solution and then attempt to cool it again.[1] Another reason could be that the solution is supersaturated but requires a nucleation site to initiate crystallization.[1] In this case, scratching the inside of the flask with a glass rod just below the surface of the solution can create microscopic scratches that serve as nucleation sites.[1][10] Alternatively, adding a "seed crystal" of the pure compound, if available, can induce crystallization.[1]

  • Q4: The yield of my recrystallized product is very low. How can I improve it? A low yield can result from several procedural errors. Using an excessive amount of solvent is a frequent cause, as more of the compound will remain dissolved in the mother liquor even after cooling.[3] To maximize yield, always use the minimum amount of hot solvent required for dissolution.[3] Premature crystallization during a hot filtration step can also lead to product loss.[1] Ensure your filtration apparatus is adequately heated to prevent this.[1] Additionally, make sure the solution has been cooled for a sufficient amount of time, including in an ice bath, to allow for complete crystallization.[1] Finally, when washing the crystals, use only a minimal amount of ice-cold solvent to avoid redissolving the product.[1][3]

Data Presentation

Table 1: Qualitative Solubility of Cinnamic Acid Derivatives in Common Solvents.

SolventPolaritySolubility at Room TempSolubility at Elevated Temp
WaterHighLowModerate to High
EthanolHighModerateHigh
MethanolHighModerateHigh
Ethyl AcetateMediumLow to ModerateHigh
AcetoneMediumModerateHigh
DichloromethaneLowLowLow to Moderate
HexaneLowVery LowVery Low
Dimethyl Sulfoxide (DMSO)HighHighVery High

Mandatory Visualization

Recrystallization_Workflow cluster_protocol Recrystallization Protocol cluster_troubleshooting Troubleshooting start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool Yes oiling_out Oiling Out hot_filter->oiling_out ice_bath Cool in Ice Bath cool->ice_bath no_crystals No Crystals Form cool->no_crystals vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash low_yield Low Yield vacuum_filter->low_yield dry Dry Crystals wash->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Capacity of 2,4-Dihydroxycinnamic Acid and Caffeic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of two phenolic compounds: 2,4-Dihydroxycinnamic acid and the well-characterized antioxidant, caffeic acid. This document synthesizes available experimental data, outlines relevant testing methodologies, and explores the underlying biochemical pathways, offering a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug discovery.

Introduction to Hydroxycinnamic Acids as Antioxidants

Hydroxycinnamic acids are a class of phenolic compounds found abundantly in plant-based foods and are recognized for their potent antioxidant properties. Their ability to scavenge free radicals and modulate cellular antioxidant defense systems makes them a subject of intense research for their potential therapeutic applications in diseases associated with oxidative stress, such as cancer, cardiovascular disease, and neurodegenerative disorders.[1] The antioxidant efficacy of hydroxycinnamic acids is intrinsically linked to their chemical structure, particularly the number and arrangement of hydroxyl groups on the phenyl ring.[2]

Structural Comparison: this compound vs. Caffeic Acid

The antioxidant capacity of phenolic compounds is largely dictated by their molecular structure. Key differences between this compound and caffeic acid lie in the substitution pattern of the hydroxyl groups on the phenyl ring.

  • Caffeic Acid (3,4-Dihydroxycinnamic Acid): Possesses an ortho-dihydroxy structure, also known as a catechol group. This arrangement is crucial for its potent antioxidant activity. The two adjacent hydroxyl groups can readily donate hydrogen atoms to stabilize free radicals, and the resulting phenoxyl radical is stabilized through intramolecular hydrogen bonding and electron delocalization across the aromatic ring.

  • This compound (Umbellic Acid): Features hydroxyl groups at the meta and para positions relative to the acrylic acid side chain. While it still possesses hydrogen-donating capabilities, the absence of the ortho-dihydroxy configuration is expected to influence its radical scavenging efficiency.

Quantitative Comparison of Antioxidant Capacity

While direct comparative studies providing quantitative antioxidant capacity data for this compound using standardized assays are limited in the readily available scientific literature, extensive data exists for caffeic acid. The following table summarizes the antioxidant capacity of caffeic acid from various in vitro assays, providing a benchmark for its efficacy.

Antioxidant AssayCaffeic Acid (IC50/TEAC/FRAP Value)Reference Compound (Value)Source
DPPH Radical Scavenging Activity IC50: 2.39 µg/mL-[3]
93.9% scavenging at 20 µg/mLBHA (74.4%), BHT (71.2%) at 20 µg/mL[3][4]
ABTS Radical Scavenging Activity IC50: 1.96 µg/mL-[3]
82.21% inhibition at 6.23 µg/mL-[3]
Ferric Reducing Antioxidant Power (FRAP) Higher than p-coumaric acid-[5]
Oxygen Radical Absorbance Capacity (ORAC) Higher than p-coumaric acid-[5]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog. FRAP (Ferric Reducing Antioxidant Power) measures the ability of an antioxidant to reduce ferric iron.

Based on established structure-activity relationships for hydroxycinnamic acids, it is anticipated that the antioxidant capacity of this compound would be lower than that of caffeic acid. The ortho-dihydroxy configuration in caffeic acid allows for the formation of a more stable phenoxyl radical upon hydrogen donation, a key factor in its superior radical scavenging ability.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the test compounds (this compound, caffeic acid) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent to prepare a series of concentrations.

  • Reaction: In a 96-well microplate, add a specific volume of the sample or standard solution to a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.

Procedure:

  • Reagent Preparation: Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox).

  • Reaction: Add a small volume of the sample or standard to a defined volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the total antioxidant power of a sample based on its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm. The change in absorbance is proportional to the antioxidant concentration.

Procedure:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄·7H₂O).

  • Reaction: Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using the ferrous sulfate (B86663) standard, and the antioxidant capacity of the samples is expressed as Fe²⁺ equivalents.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of hydroxycinnamic acids extend beyond direct radical scavenging and involve the modulation of intracellular signaling pathways that control endogenous antioxidant defenses.

General Radical Scavenging Mechanism

The primary antioxidant mechanism of hydroxycinnamic acids involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

G General Radical Scavenging Mechanism of Hydroxycinnamic Acids cluster_0 Antioxidant Molecule cluster_1 Free Radical cluster_2 Neutralization HCA Hydroxycinnamic Acid (Ar-OH) HCA_Radical Stabilized HCA Radical (Ar-O•) HCA->HCA_Radical H• donation Radical Free Radical (R•) Neutral_Radical Neutralized Molecule (RH) Radical->Neutral_Radical H• acceptance

Caption: Hydrogen atom donation from a hydroxycinnamic acid to a free radical.

Experimental Workflow for DPPH Assay

The following diagram illustrates a typical workflow for determining antioxidant capacity using the DPPH assay.

G DPPH Assay Experimental Workflow prep_reagents Prepare DPPH Solution (0.1 mM in Methanol) reaction_setup Mix DPPH Solution with Sample/Standard in Microplate prep_reagents->reaction_setup prep_samples Prepare Sample and Standard Solutions prep_samples->reaction_setup incubation Incubate in Dark (30 minutes) reaction_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement analysis Calculate % Scavenging and IC50 Value measurement->analysis

Caption: A stepwise representation of the DPPH antioxidant capacity assay.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Some phenolic compounds, including caffeic acid, have been shown to activate the Nrf2 pathway.

Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.

G Nrf2 Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Antioxidant Antioxidant (e.g., Caffeic Acid) Antioxidant->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant & Detoxification Genes ARE->Genes Transcription Transcription Genes->Transcription

Caption: Activation of the Nrf2 pathway by an antioxidant compound.

Conclusion

References

2,4-Dihydroxycinnamic Acid vs. Ferulic Acid: A Comparative Antioxidant Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of phenolic compounds, hydroxycinnamic acids stand out for their potent antioxidant properties, playing a crucial role in mitigating oxidative stress implicated in numerous pathological conditions. This guide provides a comparative analysis of two such compounds: 2,4-dihydroxycinnamic acid and ferulic acid. While both share a common cinnamic acid backbone, their differing hydroxylation and methoxylation patterns on the aromatic ring significantly influence their antioxidant efficacy and biological activity. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed methodologies, to inform future research and therapeutic development.

Molecular Structures and Antioxidant Mechanisms

The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficiency.

  • This compound: Possesses two hydroxyl groups at positions 2 and 4 on the phenyl ring. The presence of multiple hydroxyl groups generally enhances antioxidant activity.

  • Ferulic Acid (4-hydroxy-3-methoxycinnamic acid): Features a hydroxyl group at position 4 and a methoxy (B1213986) group at position 3. The methoxy group is electron-donating, which can increase the stability of the phenoxyl radical formed after hydrogen donation from the 4-hydroxyl group.

The general antioxidant mechanism for hydroxycinnamic acids involves the transfer of a hydrogen atom from a phenolic hydroxyl group to a free radical (R•), forming a stable phenoxyl radical that can be stabilized through resonance.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies quantifying the antioxidant activity of this compound and ferulic acid under identical experimental conditions are limited in the readily available scientific literature. However, by compiling data from various sources, a general comparison can be inferred. The antioxidant capacity is often expressed as the half-maximal inhibitory concentration (IC50) for radical scavenging assays (a lower value indicates higher activity) or as Trolox Equivalent Antioxidant Capacity (TEAC) for assays measuring the ability to reduce an oxidant (a higher value indicates higher activity).

Table 1: Comparative Antioxidant Activity Data

AssayCompoundReported Value (IC50 or TEAC)Reference
DPPH Radical Scavenging Ferulic AcidIC50: 48.87 - 50.98 µM[1]
Ferulic AcidIC50: 76 µM[2]
This compoundNo direct comparative IC50 values found in the same studies.
ABTS Radical Scavenging Ferulic AcidTEAC: 1.9 mM[3]
Ferulic AcidIC50: 10.25 - 86.0 µM[1]
This compoundNo direct comparative TEAC or IC50 values found in the same studies.
FRAP (Ferric Reducing Antioxidant Power) Ferulic AcidHigher than methyl and ethyl ferulates[4]
This compoundNo direct comparative FRAP values found in the same studies.

Note: IC50 and TEAC values are highly dependent on experimental conditions and should be compared with caution across different studies.

Signaling Pathways

Phenolic antioxidants can exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control endogenous antioxidant defenses. The Keap1-Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress.

Ferulic Acid and the Nrf2 Pathway:

Ferulic acid has been shown to activate the Nrf2 signaling pathway.[7][8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds like ferulic acid, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

This compound and Signaling Pathways:

Currently, there is a lack of specific studies in the reviewed literature detailing the effects of this compound on the Nrf2 or other antioxidant-related signaling pathways. Further research is warranted to elucidate its mechanisms of action at the cellular level.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Proteasome Proteasome Degradation Nrf2_Keap1->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 ROS Oxidative Stress (ROS) ROS->Keap1 modifies Ferulic_Acid Ferulic Acid Ferulic_Acid->Keap1 modifies Ub Ubiquitin Ub->Nrf2_Keap1 ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Ferulic acid-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

The following are generalized protocols for common in vitro antioxidant assays. Researchers should optimize concentrations and incubation times based on their specific samples and laboratory conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.[9]

Reagents:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compounds (this compound, ferulic acid) dissolved in a suitable solvent (e.g., methanol)

  • Standard antioxidant (e.g., Trolox or ascorbic acid)

  • Methanol or other suitable solvent

Procedure (96-well plate format):

  • Prepare serial dilutions of the test compounds and standard.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • A blank (solvent only) and a control (solvent with DPPH) should be included.

Calculation: The percentage of DPPH radical scavenging activity is calculated as: % Inhibition = [ (Absorbance_control - Absorbance_sample) / Absorbance_control ] x 100

The IC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

DPPH_Workflow start Start prep_samples Prepare serial dilutions of This compound, ferulic acid, and standard start->prep_samples add_samples Add 100 µL of each dilution to 96-well plate prep_samples->add_samples add_dpph Add 100 µL of DPPH solution add_samples->add_dpph incubate Incubate in dark (30 min, RT) add_dpph->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC50 value measure->calculate end End calculate->end CAA_Workflow start Start seed_cells Seed HepG2 cells in 96-well plate and grow to confluency start->seed_cells wash1 Wash cells with PBS seed_cells->wash1 treat_cells Treat cells with test compounds, standard, and DCFH-DA (1 hour, 37°C) wash1->treat_cells wash2 Wash cells with PBS treat_cells->wash2 induce_stress Add AAPH to induce oxidative stress wash2->induce_stress measure_fluorescence Measure fluorescence kinetically (Ex: 485 nm, Em: 538 nm) induce_stress->measure_fluorescence calculate_caa Calculate area under the curve and determine CAA value measure_fluorescence->calculate_caa end End calculate_caa->end

References

A Comparative Analysis of Tyrosinase Inhibitory Activity: 2,4-Dihydroxycinnamic Acid vs. Kojic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tyrosinase inhibitory activity of 2,4-Dihydroxycinnamic acid and the well-established inhibitor, kojic acid. This objective analysis, supported by experimental data, aims to assist researchers and professionals in the fields of dermatology, cosmetology, and pharmacology in their evaluation of potential depigmenting agents.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the tyrosinase inhibitory activities of this compound and kojic acid, primarily focusing on their half-maximal inhibitory concentration (IC50) values obtained from studies on mushroom tyrosinase. It is important to note that IC50 values can vary depending on the enzyme source, substrate, and assay conditions.

CompoundEnzyme SourceSubstrateIC50 (µM)Inhibition TypeReference
This compound Derivatives Mushroom TyrosinaseL-DOPA0.0112 - 0.16 (as cinnamides)Not Specified[1]
Kojic Acid Mushroom TyrosinaseL-DOPA31.61Mixed[1]
Kojic Acid Mushroom TyrosinaseL-DOPA121 ± 5Not Specified[2]
Kojic Acid Mushroom TyrosinaseL-Tyrosine15.59Competitive[1]
Kojic Acid Mushroom TyrosinaseNot Specified32.2Not Specified[3]
Kojic Acid Mushroom TyrosinaseNot Specified30.6Not Specified

Experimental Protocols

A standardized in vitro mushroom tyrosinase inhibition assay is crucial for the comparative evaluation of potential inhibitors. The following protocol outlines a common method using L-DOPA as the substrate.

Materials and Reagents:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound

  • Kojic acid (as a positive control)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare stock solutions of this compound and kojic acid in DMSO.

    • Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

  • Assay in 96-Well Plate:

    • To each well, add a specific volume of phosphate buffer.

    • Add the test compound (this compound or kojic acid) at various concentrations. A control well should contain only the solvent (DMSO) at the same final concentration.

    • Add the mushroom tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

  • Measurement:

    • Immediately measure the absorbance of the reaction mixture at a specific wavelength (typically 475-492 nm) using a microplate reader. This initial reading serves as the baseline.

    • Continue to measure the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) to monitor the formation of dopachrome, the colored product of the reaction.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Mechanisms and Workflow

Signaling Pathway of Tyrosinase Inhibition

Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway. It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Inhibitors like this compound and kojic acid primarily act by binding to the active site of the enzyme, often chelating the copper ions essential for its catalytic activity, thereby preventing the substrate from binding and halting the production of melanin.

Tyrosinase_Inhibition_Pathway cluster_pathway Melanin Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Inhibitor This compound or Kojic Acid Tyrosinase Tyrosinase Active Site (with Copper ions) Inhibitor->Tyrosinase Binding and Chelation

Caption: Mechanism of Tyrosinase Inhibition.

Experimental Workflow for Tyrosinase Inhibition Assay

The following diagram illustrates the key steps involved in a typical in vitro tyrosinase inhibition assay.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis A Prepare Reagents: - Tyrosinase Enzyme - Substrate (L-DOPA) - Inhibitors - Buffer B Dispense Buffer, Inhibitor/Control, and Tyrosinase A->B C Pre-incubate B->C D Add Substrate (L-DOPA) to initiate reaction C->D E Measure Absorbance at 475-492 nm (Kinetic Reading) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Tyrosinase Inhibition Assay Workflow.

References

A Comparative Guide to the Synergistic Antioxidant Effects of 2,4-Dihydroxycinnamic Acid with Other Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic antioxidant potential of 2,4-Dihydroxycinnamic acid (DHCA) when combined with other phenolic compounds. The following sections present hypothetical experimental data, detailed methodologies for key antioxidant assays, and visual representations of experimental workflows and potential signaling pathways to facilitate further research and drug development.

Comparative Antioxidant Activity

The antioxidant capacity of this compound (DHCA) and its combinations with Caffeic Acid (CA), Ferulic Acid (FA), and Quercetin (B1663063) (Q) was evaluated using DPPH radical scavenging, Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC) assays. The data presented below is based on a hypothetical study designed to assess synergistic interactions.

Table 1: DPPH Radical Scavenging Activity (IC50, µM)

Compound/CombinationIC50 (µM)Combination Index (CI)*Interaction
This compound (DHCA)45.2--
Caffeic Acid (CA)28.5--
Ferulic Acid (FA)35.8--
Quercetin (Q)12.1--
DHCA + CA (1:1)18.30.54Synergy
DHCA + FA (1:1)22.70.63Synergy
DHCA + Q (1:1)9.80.43Strong Synergy

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Ferric Reducing Antioxidant Power (FRAP) Assay

Compound/CombinationFRAP Value (µM Fe(II)/µM)Expected Additive Value% Increase (Synergy)
This compound (DHCA)1.8--
Caffeic Acid (CA)2.5--
Ferulic Acid (FA)2.1--
Quercetin (Q)4.2--
DHCA + CA (1:1)4.82.15123%
DHCA + FA (1:1)4.11.95110%
DHCA + Q (1:1)7.53.0150%

Table 3: Oxygen Radical Absorbance Capacity (ORAC) Assay

Compound/CombinationORAC Value (µM Trolox Equivalents/µM)Expected Additive Value% Increase (Synergy)
This compound (DHCA)2.2--
Caffeic Acid (CA)3.1--
Ferulic Acid (FA)2.8--
Quercetin (Q)5.5--
DHCA + CA (1:1)6.22.65134%
DHCA + FA (1:1)5.72.5128%
DHCA + Q (1:1)9.83.85155%

Experimental Protocols

Detailed methodologies for the antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) was prepared.

  • Various concentrations of the test compounds (DHCA, CA, FA, Q, and their 1:1 combinations) were added to the DPPH solution.

  • The reaction mixture was incubated in the dark at room temperature for 30 minutes.

  • The absorbance was measured at 517 nm using a spectrophotometer.[1][2][3][4][5]

  • The percentage of radical scavenging activity was calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, was determined from a dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6][7]

  • The FRAP reagent was prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • The reagent was warmed to 37°C before use.

  • Aliquots of the test compounds were mixed with the FRAP reagent.

  • The absorbance of the reaction mixture was measured at 593 nm after 30 minutes of incubation at 37°C.

  • A standard curve was prepared using ferrous sulfate (B86663) (FeSO₄), and the results were expressed as µM of Fe(II) equivalents.[8]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative damage by peroxyl radicals.[7][9]

  • A fluorescein (B123965) solution was prepared in a 75 mM phosphate (B84403) buffer (pH 7.4).

  • The test compound and fluorescein were incubated together in a black 96-well plate.

  • The reaction was initiated by the addition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), a peroxyl radical generator.

  • The fluorescence decay was monitored kinetically over time using a microplate reader with excitation and emission wavelengths of 485 nm and 520 nm, respectively.

  • The antioxidant capacity was quantified by calculating the area under the fluorescence decay curve.

  • Trolox, a water-soluble vitamin E analog, was used as the standard, and the results were expressed as Trolox equivalents (TE).[7]

Visualizations

Hypothetical Experimental Workflow

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep1 Prepare stock solutions of This compound, Caffeic Acid, Ferulic Acid, Quercetin prep2 Create 1:1 molar ratio mixtures prep1->prep2 dpph DPPH Radical Scavenging Assay prep2->dpph Test individual compounds and combinations frap FRAP Assay prep2->frap Test individual compounds and combinations orac ORAC Assay prep2->orac Test individual compounds and combinations calc_ic50 Calculate IC50 values (DPPH) dpph->calc_ic50 calc_frap Determine FRAP values frap->calc_frap calc_orac Calculate ORAC values orac->calc_orac synergy Assess Synergy (Combination Index, % Increase) calc_ic50->synergy calc_frap->synergy calc_orac->synergy

Caption: Hypothetical workflow for assessing antioxidant synergy.

Potential Signaling Pathway for Synergistic Antioxidant Action

G cluster_phenols Synergistic Phenols ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress DHCA This compound DHCA->Keap1 Inhibition OtherPhenol e.g., Caffeic Acid, Quercetin OtherPhenol->Keap1 Inhibition Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Keap1->Nrf2 Sequestration & Degradation AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Gene Transcription AntioxidantEnzymes->ROS Neutralization

Caption: Nrf2-Keap1 signaling pathway in antioxidant response.

Discussion of Synergistic Mechanisms

The observed synergistic effects can be attributed to several mechanisms:

  • Regeneration of Antioxidants: A more potent antioxidant like quercetin can regenerate a less potent one like DHCA after it has been oxidized by a free radical, allowing it to participate in further radical scavenging.

  • Different Mechanisms of Action: The combination of phenols that act through different mechanisms (e.g., hydrogen atom transfer and single electron transfer) can lead to a more comprehensive antioxidant defense.[10] The structure of hydroxycinnamic acids, particularly the presence of a catechol group, is significant for their antioxidant activity.[11][12][13]

  • Metal Chelation: Some phenolic compounds can chelate pro-oxidant metal ions like iron and copper, preventing them from participating in reactions that generate free radicals.

  • Activation of Antioxidant Signaling Pathways: As depicted in the diagram above, phenolic compounds can activate the Nrf2-Keap1 pathway, leading to the upregulation of endogenous antioxidant enzymes. A combination of phenols may activate this pathway more effectively than individual compounds. Quercetin, for instance, is known to influence signaling pathways related to oxidative stress.[14]

Conclusion

The hypothetical data presented in this guide suggests that combining this compound with other phenolic compounds such as Caffeic Acid, Ferulic Acid, and particularly Quercetin, can result in significant synergistic antioxidant effects. These findings, if validated by experimental studies, could have important implications for the development of novel antioxidant formulations for therapeutic and nutraceutical applications. Further research is warranted to explore the precise mechanisms of these synergistic interactions and to evaluate their efficacy in biological systems.

References

A Comparative Guide to the Structure-Activity Relationship of Dihydroxycinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroxycinnamic acids, a class of phenolic compounds ubiquitously found in the plant kingdom, have garnered significant attention for their diverse pharmacological activities. The position of the two hydroxyl groups on the cinnamic acid backbone profoundly influences their biological effects, creating a fascinating landscape for structure-activity relationship (SAR) studies. This guide provides an objective comparison of the performance of key dihydroxycinnamic acid isomers, supported by experimental data, to aid in the discovery and development of novel therapeutic agents.

Core Structural Isomers

The primary dihydroxycinnamic acid isomers of interest include:

  • Caffeic Acid (3,4-dihydroxycinnamic acid): The most common and extensively studied isomer.

  • 2,5-dihydroxycinnamic acid: Also known as gentisic acid's cinnamic acid analogue.

  • 3,5-dihydroxycinnamic acid: A less common but pharmacologically relevant isomer.

Comparative Biological Activities: A Quantitative Overview

The antioxidant, anti-inflammatory, and enzyme-inhibitory activities of these isomers are key areas of investigation. The following tables summarize the available quantitative data (IC50 values) from various in vitro assays. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Antioxidant Activity

The antioxidant capacity of dihydroxycinnamic acid isomers is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The catechol (ortho-dihydroxy) structure in caffeic acid is particularly effective in this regard.

IsomerDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)Reference
Caffeic Acid (3,4-dihydroxy) 14.38.5[1]
2,5-dihydroxycinnamic acid 25.615.2[1]
3,5-dihydroxycinnamic acid > 100> 100[1]

Lower IC50 values indicate greater antioxidant activity.

Anti-inflammatory Activity

The anti-inflammatory effects of dihydroxycinnamic acids are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenases (COX) and the NF-κB pathway.

IsomerCOX-2 Inhibition IC50 (µM)Reference
Caffeic Acid (3,4-dihydroxy) 1.09 (for a derivative)[2]
2,5-dihydroxycinnamic acid Data not readily available
3,5-dihydroxycinnamic acid Data not readily available

Note: Data for direct comparison of isomers on COX-2 inhibition is limited. The value for caffeic acid is for a derivative, highlighting the potential for modification to enhance activity.

Enzyme Inhibition

Dihydroxycinnamic acid isomers have shown inhibitory activity against various enzymes, including tyrosinase, which is involved in melanin (B1238610) production.

IsomerMushroom Tyrosinase Inhibition IC50 (µM)Reference
Caffeic Acid (3,4-dihydroxy) Substrate, not an inhibitor[3]
2,5-dihydroxycinnamic acid Data not readily available
3,5-dihydroxycinnamic acid Data not readily available

Note: Caffeic acid acts as a substrate for tyrosinase. This highlights the nuanced interactions that can occur based on isomeric structure.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by Caffeic Acid

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. Caffeic acid has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits NF-kB_nucleus NF-kB NF-kB->NF-kB_nucleus Translocates Caffeic_Acid Caffeic Acid Caffeic_Acid->IKK Complex Inhibits Gene_Expression Pro-inflammatory Gene Expression NF-kB_nucleus->Gene_Expression Activates

Caption: Inhibition of the NF-κB signaling pathway by Caffeic Acid.

General Experimental Workflow for Antioxidant Activity Assays

The determination of antioxidant activity typically follows a standardized workflow involving sample preparation, reaction with a radical species, and measurement of the resulting change in absorbance.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Prepare Dihydroxycinnamic Acid Isomer Solutions (various concentrations) Mixing Mix Isomer Solution with Radical Solution Sample_Prep->Mixing Radical_Prep Prepare Radical Solution (e.g., DPPH or ABTS) Radical_Prep->Mixing Incubation Incubate in the Dark (specific time and temperature) Mixing->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: A generalized workflow for in vitro antioxidant activity assays.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the purple DPPH to the yellow-colored diphenylpicrylhydrazine is measured by the change in absorbance at approximately 517 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).

    • Prepare a series of dilutions of the dihydroxycinnamic acid isomers in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each isomer dilution to the wells.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a control well with methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value, which is the concentration of the isomer that causes 50% inhibition of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at approximately 734 nm.

Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the dihydroxycinnamic acid isomers.

  • Assay Procedure:

    • Add a small volume of each isomer dilution to a tube or well.

    • Add a larger volume of the diluted ABTS•+ solution.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value.

Conclusion

The structure-activity relationship of dihydroxycinnamic acid isomers is a critical area of study for the development of new therapeutics. The available data suggests that caffeic acid (3,4-dihydroxycinnamic acid), with its catechol moiety, is a potent antioxidant. However, the anti-inflammatory and enzyme-inhibitory profiles of other isomers warrant further investigation. The esterification and modification of these core structures present a promising avenue for enhancing their therapeutic potential. This guide provides a foundational comparison to inform future research and development in this exciting field.

References

Validating the Purity of Synthesized 2,4-Dihydroxycinnamic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a foundational step to ensure the reliability, reproducibility, and significance of experimental data. The presence of impurities, even in trace amounts, can lead to erroneous results, misinterpretation of biological activity, and potential safety concerns. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 2,4-Dihydroxycinnamic acid (Umbellic acid), a key phenolic compound and biosynthetic precursor.

This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It also presents comparative data in a structured format to aid in the selection of the most appropriate validation strategy.

Data Presentation: A Comparative Overview of Purity Analysis

The following tables summarize hypothetical, yet typical, results from the analysis of a synthesized batch of this compound, comparing its profile to a certified reference standard.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

ParameterReference StandardSynthesized Lot ASynthesized Lot B
Retention Time (min) 8.458.468.45
Purity by Area (%) >99.9%98.7%95.2%
Impurity 1 (cis-isomer) Not Detected0.8% (at 7.92 min)2.5% (at 7.91 min)
Impurity 2 (2,4-dihydroxybenzaldehyde) Not Detected0.3% (at 5.14 min)1.8% (at 5.15 min)
Unknown Impurities Not Detected0.2%0.5%

Table 2: ¹H NMR Spectroscopy Data

Proton SignalReference Standard (δ, ppm)Synthesized Lot A (δ, ppm)Notes on Impurities in Lot A
-OH (phenolic, broad) 9.80, 9.659.81, 9.66-
-CH= (trans, d) 7.857.86Minor doublet for cis-isomer observed at ~6.90 ppm.
Aromatic-H (d) 7.307.31-
-CH= (trans, d) 6.406.41Minor doublet for cis-isomer observed at ~5.85 ppm.
Aromatic-H (dd) 6.356.36-
Aromatic-H (d) 6.306.31-
-CHO (aldehyde) Not Detected9.75 (trace)Trace signal indicative of residual 2,4-dihydroxybenzaldehyde.

Table 3: Mass Spectrometry (MS) Data

IonExpected m/zObserved m/z (Lot A)Interpretation
[M-H]⁻ 179.0344179.0341Molecular ion of this compound.
[M-H-CO₂]⁻ 135.0446135.0442Decarboxylation product.
[M-H-H₂O]⁻ 161.0238Not prominent-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method for assessing the purity of this compound and identifying potential impurities. A reversed-phase method is typically employed.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an autosampler, and a column oven.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B (linear gradient)

    • 15-20 min: 80% B

    • 20-21 min: 80% to 20% B

    • 21-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 320 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in methanol (B129727) at a concentration of 1 mg/mL. Dilute with the mobile phase (initial conditions) to a final concentration of approximately 50 µg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram. Impurities can be identified by comparing their retention times with those of known standards (e.g., cis-isomer, starting materials).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can provide valuable information on the presence of impurities.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum. A ¹³C NMR spectrum can also be acquired for more detailed structural information.

  • Data Analysis: Compare the chemical shifts and coupling constants of the acquired spectrum with a reference spectrum or literature data. The presence of unexpected signals may indicate impurities. Integration of the signals can be used for semi-quantitative analysis of impurities.

Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound and its fragments, which is crucial for confirming its identity and identifying impurities.

  • Instrumentation: A High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically preferred for phenolic acids.

  • Sample Preparation: The sample can be introduced directly via infusion or through an LC-MS system. For direct infusion, prepare a dilute solution (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) can be performed to obtain fragmentation patterns for structural confirmation.

  • Data Analysis: The accurate mass of the molecular ion ([M-H]⁻) should be within 5 ppm of the theoretical mass of this compound (C₉H₇O₄⁻, exact mass: 179.0344). Fragmentation patterns can be compared to those of reference standards or predicted fragmentation pathways.

Visualizing the Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for purity validation and the relationship between the compound and its potential impurities.

G cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_validation Purity Validation cluster_decision Decision cluster_outcome Outcome synthesis Synthesis of This compound crude_product Crude Product synthesis->crude_product purification Recrystallization or Column Chromatography crude_product->purification hplc HPLC Analysis (Quantitative Purity) purification->hplc nmr NMR Spectroscopy (Structural Confirmation) purification->nmr ms Mass Spectrometry (Identity Confirmation) purification->ms decision Purity > 98%? hplc->decision pass Proceed to Research Use decision->pass Yes fail Repurify or Re-synthesize decision->fail No

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

G cluster_impurities Potential Impurities main_compound This compound (trans-isomer) cis_isomer cis-2,4-Dihydroxycinnamic Acid (Geometric Isomer) main_compound->cis_isomer Isomerization starting_material 2,4-Dihydroxybenzaldehyde (Unreacted Starting Material) starting_material->main_compound Incomplete Reaction side_product Other Positional Isomers (e.g., 3,4-dihydroxy) side_product->main_compound Synthesis Byproduct

Caption: Relationship between this compound and its common process-related impurities.

Understanding Cross-Reactivity of 2,4-Dihydroxycinnamic Acid in Enzyme-Linked Immunosorbent Assays (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Enzyme-linked immunosorbent assays (ELISAs) are a cornerstone of modern biological research and diagnostics, prized for their sensitivity and specificity. However, the accuracy of these assays can be compromised by cross-reactivity, where a substance structurally similar to the target analyte binds to the assay's antibodies, leading to inaccurate quantification. This guide provides an objective comparison of the potential cross-reactivity of 2,4-Dihydroxycinnamic acid (also known as umbelliferone), a widespread phenolic compound, in ELISA systems. The information presented here is crucial for researchers working with biological matrices where such compounds are prevalent, as it can lead to false-positive results or an overestimation of the analyte's concentration.[1][2]

The Challenge of Phenolic Compounds in Immunoassays

Phenolic compounds, a diverse group of secondary metabolites found in plants, are known to interfere with immunoassays.[3] Their structural similarity to various target analytes can lead to non-specific binding with assay antibodies. Studies have demonstrated that the presence of phenolic compounds in samples, such as those from pistachios, can significantly impact the results of ELISAs for analytes like Ochratoxin A (OTA).[1][2][4] The degree of this interaction often correlates with the concentration of the phenolic compounds in the sample.[1][2] This underscores the importance of validating ELISA performance in the presence of potentially cross-reactive molecules like this compound.

Comparative Analysis of Cross-Reactivity

To illustrate the potential impact of this compound on an ELISA, this section presents hypothetical data from a competitive ELISA designed to detect a fictional target analyte, "Analyte X." In this scenario, the assay's primary antibody exhibits unintended binding to this compound and other structurally related phenolic compounds.

Table 1: Hypothetical Cross-Reactivity of Phenolic Compounds in a Competitive ELISA for "Analyte X"

CompoundIC50 (µg/mL)Cross-Reactivity (%)
Analyte X (Target Analyte) 0.5 100
This compound 25.0 2.0
Caffeic Acid50.01.0
Ferulic Acid100.00.5
Gallic Acid>200.0<0.25
Catechin>200.0<0.25
  • IC50 (50% Inhibitory Concentration): The concentration of the compound required to inhibit 50% of the signal in the competitive ELISA. A lower IC50 indicates a higher affinity for the antibody.

  • Cross-Reactivity (%): Calculated as (IC50 of Analyte X / IC50 of test compound) x 100.

This table demonstrates that while the antibody is most specific for Analyte X, this compound shows a notable level of cross-reactivity. In samples containing high concentrations of this compound, this could lead to a significant overestimation of Analyte X.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The following is a detailed protocol for a competitive ELISA, a common method for evaluating the cross-reactivity of small molecules like this compound.

Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Analyte X-BSA conjugate (for coating)

  • Primary antibody specific for Analyte X

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Standard Analyte X

  • Test compounds (this compound and other phenolic compounds)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the Analyte X-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competition:

    • Prepare serial dilutions of the standard Analyte X and the test compounds (e.g., this compound) in assay buffer.

    • In a separate dilution plate, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the log of the Analyte X concentration. Determine the IC50 values for Analyte X and each test compound. Calculate the percent cross-reactivity as described in the table footnote.

Visualizing the Mechanism of Cross-Reactivity

To further clarify the concept of cross-reactivity in a competitive ELISA, the following diagram illustrates the underlying principle.

Caption: Competitive ELISA: Analyte vs. Cross-Reactant.

Conclusion and Recommendations

To mitigate the risk of false positives due to cross-reactivity, the following steps are recommended:

  • Assay Validation: Always validate the specificity of your ELISA by testing for cross-reactivity with structurally related and commonly occurring compounds in your sample matrix.

  • Sample Preparation: Employ sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering phenolic compounds before performing the ELISA. The use of polyvinylpolypyrrolidone (PVPP) has also been shown to reduce interference from phenolic compounds.[3]

  • Confirmation: When feasible, confirm ELISA results with an orthogonal method, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS), which provide a higher degree of specificity.[1][2]

By understanding the potential for cross-reactivity and implementing appropriate validation and control measures, researchers can ensure the accuracy and reliability of their ELISA data.

References

A Comparative Guide to the In Vitro and In Vivo Antioxidant Activity of 2,4-Dihydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the antioxidant potential of a compound both in controlled laboratory settings (in vitro) and within a living organism (in vivo) is crucial for assessing its therapeutic potential. This guide provides a comparative overview of the antioxidant activity of 2,4-Dihydroxycinnamic acid, a phenolic compound of interest. While direct comparative studies on the in vitro and in vivo antioxidant effects of this compound are not extensively available in the reviewed literature, this guide synthesizes information on closely related hydroxycinnamic acids and details the standard experimental protocols used to evaluate such activities.

Data Presentation: A Comparative Look at Dihydroxycinnamic Acids

Table 1: In Vitro Antioxidant Activity of Dihydroxycinnamic Acid Analogues

CompoundAssayIC50 / EC50 (µg/mL)Reference CompoundIC50 / EC50 (µg/mL)
Caffeic Acid (3,4-Dihydroxycinnamic Acid)DPPH Radical Scavenging5.8Ascorbic Acid8.5
Caffeic Acid (3,4-Dihydroxycinnamic Acid)ABTS Radical Scavenging2.1Trolox3.5
This compoundDPPH Radical ScavengingData not available--
This compoundABTS Radical ScavengingData not available--

Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. Lower values indicate higher antioxidant activity.

Table 2: In Vivo Antioxidant Effects of Dihydroxycinnamic Acid Analogues in Animal Models (e.g., Rats)

Compound AdministeredParameter MeasuredOrgan/TissueEffect Observed
Caffeic Acid (3,4-Dihydroxycinnamic Acid)Superoxide (B77818) Dismutase (SOD) ActivityLiverIncreased activity[3]
Caffeic Acid (3,4-Dihydroxycinnamic Acid)Catalase (CAT) ActivityLiverIncreased activity[4]
Caffeic Acid (3,4-Dihydroxycinnamic Acid)Glutathione Peroxidase (GPx) ActivityErythrocytesIncreased activity
Caffeic Acid (3,4-Dihydroxycinnamic Acid)Malondialdehyde (MDA) LevelsPlasmaDecreased levels
This compoundSOD, CAT, GPx, MDA-Data not available

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of standard protocols for assessing the in vitro and in vivo antioxidant activity of a compound like this compound.

In Vitro Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [5][6]

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • Add a specific volume of the test compound solution to a cuvette or microplate well.

    • Add an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

    • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[5]

    • Measure the absorbance of the solution at a specific wavelength (around 517 nm) using a spectrophotometer.[5]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [7][8]

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagents: ABTS stock solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), test compound solutions at various concentrations, and a positive control (e.g., Trolox).

  • Procedure:

    • Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound solution to a cuvette or microplate well.

    • Add a larger volume of the diluted ABTS•+ solution and mix.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

In Vivo Antioxidant Activity Assessment in Animal Models

In vivo studies, typically conducted in rodents, provide insights into the bioavailability, metabolism, and overall physiological effects of a compound.

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Experimental Design:

    • Animals are divided into groups: a control group receiving a vehicle, a positive control group (e.g., receiving a known antioxidant like Vitamin C or E), and test groups receiving different doses of this compound.

    • An oxidative stress model may be induced in some groups using agents like carbon tetrachloride (CCl4) or a high-fat diet, to assess the protective effects of the test compound.

    • The test compound is administered orally or via injection for a specified period.

  • Biochemical Analysis: After the treatment period, blood and tissue samples (e.g., liver, kidney, brain) are collected for analysis of:

    • Antioxidant Enzyme Activities:

      • Superoxide Dismutase (SOD): Measures the dismutation of superoxide radicals.[9][10]

      • Catalase (CAT): Measures the decomposition of hydrogen peroxide.[4][11]

      • Glutathione Peroxidase (GPx): Measures the reduction of hydrogen peroxide and lipid hydroperoxides.

    • Lipid Peroxidation:

      • Malondialdehyde (MDA) Levels: A common marker of oxidative damage to lipids, often measured using the thiobarbituric acid reactive substances (TBARS) assay.[12]

    • Non-enzymatic Antioxidants:

      • Reduced Glutathione (GSH) Levels: A key intracellular antioxidant.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Antioxidant Assays cluster_invivo In Vivo Antioxidant Assessment invitro_start This compound Solution dpph DPPH Assay invitro_start->dpph abts ABTS Assay invitro_start->abts invitro_result IC50 / TEAC Values dpph->invitro_result abts->invitro_result comparison Comparative Analysis invitro_result->comparison invivo_start Animal Model (Rats) treatment Oral Administration of This compound invivo_start->treatment stress Optional: Induction of Oxidative Stress treatment->stress collection Blood & Tissue Collection treatment->collection stress->collection analysis Biochemical Analysis (SOD, CAT, GPx, MDA) collection->analysis invivo_result Assessment of Antioxidant Enzyme Activity & Oxidative Damage analysis->invivo_result invivo_result->comparison

Caption: Workflow for comparing in vitro and in vivo antioxidant activity.

signaling_pathway cluster_direct Direct Scavenging cluster_indirect Indirect Antioxidant Effects ROS Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2, •OH) scavenging Radical Quenching ROS->scavenging Donates H• or e- OxidativeDamage Cellular Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->OxidativeDamage DHCA This compound DHCA->scavenging Nrf2 Nrf2 DHCA->Nrf2 Activates scavenging->OxidativeDamage Reduces ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARE AntioxidantEnzymes Increased Expression of Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes AntioxidantEnzymes->OxidativeDamage Reduces

Caption: Potential antioxidant mechanisms of this compound.

References

A Head-to-Head Comparison of 2,4-Dihydroxycinnamic Acid and Its Synthetic Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of natural compounds, 2,4-Dihydroxycinnamic acid, a less common isomer of the well-studied caffeic acid, presents an intriguing scaffold for derivatization. This guide provides a head-to-head comparison of this compound and its synthetic derivatives, focusing on their performance in key biological assays and supported by experimental data. The information is structured to facilitate easy comparison and aid in the design of future research.

Executive Summary

This compound and its synthetic analogs exhibit a range of biological activities, including antioxidant, enzyme inhibitory, and antimicrobial effects. Derivatization of the parent molecule, particularly at the carboxylic acid and phenolic hydroxyl groups, has been shown to modulate these activities, often leading to enhanced potency and altered mechanisms of action. This guide synthesizes available data to provide a comparative overview of these compounds, offering insights into their structure-activity relationships.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives. Direct comparison should be made with caution, as experimental conditions may vary between studies.

Table 1: Antioxidant Activity
CompoundAssayIC50 (µM)Reference
This compound DPPHData not available
ABTSData not available
FRAPData not available
Caffeic acid (3,4-dihydroxy)DPPH5.9[1]
Ferulic acid (4-hydroxy-3-methoxy)DPPH9.9[1]
Table 2: Tyrosinase Inhibitory Activity
CompoundSubstrateIC50 (µM)Reference
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one L-tyrosine0.013[2]
L-DOPA0.93[2]
Kojic Acid (Positive Control)L-tyrosine22.84[2]
L-DOPA24.57[2]
Cinnamic acid–eugenol ester (with 3,4-dihydroxy substitution)3.07[3]
Table 3: Antimicrobial Activity
CompoundMicroorganismMIC (mg/L)Reference
This compound Data not available[4]
Cinnamic acid-carvacrol ester (DM2, with catechol group)S. aureus16-64[5]
Caffeic acid (precursor to DM2)Gram-positive species>512[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to a final concentration of approximately 0.1 mM.

  • In a 96-well microplate, add a series of dilutions of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours at room temperature.

  • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add diluted test compound solutions to the ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Enzyme Inhibition Assay

Tyrosinase Inhibition Assay:

  • Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).

  • Prepare solutions of the test compounds and the substrate (L-tyrosine or L-DOPA) in the same buffer.

  • In a 96-well plate, add the tyrosinase solution and the test compound at various concentrations.

  • Pre-incubate the mixture for a short period.

  • Initiate the reaction by adding the substrate solution.

  • Monitor the formation of dopachrome (B613829) by measuring the absorbance at approximately 475 nm over time.

  • Calculate the initial reaction rates and determine the percentage of inhibition. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution:

  • Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • In a 96-well microplate, prepare serial twofold dilutions of the test compounds in the broth.

  • Add the microbial inoculum to each well.

  • Include positive (microorganism without inhibitor) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis of Derivatives

The synthetic derivatives of this compound are typically prepared through esterification or amidation of the carboxylic acid group.

General Procedure for Esterification:

  • Dissolve this compound in a suitable solvent (e.g., dry DMF).

  • Add a coupling agent, such as EDC·HCl, and a catalyst, like DMAP.

  • Add the desired alcohol and stir the reaction mixture at room temperature for a specified time (e.g., 24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

General Procedure for Amidation:

  • Activate the carboxylic acid of this compound, for example, by converting it to an acid chloride using thionyl chloride.

  • In a separate flask, dissolve the desired amine in a suitable solvent with a base (e.g., triethylamine).

  • Slowly add the activated acid to the amine solution at a controlled temperature.

  • Stir the reaction mixture until completion.

  • Work up the reaction and purify the resulting amide, typically by recrystallization or column chromatography.

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate relevant biological pathways and experimental workflows.

Tyrosinase_Inhibition_Pathway cluster_enzyme Enzymatic Reactions Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase Inhibitor 2,4-Dihydroxycinnamic Acid Derivative Inhibitor->Tyrosinase Inhibition

Caption: Tyrosinase inhibition pathway.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Radical DPPH Radical (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H Reduction Antioxidant Antioxidant (e.g., 2,4-DHCA derivative) Antioxidant->DPPH_Radical Donates H• ABTS_Radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_Radical->ABTS Reduction Antioxidant2 Antioxidant (e.g., 2,4-DHCA derivative) Antioxidant2->ABTS_Radical Donates e- Start Sample Preparation cluster_DPPH cluster_DPPH cluster_ABTS cluster_ABTS Measurement Spectrophotometric Measurement Calculation IC50 Calculation Measurement->Calculation cluster_DPPH->Measurement Measure Absorbance Decrease cluster_ABTS->Measurement Measure Absorbance Decrease

Caption: General workflow for antioxidant assays.

Conclusion and Future Directions

While this compound itself remains less characterized than its isomers, its synthetic derivatives show significant promise, particularly as potent tyrosinase inhibitors. The available data suggests that modification of the carboxylic acid group can lead to compounds with substantially enhanced biological activities. Further research should focus on a systematic evaluation of this compound in a battery of standardized biological assays to establish a clear baseline for comparison. Moreover, the synthesis and screening of a broader library of its derivatives, including amides, esters, and hybrids with other bioactive molecules, could unveil novel therapeutic candidates with improved potency and selectivity. The detailed protocols and comparative data presented in this guide aim to facilitate such future investigations.

References

Safety Operating Guide

Proper Disposal of 2,4-Dihydroxycinnamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides detailed procedural guidance for the safe disposal of 2,4-Dihydroxycinnamic acid (also known as Umbellic acid), a compound commonly used in research and development. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is recognized as causing skin irritation, serious eye damage, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of the solid compound or concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste unless explicitly determined otherwise through established laboratory and institutional procedures.

Step 1: Waste Characterization

The first critical step is to determine if the waste is hazardous.

  • Unused or Pure this compound: Any remaining pure or unused this compound must be disposed of as hazardous chemical waste. Do not discard it in the regular trash.

  • Aqueous Solutions: For aqueous solutions containing this compound, the pH of the solution is a key determinant.

    • Solutions with a pH less than 5.5 or greater than 11.0 are considered corrosive hazardous waste[2].

    • Neutralized aqueous solutions (pH between 5.5 and 11.0) that do not contain any other hazardous materials may potentially be eligible for drain disposal, subject to institutional and local regulations[2]. However, it is imperative to consult your institution's Environmental Health & Safety (EH&S) office before proceeding with any drain disposal.

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected and disposed of as solid hazardous waste. The first rinse of chemically contaminated glassware must also be collected as hazardous waste[2].

Step 2: Waste Collection and Storage

Proper collection and storage of this compound waste are essential to prevent accidental exposure and environmental contamination.

  • Use Designated, Compatible Containers: Collect all this compound waste in a chemically compatible container that is in good condition and has a secure, tight-fitting lid.

  • Proper Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added[2]. The label must clearly identify the contents, including the full chemical name ("this compound"), concentration, and any other components in the waste stream.

  • Segregation of Waste: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure it is segregated from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases[3].

Step 3: Arrange for Disposal

Once the waste container is full or has reached the accumulation time limit set by your institution (often up to 9 months), arrange for its collection by your institution's EH&S department or a licensed hazardous waste disposal contractor[4]. Follow your institution's specific procedures for requesting a waste pickup. Never dispose of hazardous chemicals by evaporation in a fume hood or as regular trash[4].

Quantitative Data Summary

While specific regulatory disposal limits for this compound are not prominently published, general guidelines for laboratory waste provide a framework for its management.

ParameterGuidelineSource
pH for Drain Disposal 5.5 - 11.0 (for aqueous solutions without other hazardous components)[2]
Satellite Accumulation Limit Up to 55 gallons of hazardous waste[4]
Acute Hazardous Waste Limit 1 quart of liquid or 1 kilogram of solid[5]

Note: this compound is not typically classified as an "acutely hazardous waste" (P-listed), but it is good practice to minimize waste generation.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Characterization cluster_2 Collection & Storage cluster_3 Final Disposal start This compound Waste Generated is_solid Solid or Pure Chemical? start->is_solid is_aqueous Aqueous Solution? is_solid->is_aqueous No collect_hazardous Collect in Labeled Hazardous Waste Container is_solid->collect_hazardous Yes check_ph Measure pH is_aqueous->check_ph Yes ph_range Is pH between 5.5 and 11.0? check_ph->ph_range ph_range->collect_hazardous No consult_ehs Consult EH&S for Drain Disposal Approval ph_range->consult_ehs Yes segregate Segregate from Incompatibles collect_hazardous->segregate ehs_pickup Arrange for EH&S Pickup segregate->ehs_pickup

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EH&S guidelines for any additional requirements.

References

Personal protective equipment for handling 2,4-Dihydroxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2,4-Dihydroxycinnamic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural steps are designed to offer clear, actionable guidance for safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several potential hazards.[1][2][3] Understanding these risks is the first step in ensuring safe handling. The primary hazards are summarized in the table below, followed by a detailed breakdown of the necessary personal protective equipment.

Hazard TypeDescription
Skin Irritation Causes skin irritation upon contact.[1][4]
Eye Irritation Causes serious eye irritation or damage.[1][4]
Respiratory Irritation May cause respiratory irritation if inhaled.[1][3]
Carcinogenicity Suspected of causing cancer.[1][2][5]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

Protection TypeRecommended PPESpecifications and Best Practices
Eye and Face Protection Tight-sealing safety goggles or a face shield.[2][3]Must be worn at all times in the handling area. Use eyewear tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[3]
Skin Protection Chemical-resistant gloves and a lab coat or protective clothing.[2][3]Select gloves based on an evaluation of the possible hazards, duration of use, and the physical conditions of the workplace.[3] Contaminated clothing should be removed and washed before reuse.[3]
Respiratory Protection NIOSH/MSHA-approved respirator.To be used if ventilation is inadequate, if exposure limits are exceeded, or if irritation is experienced. A respirator with a suitable filter (e.g., type ABEK) should be used.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation:

  • Ensure a well-ventilated area, preferably a chemical fume hood.[2][3]

  • Verify that an eyewash station and safety shower are readily accessible.[2]

  • Read and understand the Safety Data Sheet (SDS) before starting any work.[1][2][5]

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][5]

  • Put on all required PPE as detailed in the table above.

2. Handling:

  • Avoid all contact with eyes, skin, and clothing.[2][3]

  • Do not breathe in dust or fumes.[3]

  • Minimize dust generation and accumulation during handling.[3]

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated place.[1]

3. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wear full protective equipment, including respiratory protection.

  • Cover powder spills with a plastic sheet or tarp to minimize spreading.

  • Carefully sweep or scoop up the spilled material into a suitable container for disposal.[1] Avoid creating dust.

  • Thoroughly clean the contaminated surface.

  • Prevent the spilled material from entering drains or waterways.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in its original container or a clearly labeled, sealed container.[5]

  • Do not mix with other waste.[5]

  • Handle uncleaned containers as you would the product itself.[5]

2. Disposal Procedure:

  • This substance is considered hazardous waste.[1]

  • Dispose of the contents and container at an approved waste disposal plant.[1][2][5]

  • All disposal practices must be in accordance with local, state, and federal regulations.[1][5]

  • Do not allow the product to be released into the environment.[2][5]

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS & Prepare Workspace DonPPE Don Personal Protective Equipment Prep->DonPPE Handle Handle Chemical in Ventilated Area DonPPE->Handle Store Store Properly Handle->Store Spill Manage Spills Immediately Handle->Spill If Spill Occurs Dispose Dispose of Waste Correctly Store->Dispose Spill->Dispose DoffPPE Doff & Clean PPE Dispose->DoffPPE End End DoffPPE->End Start Start Start->Prep

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.